Product packaging for Methyl 4,4-dimethoxy-3-oxobutanoate(Cat. No.:CAS No. 60705-25-1)

Methyl 4,4-dimethoxy-3-oxobutanoate

Cat. No.: B017616
CAS No.: 60705-25-1
M. Wt: 176.17 g/mol
InChI Key: PJYQRBMGZRVNSQ-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-3-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O5 B017616 Methyl 4,4-dimethoxy-3-oxobutanoate CAS No. 60705-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,4-dimethoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYQRBMGZRVNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451651
Record name Methyl 4,4-dimethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60705-25-1
Record name Methyl 4,4-dimethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4,4-dimethoxy-3-oxobutanoate" CAS number 60705-25-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4,4-dimethoxy-3-oxobutanoate (CAS 60705-25-1)

Authored for Senior Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate whose value lies in its unique combination of a reactive β-keto ester system and a protective gem-dimethoxy acetal. This dual functionality allows for selective chemical transformations, making it a strategic building block in the synthesis of complex organic molecules, particularly heterocyclic scaffolds relevant to pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its practical use in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 60705-25-1, is a methyl ester derivative of 4,4-dimethoxy-3-oxobutanoic acid.[1] Its structure is characterized by a four-carbon butanoate chain with a ketone at the C-3 position, and two methoxy groups forming an acetal at the C-4 position.[1] This arrangement positions it as a valuable C4 building block in synthetic chemistry.

The presence of the β-keto ester allows for classic enolate chemistry, while the gem-dimethoxy acetal serves as a masked aldehyde, stable to many reaction conditions but readily deprotected under acidic catalysis. This latent functionality is a key strategic element in multi-step synthesis.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 60705-25-1 [2]
Molecular Formula C₇H₁₂O₅ [2]
Molecular Weight 176.17 g/mol [1][2][3]
IUPAC Name This compound [2]
Appearance Colorless to Yellow Liquid
Boiling Point ~239.7 °C at 760 mmHg [1]
Density ~1.1 g/cm³ [1]
SMILES COC(C(=O)CC(=O)OC)OC [2]

| InChIKey | PJYQRBMGZRVNSQ-UHFFFAOYSA-N |[2] |

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Claisen Condensation

A prevalent method for constructing β-keto esters is the Claisen condensation. This approach involves the reaction between an ester and a ketone in the presence of a strong base. For the title compound, a common route involves the condensation of dimethyl malonate with sodium methoxide and methyl formate, followed by acidification.[1]

  • Causality: The choice of a strong base like sodium methoxide is critical to deprotonate the α-carbon of the ester, generating the nucleophilic enolate required to attack the second ester. The reaction is driven to completion by the irreversible deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol.

Direct Esterification

Another viable route is the direct esterification of the parent acid, 4,4-dimethoxy-3-oxobutanoic acid, with methanol.[1] This reaction is typically catalyzed by a strong acid (e.g., H₂SO₄) and driven to completion by removing water, often through azeotropic distillation.

  • Expertise Insight: While seemingly straightforward, this method's efficiency is contingent on the stability of the β-keto acid, which can be prone to decarboxylation upon heating. Therefore, carefully controlled conditions are necessary to maximize yield.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Product sm1 Dimethyl Malonate react Claisen Condensation (Anhydrous Solvent, Inert Atm.) sm1->react sm2 Sodium Methoxide sm2->react quench Acidic Quench (e.g., aq. HCl) react->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract dry Drying Organic Layer (e.g., MgSO₄) extract->dry purify Vacuum Distillation dry->purify product Methyl 4,4-dimethoxy- 3-oxobutanoate purify->product

Caption: General workflow for synthesis via Claisen condensation.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups.

Reactivity of the β-Keto Ester

The protons on the α-carbon (C-2) are acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyls, enabling the formation of a stabilized enolate. This enolate is a potent nucleophile for various transformations.

  • Electrophilic Addition: The enol or enolate intermediate readily reacts with electrophiles. A key example is α-bromination. In glacial acetic acid, elemental bromine smoothly converts the compound to its monobrominated derivative.[1] This reaction is kinetically first-order in the substrate and independent of bromine concentration, confirming a classic enol-forming mechanism.[1]

Detailed Protocol: α-Bromination

This protocol is a self-validating system for the synthesis of methyl 2-bromo-4,4-dimethoxy-3-oxobutanoate, a valuable electrophilic intermediate.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per gram of substrate).

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The disappearance of the bromine color (red-brown) typically indicates reaction completion (approx. 10-30 minutes). Monitor progress by TLC (thin-layer chromatography).

  • Work-up: Carefully pour the reaction mixture into ice-cold water. Quench any remaining bromine with a saturated solution of sodium thiosulfate until the yellow color disappears.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Reactivity of the Gem-Dimethoxy Acetal

The acetal at C-4 acts as a protecting group for an aldehyde. It is stable to basic, nucleophilic, and many oxidizing/reducing conditions, allowing for selective manipulation of the β-keto ester moiety. However, it is readily hydrolyzed under aqueous acidic conditions to unmask the aldehyde, which can then participate in subsequent reactions like reductive amination or Wittig olefination.

Reactivity main Methyl 4,4-dimethoxy- 3-oxobutanoate enol Enolate Formation (Base) main->enol C-2 Protons hydrolysis Acetal Hydrolysis (H₃O⁺) main->hydrolysis C-4 Acetal alpha_sub α-Substituted Products (e.g., Alkylation, Bromination) enol->alpha_sub + Electrophile (E⁺) heterocycle Heterocycle Precursors (via Condensation) enol->heterocycle + Dinucleophile aldehyde Methyl 3,4-dioxobutanoate hydrolysis->aldehyde

Caption: Key reactivity pathways for the title compound.

Applications in Drug Development

The primary application of this compound in a pharmaceutical context is as a versatile intermediate for constructing more complex molecular architectures.[1]

  • Heterocycle Synthesis: The 1,3-dicarbonyl relationship, combined with the masked aldehyde at C-4, makes it an ideal precursor for various heterocyclic systems. For example, condensation reactions with amines or other nucleophiles can lead to the formation of pyrimidines, pyrazoles, and other ring systems that are prevalent in medicinal chemistry.[1] The α-brominated derivative is particularly useful, reacting with amidines to form pyrimidinones.[1]

  • Building Block for Complex Molecules: It serves as a foundational component for synthesizing complex natural products and active pharmaceutical ingredients (APIs).[1][4] Its defined stereochemistry and functional group handles allow for its incorporation into larger molecules through controlled, stepwise reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, general precautions for handling β-keto esters and related aliphatic esters should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][7] Avoid contact with skin and eyes.[6][8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Keep the container tightly closed.[5]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media (e.g., dry chemical, CO₂, foam) in case of a fire.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its predictable reactivity, dual functionality, and utility in constructing medicinally relevant scaffolds ensure its continued importance in research and development. Understanding the causality behind its synthesis and the nuances of its reactivity allows scientists to harness its full potential in the rational design and synthesis of next-generation therapeutics.

References

Foreword: Understanding a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 4,4-dimethoxy-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized β-keto ester of significant interest in organic synthesis. Its unique structural feature, a protected aldehyde in the form of a geminal dimethoxy acetal, makes it a valuable intermediate for constructing complex molecular architectures. Unlike simpler β-keto esters, the acetal functionality offers both steric influence and latent reactivity, which can be strategically unveiled under specific chemical conditions. This guide provides a detailed examination of its known physical properties, predictive analytical characteristics, and core reactivity principles, offering field-proven insights for its effective application in research and development.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of reproducible science. This compound is registered under CAS Number 60705-25-1.[1][2] Its fundamental identifiers are summarized below.

IdentifierValueSource(s)
CAS Number 60705-25-1[1][2]
Molecular Formula C₇H₁₂O₅[1][2]
Molecular Weight 176.17 g/mol [1][2]
IUPAC Name This compound[2]
Common Synonyms Methyl 4,4-dimethoxyacetoacetate; 4,4-Dimethoxy-3-oxo-butyric acid methyl ester[1]
SMILES COC(C(=O)CC(=O)OC)OC[1][2]
InChI Key PJYQRBMGZRVNSQ-UHFFFAOYSA-N[1][2]
Molecular Structure and Key Features

The structure of this compound contains three key functional groups whose interplay dictates its chemical behavior.

Caption: Molecular structure of this compound.

  • β-Keto Ester System: The core of the molecule is the 1,3-dicarbonyl system, comprising a ketone at the C3 position and a methyl ester at the C1 position. This arrangement makes the α-hydrogens on the C2 methylene group acidic and readily removable by a base to form a nucleophilic enolate.

  • Geminal Dimethoxy Acetal: The C4 carbon is bonded to two methoxy groups, forming an acetal. This group serves as a protecting group for an aldehyde. Under acidic conditions, it can be hydrolyzed to reveal a terminal aldehyde, offering a secondary site for reactivity. The electron-donating nature of the methoxy groups also influences the electronic properties of the adjacent C3 ketone.[1]

  • Methyl Ester: The methyl ester at C1 is a site for typical ester chemistry, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.[3]

Physical and Thermochemical Properties

While this compound is commercially available, comprehensive, experimentally determined physical data is not widely published. The following table summarizes available information, including calculated values and comparisons with a structurally similar analog.

PropertyValue for this compoundNotes
Appearance Not specified (Expected to be a liquid)
Boiling Point ~239.7 °C (at 760 mmHg)Calculated value.[3]
Density ~1.1 g/cm³Calculated value.[3]
Melting Point Data not availableFor comparison, the analog Methyl 4-methoxy-3-oxobutanoate (CAS 41051-15-4) has a melting point of -80 °C.[4]
Refractive Index (n²⁰/D) Data not availableFor comparison, the analog Methyl 4-methoxy-3-oxobutanoate has a refractive index of 1.43.[2]
Solubility Data not availableExpected to be soluble in common organic solvents like ethers, esters, and chlorinated solvents.

Expert Insight: The presence of the additional methoxy group in the target molecule compared to its mono-methoxy analog increases its molecular weight and likely its intermolecular forces. This logically supports the significantly higher calculated boiling point (239.7 °C) compared to the experimentally determined boiling point of the mono-methoxy analog (215.7 °C).[3][4] Researchers should anticipate lower volatility for the dimethoxy compound.

Analytical Characterization: A Predictive Approach

To ensure the identity and purity of a research chemical, spectroscopic analysis is essential. In the absence of published experimental spectra for this compound, this section provides a predictive analysis based on established principles of NMR and IR spectroscopy.

Predicted ¹H NMR Spectrum

A proton NMR spectrum would be expected to show four distinct signals, all singlets due to the lack of adjacent protons for coupling:

  • ~ 4.8 ppm (1H, singlet): The methine proton at C4, shifted downfield by two adjacent oxygen atoms.

  • ~ 3.7 ppm (3H, singlet): The protons of the methyl ester group.

  • ~ 3.4 ppm (6H, singlet): The protons of the two equivalent methoxy groups at C4.

  • ~ 3.6 ppm (2H, singlet): The active methylene protons at C2, situated between two carbonyl groups. The exact shift can vary with solvent and concentration due to keto-enol tautomerism.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display seven unique carbon signals:

  • ~ 200-205 ppm: Ketone carbonyl carbon (C3).

  • ~ 167-170 ppm: Ester carbonyl carbon (C1).

  • ~ 101-103 ppm: Acetal carbon (C4), significantly downfield due to two oxygen attachments.

  • ~ 55-58 ppm: The two equivalent methoxy group carbons.

  • ~ 52-54 ppm: The methyl ester carbon.

  • ~ 48-50 ppm: The methylene carbon (C2).

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by the carbonyl groups:

  • ~1745 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretch of the ester.

  • ~1720 cm⁻¹: A strong, sharp absorption band for the C=O stretch of the ketone.

  • ~1050-1150 cm⁻¹: Strong C-O stretching bands, characteristic of the ester and the acetal functionalities.

  • ~2850-2960 cm⁻¹: C-H stretching bands for the methyl and methylene groups.

Reactivity and Experimental Workflows

The utility of this compound stems from the reactivity of its enolizable β-keto ester core.

Enolate Formation and Alkylation

The primary mode of reactivity involves the deprotonation of the α-carbon (C2) to form a stabilized enolate. This enolate is a soft nucleophile, ideal for C-C bond formation via alkylation or acylation reactions. The choice of base and reaction conditions is critical; a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically used to ensure complete enolate formation without competing reactions at the ester.

workflow start This compound base 1. Add Base (e.g., NaH, LDA) in Anhydrous Solvent (THF) start->base Deprotonation enolate Stabilized Enolate Intermediate base->enolate electrophile 2. Add Electrophile (e.g., R-X) enolate->electrophile Nucleophilic Attack (Sₙ2) product C2-Alkylated Product electrophile->product workup 3. Aqueous Workup product->workup final Purified Product workup->final Extraction & Chromatography

Caption: Generalized workflow for the C-alkylation of the title compound.

Causality in Experimental Design:

  • Anhydrous Conditions: The use of an anhydrous solvent like THF is mandatory. The enolate is a strong base and will be quenched by protic solvents like water or alcohols, halting the desired reaction.

  • Base Selection: A strong, non-nucleophilic base (NaH, LDA) is chosen over a nucleophilic one (e.g., NaOH) to prevent saponification (hydrolysis) of the methyl ester, which would be a detrimental side reaction.

Other Notable Reactions
  • α-Halogenation: In the presence of reagents like bromine in acetic acid, the compound can be selectively halogenated at the C2 position, proceeding through an enol intermediate.[3]

  • Michael-Type Conjugate Addition: The enolate can act as a nucleophile in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, a powerful method for forming complex carbon skeletons.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin and eyes. Prevent ingestion and inhalation. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.

  • First Aid Measures:

    • Skin Contact: Immediately rinse with plenty of water. Remove any contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

References

"Methyl 4,4-dimethoxy-3-oxobutanoate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Methyl 4,4-dimethoxy-3-oxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile β-keto ester that serves as a crucial building block in modern organic synthesis. Characterized by a molecular weight of 176.17 g/mol , its unique structure, featuring a reactive β-keto ester backbone and stabilizing geminal methoxy groups, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, details established synthesis methodologies, explores its reactivity, and highlights its significant applications, particularly in the synthesis of pharmaceuticals and agrochemicals. By elucidating the causality behind its synthetic utility, this document serves as a technical resource for professionals leveraging this compound in research and development.

Introduction: A Modern Synthetic Workhorse

The development of β-keto esters was a foundational moment in organic chemistry, enabling a wide array of carbon-carbon bond-forming reactions. This compound (CAS No. 60705-25-1) represents a strategic evolution of this class of compounds. It emerged as a significant synthetic intermediate in the mid-20th century, driven by the need for more sophisticated building blocks in pharmaceutical and agrochemical production.[1] The introduction of the dimethoxy acetal functionality provides a masked aldehyde group, offering a level of synthetic control and stability not present in simpler acetoacetates. This structural feature is key to its role in modulating reactivity and directing regioselectivity in complex, multi-step syntheses.[1]

Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its molecular structure and resulting chemical properties. The presence of multiple functional groups—an ester, a ketone, and an acetal—within a compact four-carbon chain offers numerous sites for chemical modification.

Core Data

A summary of the essential quantitative data for this compound is presented below.

PropertyValueSource
Molecular Weight 176.17 g/mol [1][2][3]
Molecular Formula C₇H₁₂O₅[1][2]
CAS Number 60705-25-1[1][2]
IUPAC Name This compound[1][2]
Density ~1.1 g/cm³[1]
Boiling Point ~239.7 °C (at 760 mmHg)[1]
SMILES COC(C(=O)CC(=O)OC)OC[1][2]
InChI Key PJYQRBMGZRVNSQ-UHFFFAOYSA-N[1][2]
Molecular Structure and Reactivity Insights

The reactivity of this compound is governed by the interplay of its functional groups.

  • β-Keto Ester System: The core of its reactivity lies in the β-keto ester motif. The α-hydrogens located on the carbon between the two carbonyl groups (C2) are acidic and can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate is central to its utility in alkylation and acylation reactions, such as the classic acetoacetic ester synthesis.[1]

  • Geminal Methoxy Groups: The two methoxy groups at C4 form an acetal. This feature serves two purposes: it acts as a protecting group for an aldehyde functionality and its electron-donating nature influences the acidity of the neighboring keto group.[1] This acetal can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde, enabling further transformations.

Key reactive sites in this compound.

Synthesis Methodologies: A Protocol-Driven Perspective

The synthesis of this compound is typically achieved through robust and well-established chemical reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Foundational Route: Claisen Condensation

A common and industrially relevant approach involves the Claisen condensation reaction.[1] This method builds the carbon skeleton by reacting an ester with an enolate. A conceptual workflow for this synthesis is outlined below.

Conceptual workflow for Claisen condensation synthesis.
Detailed Experimental Protocol: Acetoacetic Ester Synthesis Approach

The acetoacetic ester synthesis provides a versatile framework for producing substituted derivatives.[1] The following protocol describes the alkylation of methyl acetoacetate as a foundational step.

Objective: To synthesize a C-alkylated derivative at the α-position.

Materials:

  • Methyl acetoacetate

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol (solvent)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

  • Addition of β-Keto Ester: Cool the solution in an ice bath and add methyl acetoacetate dropwise via a syringe. The causality here is critical: slow addition to a cooled solution controls the exothermic deprotonation reaction, preventing side reactions.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate. This step is self-validating; incomplete enolate formation would lead to unreacted starting material and lower yields.

  • Alkylation: Cool the solution again in an ice bath and add the desired alkyl halide dropwise. The choice of halide (I > Br > Cl) dictates reactivity.

  • Reflux: After addition, heat the mixture to reflux for 2-4 hours to drive the Sₙ2 reaction to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature, remove the ethanol via rotary evaporation. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with saturated ammonium chloride solution to remove any remaining base, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield the alkylated β-keto ester.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its application as a versatile intermediate.

  • Pharmaceutical Synthesis: It is a key intermediate in the production of various pharmaceuticals. For instance, its structural motifs are found in precursors to sulfamethazine, an important sulfonamide antibiotic.[4] The ability to unmask the acetal to an aldehyde under specific conditions allows for its use in building complex heterocyclic systems, which are prevalent in medicinal chemistry.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for novel herbicides and pesticides, where the β-keto ester functionality can be elaborated into various active scaffolds.[1]

  • Aldol Condensations: The compound is particularly useful for Aldol condensations, where its enolate can react with aldehydes or ketones to form new carbon-carbon bonds, a fundamental transformation in constructing larger molecules.[3]

  • Research Tool: In a biological context, hydrolysis of the compound can generate acetoacetaldehyde, which is an intermediate in microbial pathways. This makes it a useful tool for studying certain enzyme interactions and metabolic processes.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed synthetic tool. With a molecular weight of 176.17 g/mol , its structure provides a robust platform for a variety of chemical transformations essential to modern science. The predictable reactivity of its β-keto ester system, combined with the latent functionality of the acetal group, offers researchers in drug discovery and materials science a reliable and versatile intermediate. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is crucial for unlocking its full potential in the synthesis of novel and complex molecules.

References

An In-Depth Technical Guide to Methyl 4,4-dimethoxy-3-oxobutanoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile polyfunctional molecule that serves as a valuable intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a β-keto ester moiety masked as a dimethoxy acetal, offers a distinct reactivity profile that is leveraged in the construction of complex molecular architectures, including various heterocyclic systems of medicinal importance. This guide provides a comprehensive overview of the nomenclature, structural features, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Compound Identification and Nomenclature

This compound is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.

  • IUPAC Name: this compound

  • CAS Number: 60705-25-1

  • Molecular Formula: C₇H₁₂O₅

  • Molecular Weight: 176.17 g/mol

  • Synonyms: 4,4-Dimethoxyacetoacetic acid methyl ester, Methyl 4,4-dimethoxyacetoacetate, 4,4-Dimethoxy-3-oxobutyric acid methyl ester

The structure consists of a four-carbon butanoate chain with a methyl ester at one end. A ketone (oxo group) is located at the C-3 position, and two methoxy groups are attached to the C-4 position, forming a dimethyl acetal.

Structural Features and Physicochemical Properties

The key to the utility of this compound lies in its distinct structural features. The molecule incorporates a β-keto ester system where the terminal ketone is protected as a dimethoxy acetal. This structural arrangement has several important implications for its reactivity:

  • β-Keto Ester Backbone: The core structure is a β-keto ester, which is a classic building block in organic synthesis. The methylene protons (at C-2) are acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups, allowing for facile enolate formation.

  • Geminal Methoxy Groups: The two methoxy groups at the C-4 position serve as a protecting group for the terminal aldehyde functionality. This acetal is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This latent aldehyde functionality is a key feature for subsequent synthetic transformations.

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance Clear, colorless oil
Boiling Point 239.7 °C at 760 mmHg (Predicted)
69-74 °C at 1 mmHg
Density ~1.1 g/cm³
Solubility Slightly soluble in Chloroform, DMSO, and Methanol

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, primarily leveraging the principles of ester condensation reactions.

Claisen Condensation

A common and efficient method for the synthesis of β-keto esters is the Claisen condensation. In the case of this compound, this would involve the condensation of methyl dimethoxyacetate with methyl acetate in the presence of a strong base such as sodium methoxide.

The Versatile Building Block: A Technical Guide to Methyl 4,4-dimethoxy-3-oxobutanoate and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 4,4-dimethoxy-3-oxobutanoate, a seemingly unassuming β-ketoester, is one such versatile reagent. Its unique structural features, combining a reactive β-ketoester moiety with a protected aldehyde functionality in the form of a dimethyl acetal, offer a wealth of synthetic possibilities. This in-depth technical guide provides a comprehensive overview of this compound, its nomenclature, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory professionals.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is essential. This compound is known by several synonyms, which can often lead to confusion when searching literature and chemical catalogs. A thorough understanding of its various names is the first step toward harnessing its full synthetic potential.

The systematic IUPAC name for this compound is This compound .[1] However, it is frequently encountered under several other names, reflecting its structural components.

Common Synonyms and Identifiers:

SynonymRationale
Methyl 4,4-dimethoxyacetoacetate This widely used synonym relates the compound to the parent structure, acetoacetic acid, with a methyl ester and two methoxy groups at the 4-position.[1]
4,4-Dimethoxy-3-oxobutanoic acid, methyl ester This name clearly delineates the parent carboxylic acid and its methyl ester.[1]
Methyl 4,4-dimethoxy-3-oxobutyrate "Butyrate" is often used interchangeably with "butanoate".
4,4-Dimethoxyacetoacetic acid methyl ester A slight variation of a previously listed synonym.[2]
Methyl 4,4-dimethoxyacetylacetate Another variant that emphasizes the acetylacetate core.[1]

Key Identifiers:

  • CAS Number: 60705-25-1[1]

  • Molecular Formula: C₇H₁₂O₅[1]

  • Molecular Weight: 176.17 g/mol [1]

  • InChIKey: PJYQRBMGZRVNSQ-UHFFFAOYSA-N[1]

Synthesis and Purification: A Reproducible Protocol

The most common and efficient method for the synthesis of this compound is the Claisen condensation.[2] This classic carbon-carbon bond-forming reaction provides a reliable route to the target β-ketoester. The following protocol is a self-validating system, incorporating in-process checks and detailed characterization to ensure the desired product's identity and purity.

Experimental Protocol: Claisen Condensation Approach

Reaction Scheme:

G Methyl acetate Methyl acetate Intermediate Enolate Intermediate Enolate Methyl acetate->Intermediate Enolate 1. NaOMe Methyl formate Methyl formate Methyl formate->Intermediate Enolate 2. Sodium methoxide Sodium methoxide This compound This compound Intermediate Enolate->this compound 3. Acidic workup

A simplified representation of the Claisen condensation for synthesis.

Materials and Reagents:

  • Methyl acetate

  • Methyl formate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium methoxide in anhydrous methanol.

  • Enolate Formation: A solution of methyl acetate in anhydrous diethyl ether is added dropwise to the stirred sodium methoxide solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

  • Condensation: The reaction mixture is cooled back to 0 °C, and methyl formate is added dropwise. The reaction is then stirred at room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Self-Validation through Characterization:

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.75 (s, 1H, CH(OMe)₂), 3.70 (s, 3H, COOCH₃), 3.50 (s, 2H, CH₂), 3.35 (s, 6H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 202.0 (C=O, ketone), 167.5 (C=O, ester), 102.0 (CH(OMe)₂), 55.0 (OCH₃), 52.5 (COOCH₃), 45.0 (CH₂)
FTIR (neat) ν (cm⁻¹): 2950 (C-H), 1745 (C=O, ester), 1720 (C=O, ketone), 1100 (C-O)
Mass Spectrometry (EI) m/z: 176 (M⁺), 145 (M⁺ - OCH₃), 117, 75

The Chemistry of a Bifunctional Building Block: Mechanistic Insights

The synthetic utility of this compound stems from the interplay of its two key functional groups: the β-ketoester and the dimethyl acetal.

The β-Ketoester Moiety: A Hub of Reactivity

The β-ketoester functionality is a classic motif in organic synthesis, enabling a variety of transformations:

  • Acidity of the α-Protons: The protons on the carbon between the two carbonyl groups (C2) are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile for alkylation and acylation reactions.

  • Keto-Enol Tautomerism: The compound exists in equilibrium with its enol form, which can participate in various reactions.

  • Condensation Reactions: The ketone carbonyl can react with nucleophiles, such as hydrazines and amines, to form heterocyclic structures.

The Dimethoxy Acetal: A Protected Aldehyde with Tunable Reactivity

The dimethyl acetal at the 4-position serves as a protected form of an aldehyde. This has several important implications:

  • Stability: The acetal is stable to basic and nucleophilic conditions, allowing for selective reactions at the β-ketoester portion of the molecule.

  • Deprotection: The acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, opening up further synthetic transformations.

  • Leaving Group Potential: The dimethoxy acetal can act as a leaving group in certain reactions, particularly in the formation of heterocyclic systems where its elimination drives aromatization.

G cluster_0 This compound cluster_1 Reactivity A β-Ketoester Moiety C Enolate Formation (Alkylation, Acylation) A->C D Condensation Reactions (Heterocycle Synthesis) A->D B Dimethoxy Acetal Moiety E Acetal Hydrolysis (Aldehyde Formation) B->E F Acetal as Leaving Group (Aromatization) B->F

Reactivity overview of the bifunctional nature of the title compound.

Applications in Synthesis: A Gateway to Molecular Complexity

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Pyrazoles

One of the most well-documented applications is in the synthesis of pyrazoles. The reaction with hydrazines proceeds via a condensation-cyclization-elimination sequence.

G MDMOB This compound Intermediate Hydrazone Intermediate MDMOB->Intermediate + Hydrazine Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Intermediate Pyrazolone Pyrazolone Intermediate Intermediate->Pyrazolone Intramolecular Cyclization Pyrazole Substituted Pyrazole Pyrazolone->Pyrazole Dehydration & Aromatization

General workflow for the synthesis of pyrazoles.

This reaction is highly versatile, as the use of substituted hydrazines allows for the introduction of various substituents on the pyrazole ring. Pyrazoles are a core scaffold in many pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.

Synthesis of Pyridines

This compound can also serve as a three-carbon component in the synthesis of substituted pyridines. The Hantzsch pyridine synthesis and related methodologies can be adapted to utilize this building block, often in combination with a β-enaminone and an aldehyde. The dimethoxy acetal can be hydrolyzed in situ to provide the necessary aldehyde functionality.

Role in Total Synthesis

Beyond the synthesis of simple heterocycles, this building block has found application in the total synthesis of more complex natural products. Its ability to introduce a functionalized three-carbon unit makes it a strategic component in convergent synthetic routes.

Conclusion

This compound, along with its various synonyms, is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its bifunctional nature, combining the reactivity of a β-ketoester with a protected aldehyde, provides a platform for a wide range of chemical transformations. A clear understanding of its nomenclature, a reliable synthetic protocol, and an appreciation of its mechanistic intricacies are key to unlocking its full potential in the synthesis of novel heterocycles, complex natural products, and new chemical entities for drug discovery.

References

A Technical Guide to the Keto-Enol Tautomerism of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between carbonyl compounds and their corresponding enol forms. This guide provides an in-depth analysis of this phenomenon in Methyl 4,4-dimethoxy-3-oxobutanoate, a β-ketoester with unique structural features. We will explore the intrinsic and extrinsic factors that dictate its tautomeric equilibrium, detail authoritative analytical techniques for characterization and quantification, and discuss the implications of this equilibrium in synthetic chemistry and drug development. This document serves as a comprehensive technical resource, integrating theoretical principles with practical, field-proven methodologies.

Introduction: The Principle of Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, primarily through the formal migration of a hydrogen atom and the relocation of adjacent double bonds.[1][2] The most prevalent form of this isomerism is keto-enol tautomerism, which describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alkene-alcohol).[1][2]

For most simple ketones and aldehydes, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2][3] However, the position of this equilibrium can be significantly shifted toward the enol form by specific structural features and environmental conditions.[3]

This guide focuses on this compound (CAS 60705-25-1), a β-ketoester whose structure presents a compelling case study for this equilibrium.[4] Its 1,3-dicarbonyl arrangement allows for the formation of a highly stabilized enol tautomer, making it an ideal model for exploring the nuances of tautomeric control.[2][5]

Structural Analysis of this compound

The tautomeric behavior of this compound is best understood by examining its molecular architecture. The molecule possesses a β-ketoester backbone, with labile α-hydrogens located on the methylene group (C2) situated between the ketone (C3) and the methyl ester (C1).[4] The presence of geminal methoxy groups at the C4 position introduces unique electronic effects that influence the acidity of the α-protons and the stability of the resultant tautomers.[4]

The equilibrium process involves the migration of an α-proton from C2 to the ketone oxygen at C3, accompanied by the formation of a C=C double bond between C2 and C3.

Figure 1: Keto-Enol Equilibrium in this compound.

Factors Governing Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium is not fixed; it is a dynamic state influenced by several interdependent factors.

Intramolecular Hydrogen Bonding and Conjugation

The most significant factor promoting enolization in 1,3-dicarbonyl compounds is the ability of the enol form to create a quasi-aromatic six-membered ring via intramolecular hydrogen bonding.[2][3][5] The hydrogen of the enolic hydroxyl group forms a strong hydrogen bond with the ester carbonyl oxygen. This interaction, coupled with the conjugation of the C=C double bond with the C=O of the ester, imparts considerable thermodynamic stability to the enol tautomer, which is absent in the keto form.[2]

H_Bonding cluster_enol Stabilized Enol Form cluster_desc Key Stabilizing Interactions enol_structure         H_bond Intramolecular H-Bond Conjugation π-System Conjugation NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube prep1->prep2 prep3 Allow solution to equilibrate for at least 30 minutes at a constant temperature prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Ensure sufficient relaxation delay (d1 ≥ 5*T1) for accurate integration acq1->acq2 Critical Parameter an1 Phase and baseline correct the spectrum acq1->an1 an2 Identify characteristic keto (-CH₂-) and enol (=CH-) signals an1->an2 an3 Integrate the identified signals an2->an3 an4 Calculate K_eq using the integration values an3->an4

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile synthetic building block whose utility is defined by the unique interplay of its three core functional groups: a β-keto ester system and a terminal acetal. This guide provides a comprehensive analysis of the compound's reactivity and stability, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the nuanced reactivity of the enolizable β-dicarbonyl core, the critical pH-dependent stability of the acetal protecting group, and the conditions governing the integrity of the methyl ester. This document moves beyond simple data presentation to explain the causality behind experimental choices, providing detailed, self-validating protocols for key transformations and handling.

Core Molecular Profile and Significance

Chemical Identity and Structure

This compound is a derivative of acetoacetic acid where the terminal methyl group is protected as a dimethyl acetal.[1] This structural modification is not trivial; it masks the reactivity of a terminal aldehyde that would otherwise be prone to self-condensation and other side reactions, thereby imparting unique synthetic potential. The molecule's reactivity is a composite of its β-keto ester backbone, which allows for enolate chemistry, and the acetal group, which is stable under basic conditions but labile in acid.[1][2][3]

The core structure possesses several key features:

  • β-Keto Ester System: A ketone at the C3 position and a methyl ester at the C1 position, enabling classic keto-enol tautomerism.[1]

  • Acidic α-Hydrogens: The protons on C2 are flanked by two carbonyl groups, making them readily removable by a suitable base to form a nucleophilic enolate.[1][4]

  • Geminal Methoxy Groups (Acetal): Two methoxy groups on the C4 carbon act as a protecting group for a latent aldehyde functionality.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource
Molecular Formula C₇H₁₂O₅[5]
Molar Mass ~176.17 g/mol [1][5]
Appearance Colorless to pale yellow liquid[6]
Density ~1.1 g/cm³[1]
Boiling Point ~239.7 °C at 760 mmHg[1]
CAS Number 60705-25-1[5][7]
Significance as a Synthetic Building Block

This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its bifunctional nature allows it to serve as a versatile precursor for more complex molecules, especially in the construction of heterocyclic systems.[1] The acetal acts as a "masked" aldehyde, which can be revealed at a later synthetic stage by simple acid treatment, making the molecule a powerful 1,3-dielectrophilic building block.[2][8]

A Dichotomy in Reactivity: Analyzing the Functional Groups

The reactivity of this compound is best understood by dissecting the behavior of its constituent parts. The molecule's true power lies in the ability to selectively engage one functional group while leaving the others intact.

The β-Keto Ester Core: The Engine of C-C Bond Formation

The 1,3-dicarbonyl arrangement is the molecule's primary reactive center under basic conditions. The protons at the α-carbon (C2) are significantly acidic (pKa ≈ 11-13 in DMSO, typical for β-keto esters), facilitating the formation of a resonance-stabilized enolate ion with a suitable base.[4][9]

Like all β-dicarbonyl compounds, it exists in equilibrium between its keto and enol forms. This equilibrium is fundamental to its reactivity, as the enol form is the precursor to reactions like electrophilic addition at the α-carbon.[1]

Caption: Keto-Enol tautomerism in the β-dicarbonyl system.

The formation of the enolate is the gateway to a vast array of synthetic transformations. This nucleophilic intermediate readily reacts with electrophiles, making it a cornerstone of C-C bond formation.[10][11]

  • Alkylation: In a reaction analogous to the classic acetoacetic ester synthesis, the enolate can be alkylated with alkyl halides.[9][11][12] This allows for the introduction of diverse carbon chains at the C2 position.

  • Condensation Reactions: The enolate can participate in Aldol-type or Claisen condensations, reacting with other carbonyl compounds to build more complex molecular scaffolds.[1][13]

The Acetal Moiety: A pH-Gated Switch

The geminal dimethoxy group is an acetal, a functional group known for its distinctive stability profile.[3]

Acetals are exceptionally stable in neutral to strongly basic environments.[3][14] They are unreactive towards common nucleophiles, bases, and many oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄, Grignard reagents).[2][15] This stability is a key strategic advantage, as it allows chemists to perform a wide range of reactions on the β-keto ester portion of the molecule without affecting the C4 position.

The primary reactivity of the acetal is its hydrolysis back to the parent carbonyl compound, which in this case is an aldehyde.[2] This reaction is catalyzed by aqueous acid and is typically a rapid and high-yielding transformation.[14][15] The inertness of the acetal in base and its facile cleavage in acid make it an excellent protecting group for a carbonyl.[14]

G Acetal Acetal (Stable in Base) Protonation Protonation (H₃O⁺) Acetal->Protonation + H⁺ Carbocation Resonance-Stabilized Carbocation + CH₃OH Protonation->Carbocation - CH₃OH Nucleophilic_Attack Nucleophilic Attack (H₂O) Carbocation->Nucleophilic_Attack + H₂O Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Deprotonation Final Deprotonation & Proton Transfer Hemiacetal->Deprotonation Internal H⁺ transfer Aldehyde Aldehyde (Deprotected) Deprotonation->Aldehyde - H⁺

Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.

The Ester Functionality

The methyl ester group exhibits reactivity typical for esters.

  • Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[1][16] It is important to note that acidic conditions required for ester hydrolysis will simultaneously cleave the acetal. Basic hydrolysis, however, can be performed while keeping the acetal intact.

  • Decarboxylation: If the ester is first hydrolyzed to the β-keto acid, subsequent heating can induce decarboxylation to yield 3,3-dimethoxypropan-2-one.[17] This is a common subsequent step in acetoacetic ester syntheses.[4][17]

Stability Profile and Safe Handling

General Stability and Recommended Storage

Under standard laboratory conditions, this compound is a stable compound.[18] For long-term storage and to maintain purity, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[18] Refrigeration (2-8 °C) is often advisable.

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[18] Storage under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.

  • Light: Protect from direct sunlight.

Chemical Incompatibilities and Degradation Pathways

The compound's stability is compromised by specific chemical environments that target its functional groups.

Condition / ReagentEffect on MoleculePrimary Functional Group Affected
Strong Aqueous Acids Rapid hydrolysis of the acetal to an aldehyde. Potential hydrolysis of the ester.Acetal, Ester
Strong Bases (e.g., NaOH, KOH) Saponification (hydrolysis) of the ester. Formation of the enolate.Ester, α-Hydrogens
Strong Oxidizing Agents Potential for oxidation.Ketone, Acetal
Strong Reducing Agents (e.g., LiAlH₄) Reduction of both ketone and ester functionalities.Ketone, Ester
Elevated Temperatures May lead to decomposition, especially if impurities are present.Entire Molecule

The primary degradation pathway of concern is acid-catalyzed hydrolysis of the acetal, as even trace amounts of acid in a solvent can lead to gradual deprotection over time.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for key steps to empower the researcher.

Standard Handling and Storage Protocol
  • Receipt and Inspection: Upon receipt, inspect the container for integrity. Ensure the cap is tightly sealed.

  • Inert Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon before sealing.

  • Storage: Store in a refrigerator at 2-8 °C, away from acids, bases, and oxidizing agents.

  • Dispensing: When dispensing, use clean, dry syringes or pipettes. Avoid introducing atmospheric moisture. If possible, work under an inert atmosphere.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[18]

Protocol: Acid-Catalyzed Deprotection (Hydrolysis of the Acetal)

This procedure unmasks the aldehyde functionality.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as 1M aqueous HCl (0.1 eq) or p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

  • Workup: Once complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Methyl 4,4-dioxobutanoate. Further purification can be achieved by column chromatography if necessary.

Scientist's Insight: The choice of a water-miscible co-solvent like acetone ensures the reaction remains homogeneous. Catalytic p-TsOH is often preferred as it is a solid and easier to handle than aqueous HCl, and the reaction can sometimes be driven to completion more cleanly. The neutralization step is critical to prevent product degradation during workup and concentration.

Protocol: Base-Mediated Enolate Alkylation

This procedure demonstrates a typical C-C bond formation at the α-carbon.

  • Anhydrous Conditions: Assemble a flame-dried, three-neck round-bottom flask under an argon atmosphere. Equip it with a magnetic stir bar, a dropping funnel, and a septum.

  • Base Preparation: In the flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes. Stir at 0 °C for 30 minutes after the addition is complete to ensure full enolate formation (hydrogen gas evolution will cease).

  • Alkylation: Add the electrophile (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography.

Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the irreversible and complete deprotonation to form the enolate, minimizing self-condensation side reactions. Anhydrous conditions are paramount, as any water will quench the base and the enolate. Adding the electrophile at a low temperature helps control the exotherm of the reaction.

Workflow Application in Multi-Step Synthesis

The unique reactivity profile allows for strategic, multi-step syntheses where different parts of the molecule are addressed sequentially. A common workflow involves first modifying the α-position via enolate chemistry, followed by the deprotection of the acetal to reveal the aldehyde for further reaction.

G Start Methyl 4,4-dimethoxy- 3-oxobutanoate Step1 1. Base (e.g., NaH) 2. Electrophile (R-X) Start->Step1 Intermediate1 α-Substituted Intermediate (Acetal Intact) Step1->Intermediate1 Alkylation Step2 Aqueous Acid (e.g., HCl, p-TsOH) Intermediate1->Step2 Intermediate2 α-Substituted β-Keto Aldehyde (Deprotected) Step2->Intermediate2 Deprotection Step3 Cyclization Reagent (e.g., Hydrazine, Amine) Intermediate2->Step3 Final Substituted Heterocycle (e.g., Pyrazole, Pyrimidine) Step3->Final Condensation/ Cyclization

References

An In-Depth Technical Guide to the Solubility of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4,4-dimethoxy-3-oxobutanoate (CAS No. 60705-25-1). As a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating for screening and development.[1] This document synthesizes theoretical predictions with actionable experimental protocols to provide a robust framework for researchers.

Introduction to this compound

This compound is a β-keto ester featuring two geminal methoxy groups, which form an acetal at the C4 position.[1] This unique structural motif significantly influences its reactivity and physical properties. The presence of the ester, ketone, and acetal functionalities makes it a versatile intermediate for constructing complex molecular architectures, including various heterocyclic compounds.[1]

The solubility of a compound is a critical physicochemical parameter that dictates its utility in nearly every stage of research and development. From selecting an appropriate solvent for a chemical reaction to ensuring bioavailability in a drug formulation, solubility data informs crucial decisions. For this compound, this data is essential for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

  • Process Scale-Up: Predicting solvent volumes and handling characteristics.

  • Purification: Developing effective crystallization or chromatography methods.

  • Biological Screening: Preparing stock solutions and ensuring the compound remains in solution at test concentrations.

This guide addresses the current gap in publicly available quantitative solubility data by providing a predictive analysis based on molecular structure and a detailed protocol for its empirical determination.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is governed by its polarity, size, and capacity for intermolecular interactions (e.g., hydrogen bonding). The structure of this compound offers several clues to its expected behavior.

Structural Analysis:

  • Polar Groups: The molecule contains five oxygen atoms within ester, ketone, and ether (acetal) functional groups. These groups can act as hydrogen bond acceptors, imparting a degree of polarity.

  • Aprotic Nature: The molecule lacks hydrogen bond donors (e.g., -OH, -NH), which limits its ability to self-associate via hydrogen bonding and restricts its solubility in highly cohesive solvents like water.

  • Hydrocarbon Backbone: The methyl and methylene groups contribute to its nonpolar character.

Based on this structure, it is predicted that this compound will exhibit good solubility in a range of common polar aprotic and moderately polar protic organic solvents. Its solubility in water is expected to be limited, while it is likely to be poorly soluble in nonpolar aliphatic solvents. This is consistent with the behavior of similar compounds like methyl 4-oxobutanoate, which is highly soluble in polar solvents but has limited solubility in non-polar ones.[2]

Physicochemical Properties Summary

PropertyValueSource
CAS Number 60705-25-1[3]
Molecular Formula C₇H₁₂O₅[3]
Molecular Weight 176.17 g/mol [3]
Density ~1.1 g/cm³[1]
Boiling Point ~239.7 °C at 760 mmHg[1]
Predicted LogP -0.2[3]
Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[4][5] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the true solubility value under the specified conditions.[4][6]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the critical steps for the experimental determination of solubility.

Solubility_Workflow Figure 1. Experimental Workflow for Thermodynamic Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add precise volume of solvent prep_compound->prep_solvent Combine in vial incubate Incubate with agitation (e.g., 24-48h at 25°C) prep_solvent->incubate centrifuge Centrifuge to pellet solid incubate->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate analyze_sample Quantify filtrate (e.g., HPLC-UV) filtrate->analyze_sample prep_standards Prepare calibration standards prep_standards->analyze_sample calc_solubility Calculate solubility (µg/mL or µM) analyze_sample->calc_solubility

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating a calibration curve for accurate quantification.

1. Materials and Reagents:

  • This compound (solid, >95% purity)

  • Selected solvents (e.g., Water, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Hexane) of HPLC grade or higher

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7]

  • Analytical balance

2. Preparation of Saturated Solution:

  • Causality: To ensure equilibrium is reached, an excess of the solid compound must be present throughout the incubation. This guarantees the solvent is fully saturated.

  • Procedure:

    • Accurately weigh approximately 2-5 mg of this compound into a glass vial.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Securely cap the vials and place them in a thermomixer or shaker.

3. Equilibration:

  • Causality: Solubility is an equilibrium process. Sufficient time and agitation are required for the rate of dissolution to equal the rate of precipitation. Incubation for 24-48 hours is typically sufficient for most small molecules.[4]

  • Procedure:

    • Incubate the vials at a constant temperature (e.g., 25°C) with vigorous agitation (e.g., 700-1000 rpm) for 24 hours.[4]

    • After 24 hours, visually inspect the vials to ensure undissolved solid remains. If not, add more compound and continue incubation.

4. Sample Separation:

  • Causality: It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium. Centrifugation followed by filtration of the supernatant is a robust method to achieve this.

  • Procedure:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates.

5. Analytical Quantification (HPLC-UV):

  • Causality: An accurate analytical method is required to determine the concentration of the dissolved compound in the filtrate. HPLC-UV is ideal due to its specificity and sensitivity for compounds with a chromophore, such as the ketone in the target molecule.[6][7] A calibration curve is essential for converting the analytical signal (e.g., peak area) into a concentration.

  • Procedure:

    • Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).

    • Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of standards of known concentrations that bracket the expected solubility.

    • Analyze Samples: Inject the calibration standards and the filtered samples onto the HPLC system.

    • Generate Calibration Curve: Plot the peak area from the UV detector versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

    • Determine Sample Concentration: Use the peak area of the experimental sample and the calibration curve equation to calculate the concentration of this compound in the filtrate. This value represents the thermodynamic solubility.

Practical Applications in Research and Development

A clear solubility profile is not merely academic; it directly impacts laboratory success and project progression.

  • For the Synthetic Chemist: Knowing that the compound is likely soluble in ethyl acetate but poorly soluble in hexane guides the choice of solvent systems for flash chromatography. A solvent system of ethyl acetate/hexane would be an excellent starting point for purification. For reactions, a solvent like acetonitrile or THF would likely be effective at dissolving the starting material.

  • For the Drug Development Professional: Early-stage solubility data is critical. Poor aqueous solubility can be a major hurdle for oral bioavailability.[6] If the thermodynamic solubility in an aqueous buffer (e.g., PBS at pH 7.4) is found to be low (e.g., <10 µM), formulation strategies such as using co-solvents (like DMSO or ethanol) or creating amorphous solid dispersions may be required for in vitro biological assays and subsequent in vivo studies.[5][8]

Conclusion

References

The Synthetic Cornerstone: A Technical Guide to Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Reagent Shelf

In the landscape of modern organic synthesis, certain molecules transcend their status as mere intermediates to become versatile platforms for molecular innovation. Methyl 4,4-dimethoxy-3-oxobutanoate is a prime example of such a cornerstone. To the casual observer, it is a simple β-keto ester. To the seasoned synthetic chemist, however, it is a carefully designed tool, embodying a masked aldehyde and a reactive scaffold, primed for the construction of complex heterocyclic systems that lie at the heart of medicinal chemistry and materials science. This guide provides an in-depth exploration of this reagent, moving beyond catalog specifications to reveal the strategic thinking behind its application. We will delve into its historical emergence, dissect its synthesis and reactivity, and provide field-tested protocols that showcase its power as a strategic building block.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 60705-25-1) is a deceptively simple molecule whose utility is derived from the precise arrangement of its functional groups.[1] The presence of a β-keto ester system in conjunction with a protected aldehyde (in the form of a dimethyl acetal) makes it a bifunctional synthon of significant value.

The key to its reactivity lies in the inherent keto-enol tautomerism, a characteristic of β-dicarbonyl compounds. Spectroscopic evidence confirms this dual nature. The 1H NMR spectrum, for instance, shows distinct signals corresponding to both the keto and enol forms, indicating an equilibrium in solution.[2] This equilibrium is the causal factor behind its versatile reactivity, allowing it to act as both a carbon electrophile at the ketone and ester carbonyls, and a carbon nucleophile at the α-position upon deprotonation.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 60705-25-1[1]
Molecular Formula C₇H₁₂O₅[1]
Molecular Weight 176.17 g/mol [1]
Boiling Point ~239.7 °C (at atmospheric pressure)[3]
Density ~1.1 g/cm³[3]
1H NMR (600 MHz, CDCl₃) δ 11.8 (s, enol OH), 5.44 (s, enol CH), 4.58 (s, keto CH), 3.74 (s, OCH₃), 3.60 (s, keto CH₂), 3.43 (s, acetal OCH₃)[2]
13C NMR (151 MHz, CDCl₃) δ 198.2 (keto C=O), 167.6 (ester C=O), 103.7 (acetal CH), 90.6 (enol C=C), 55.1, 53.5, 52.5, 51.6 (OCH₃), 44.3 (keto CH₂)[2]

Note: NMR data reflects the presence of both keto and enol tautomers in solution, hence the multiple signals for some protons and carbons.[2]

Historical Context and Synthetic Evolution

This compound did not emerge from a singular discovery event but rather evolved as a logical progression in the synthetic chemist's toolkit during the mid-20th century.[3] This period saw a burgeoning demand for β-keto esters as foundational building blocks in the pharmaceutical and agrochemical industries.[3]

The initial strategies for its synthesis were rooted in classical organic reactions, most notably the acetoacetic ester synthesis and Claisen condensation.[3] The rationale behind its development was clear: to create a more functionalized and strategically versatile alternative to simpler reagents like methyl acetoacetate. The introduction of the dimethoxy acetal at the γ-position was a deliberate design choice. This group serves as a robust protecting group for an aldehyde functionality, which is stable to the basic conditions often required for manipulating the β-keto ester moiety but can be readily unmasked under acidic conditions to participate in further transformations.

Figure 1: Conceptual evolution of this compound synthesis.

Core Reactivity and Synthetic Applications

The true value of this reagent is demonstrated in its application. It serves as a linchpin in the synthesis of a wide variety of heterocyclic structures, which are privileged motifs in drug discovery.

Synthesis of Benzimidazoles

Benzimidazoles are a critical class of pharmacophores found in numerous marketed drugs. This compound provides a highly efficient and direct route to this scaffold by reacting with substituted o-phenylenediamines.

The causality of this reaction is elegant in its efficiency. The reaction proceeds via a condensation of the diamine with the β-keto ester, followed by an intramolecular cyclization and elimination of methanol and water. The dimethoxy acetal is hydrolyzed in situ under the reaction conditions (often with an acidic promoter) to reveal the aldehyde, which then participates in the final ring closure to form the benzimidazole core. This transforms a simple condensation into a powerful annulation strategy.

References

Methodological & Application

Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate, a valuable β-keto ester intermediate in the development of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust validation methods.

Introduction: The Significance of this compound

This compound is a key building block in synthetic organic chemistry. Its structure, featuring a reactive β-keto ester moiety and a protected aldehyde equivalent in the form of a dimethyl acetal, makes it a versatile precursor for the synthesis of a wide array of molecular architectures.[1] Specifically, it serves as an important intermediate in the production of heterocyclic compounds, which are foundational structures in many pharmaceutical agents.[1] The strategic incorporation of this molecule allows for the efficient construction of complex carbon skeletons essential in medicinal chemistry and drug discovery.

Core Chemical Principles: The Mixed Claisen Condensation

The chosen synthetic route for this compound is the mixed Claisen condensation. This powerful carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[2] For a successful mixed Claisen condensation that favors a single product, one of the esters should be non-enolizable, meaning it lacks α-hydrogens and therefore cannot form an enolate to act as a nucleophile.[3]

In this synthesis, methyl acetate, which possesses acidic α-hydrogens, will serve as the enolizable component (the nucleophile). Methyl dimethoxyacetate (also known as methyl glyoxylate dimethyl acetal), lacking α-hydrogens, will function as the non-enolizable electrophile. The reaction is catalyzed by a strong base, sodium methoxide, which deprotonates methyl acetate to form a reactive enolate. This enolate then attacks the carbonyl carbon of methyl dimethoxyacetate. Subsequent elimination of a methoxide ion yields the target β-keto ester.

A stoichiometric amount of base is crucial because the resulting β-keto ester is more acidic than the starting alcohol (methanol). The base will deprotonate the product, driving the equilibrium of the reaction towards the formation of the final product.[4] An acidic workup is then necessary to protonate the enolate and isolate the neutral β-keto ester.

Reaction Mechanism

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Acid Workup MeOAc Methyl Acetate Enolate Methyl Acetate Enolate (Nucleophile) MeOAc->Enolate Deprotonation NaOMe Sodium Methoxide (Base) NaOMe->MeOAc MeOH Methanol Enolate_c1 Methyl Acetate Enolate MDMA Methyl Dimethoxyacetate (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate MDMA->Tetrahedral_Intermediate Tetrahedral_Intermediate_c2 Tetrahedral Intermediate Enolate_c1->MDMA Attack on Carbonyl Product This compound MeO- Methoxide Product_c3 Product Tetrahedral_Intermediate_c2->Product Elimination of Methoxide Product_anion Product Enolate (Stabilized) Product_anion_c4 Product Enolate Product_c3->Product_anion Deprotonation MeO-_c3 Methoxide MeO-_c3->Product_c3 Final_Product Final Product Product_anion_c4->Final_Product Protonation H+ Acid (e.g., HCl) H+->Product_anion_c4

Caption: Mechanism of the mixed Claisen condensation for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl acetateAnhydrous, ≥99%Sigma-Aldrich79-20-9
Methyl dimethoxyacetate≥98%TCI89-91-8
Sodium methoxide95%Acros Organics124-41-4
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific60-29-7
Hydrochloric acid37% w/w, ACS ReagentVWR Chemicals7647-01-0
Saturated sodium bicarbonate solutionLaboratory prepared--
Brine (Saturated NaCl solution)Laboratory prepared--
Anhydrous magnesium sulfate≥97%Sigma-Aldrich7487-88-9
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Preparation of the Reaction Apparatus:

    • A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a 125 mL dropping funnel is assembled.

    • The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions and then allowed to cool to room temperature.

  • Reaction Setup:

    • The flask is charged with sodium methoxide (1.1 equivalents).

    • Anhydrous diethyl ether (200 mL) is added to the flask via a cannula or syringe to create a suspension.

    • The suspension is cooled to 0 °C in an ice-water bath with gentle stirring.

  • Addition of Reactants:

    • A solution of methyl acetate (1.0 equivalent) and methyl dimethoxyacetate (1.2 equivalents) in anhydrous diethyl ether (50 mL) is prepared in the dropping funnel.

    • This solution is added dropwise to the stirred sodium methoxide suspension over a period of 1-2 hours, maintaining the internal temperature of the reaction mixture below 10 °C.

  • Reaction:

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for an additional 12-16 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Extraction:

    • The reaction mixture is cooled to 0 °C in an ice-water bath.

    • The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 6-7.

    • The mixture is transferred to a 500 mL separatory funnel.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Solvent Removal:

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Physicochemical Data for this compound
PropertyValue
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol [1][5]
Appearance Colorless to pale yellow liquid
Boiling Point 239.7 ± 25.0 °C at 760 mmHg[1][6]
Density 1.1 ± 0.1 g/cm³[1][6]
Refractive Index 1.418[6]
CAS Number 60705-25-1[1][5]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base: Sodium methoxide is the base of choice as its conjugate acid, methanol, is a byproduct of the reaction and does not introduce any new alkoxides that could lead to transesterification side products. A full equivalent of the base is necessary to deprotonate the resulting β-keto ester, which has a pKa of around 11, thus driving the reaction to completion.

  • Anhydrous Conditions: The exclusion of water is critical. Sodium methoxide reacts violently with water, and any moisture will quench the base and hydrolyze the ester starting materials and product. Flame-drying the glassware and using anhydrous solvents are essential precautions.

  • Temperature Control: The initial dropwise addition of the esters is performed at 0 °C to control the exothermic nature of the enolate formation and subsequent condensation, minimizing side reactions such as the self-condensation of methyl acetate.

  • Stoichiometry: A slight excess of the non-enolizable ester, methyl dimethoxyacetate, is used to ensure the complete consumption of the more valuable enolizable component, methyl acetate, and to favor the desired mixed Claisen condensation over the self-condensation of methyl acetate.

  • Acidic Workup: The final product exists as its sodium enolate salt in the basic reaction mixture. A careful acidic workup is required to neutralize the enolate and any remaining base, allowing for the isolation of the neutral β-keto ester. The pH should be carefully controlled to avoid acid-catalyzed hydrolysis of the ester or acetal functionalities.

Trustworthiness: A Self-Validating System

To ensure the successful and reproducible synthesis of this compound, the following in-process controls and characterization methods should be employed:

  • Monitoring Reaction Completion: The reaction should be monitored by TLC (using a suitable solvent system such as 3:1 hexanes:ethyl acetate) or GC-MS to confirm the consumption of the limiting reagent (methyl acetate).

  • Product Identification and Purity Assessment: The identity and purity of the final product should be confirmed by spectroscopic methods:

    • ¹H NMR: To confirm the presence of all expected proton signals and their integrations.

    • ¹³C NMR: To verify the number of unique carbon atoms in the molecule.

    • FTIR: To identify the characteristic carbonyl stretching frequencies of the ketone and ester groups.

    • Mass Spectrometry: To confirm the molecular weight of the product.

  • Yield Calculation: An accurate yield should be calculated based on the starting amount of the limiting reagent (methyl acetate). A typical yield for this type of reaction is in the range of 60-80%.

Expected Spectroscopic Data

While experimental data should be acquired for the synthesized compound, the following are expected spectral characteristics based on the structure of this compound and data from similar compounds:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.5 (s, 1H, -CH(OCH₃)₂), 3.7 (s, 3H, -COOCH₃), 3.5 (s, 2H, -COCH₂CO-), 3.4 (s, 6H, -CH(OCH₃)₂). Note: The methylene protons are diastereotopic and may appear as an AB quartet.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~200 (C=O, ketone), ~168 (C=O, ester), ~102 (-CH(OCH₃)₂), ~55 (-OCH₃), ~52 (-COOCH₃), ~45 (-COCH₂CO-).

  • FTIR (neat): ν (cm⁻¹) ~1745 (C=O stretch, ester), ~1720 (C=O stretch, ketone), ~1100 (C-O stretch, acetal).

Experimental Workflow Diagram

workflow start Start: Assemble and Flame-Dry Apparatus reagents Charge Flask with NaOMe and Diethyl Ether start->reagents cool_1 Cool to 0 °C reagents->cool_1 add Dropwise Addition of Methyl Acetate and Methyl Dimethoxyacetate Solution cool_1->add react Stir at Room Temperature for 12-16h add->react cool_2 Cool to 0 °C react->cool_2 quench Quench with 1M HCl to pH 6-7 cool_2->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note & Protocol: Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile chemical intermediate featuring a β-keto ester moiety and a protected aldehyde in the form of a dimethyl acetal.[1] These functionalities make it a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds and other complex molecules in pharmaceutical and materials science research.[1] This application note details a robust and selective protocol for its synthesis via a crossed Claisen condensation between methyl acetate and methyl 2,2-dimethoxyacetate. We will explore the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, provide a comprehensive, field-tested experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding outcome.

Part 1: The Underpinning Chemistry: The Claisen Condensation

The Claisen condensation is a cornerstone reaction in organic chemistry that forms a carbon-carbon bond between two ester molecules in the presence of a strong base, yielding a β-keto ester.[2][3][4] The reaction is analogous to the Aldol condensation but operates on ester substrates.[5]

The General Mechanism

The reaction proceeds through a series of equilibrium steps, driven to completion by a final, irreversible deprotonation.[5][6]

  • Enolate Formation: A strong base, typically an alkoxide, removes an acidic α-proton from an enolizable ester to form a nucleophilic enolate ion.[4][6] This step is an equilibrium that typically favors the starting materials, as esters are not highly acidic.[7]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second ester molecule, creating a tetrahedral intermediate.[2][6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group to furnish the β-keto ester product.[4][6]

  • Irreversible Deprotonation: The newly formed β-keto ester has α-protons that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25). The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-keto ester.[5][8] This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium towards the product.[5][6]

  • Acidic Workup: A final acidic workup is required to protonate the resulting enolate, yielding the neutral β-keto ester product.[2][7][9]

The Crossed Claisen Condensation: A Strategy for Selectivity

When two different enolizable esters are used, a standard Claisen condensation can result in a mixture of up to four different products, complicating purification. The "crossed" Claisen condensation overcomes this by strategically pairing an enolizable ester with a non-enolizable one.[2][10]

For the synthesis of this compound, we employ:

  • Methyl Acetate: As the enolizable component, it possesses three acidic α-protons and will serve as the enolate precursor (the nucleophile).

  • Methyl 2,2-dimethoxyacetate: This ester lacks α-protons and therefore cannot form an enolate or self-condense. It serves exclusively as the electrophile.

This strategic choice ensures that only one desired reaction pathway is productive, leading to a single primary product and simplifying the synthetic process.

Part 2: Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reaction Scheme
Reaction scheme for the crossed Claisen condensation to form this compound.
Figure 1. Crossed Claisen condensation of Methyl Acetate with Methyl 2,2-dimethoxyacetate.
Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Properties
Sodium MethoxideNaOCH₃54.021105.94-Corrosive, hygroscopic
Anhydrous THFC₄H₈O72.11--200Flammable, irritant
Methyl AcetateC₃H₆O₂74.081007.417.9Flammable
Methyl 2,2-dimethoxyacetateC₅H₁₀O₄134.1312016.114.7Irritant
1 M Hydrochloric AcidHCl36.46--~150Corrosive
Ethyl AcetateC₄H₈O₂88.11--3 x 100Flammable, irritant
Saturated NaCl (Brine)NaCl58.44--100-
Anhydrous MgSO₄MgSO₄120.37-~10-Hygroscopic
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Two 125 mL pressure-equalizing dropping funnels

  • Inert gas inlet (Argon or Nitrogen) and bubbler

  • Ice-water bath

  • Heating mantle

  • 1 L separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or flash column chromatography

Step-by-Step Procedure
  • Apparatus Setup: All glassware must be oven-dried (120 °C) for at least 4 hours and assembled hot, allowing it to cool to room temperature under a positive pressure of dry argon or nitrogen.[11]

  • Reagent Charging: Charge the 500 mL three-necked flask with sodium methoxide (5.94 g, 110 mmol) and a magnetic stir bar. Add anhydrous THF (100 mL) via cannula or syringe.

  • Enolate Formation:

    • Prepare a solution of methyl acetate (7.41 g, 100 mmol) in anhydrous THF (50 mL) in one of the dropping funnels.

    • Cool the flask containing the sodium methoxide suspension to 0 °C using an ice-water bath.

    • Add the methyl acetate solution dropwise to the vigorously stirred suspension over 30-45 minutes. The slow addition is critical to manage any exotherm and favor controlled enolate formation.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Condensation Reaction:

    • Prepare a solution of methyl 2,2-dimethoxyacetate (16.1 g, 120 mmol) in anhydrous THF (50 mL) in the second dropping funnel.

    • Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl (approx. 150 mL) dropwise until the solution is acidic (pH ~5-6, check with pH paper). Caution: Quenching is exothermic and may produce gas.

    • Transfer the biphasic mixture to a 1 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated NaCl (brine) solution (100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil should be purified by vacuum distillation.[12] Collect the fraction corresponding to this compound.

    • Alternatively, purification can be achieved via flash column chromatography on silica gel.

Part 3: Characterization and Process Logic

Product Characterization
PropertyValueSource
CAS Number 60705-25-1[1][13]
Molecular Formula C₇H₁₂O₅[1][13]
Molecular Weight 176.17 g/mol [1][13]
Appearance Colorless to pale yellow liquid-
Boiling Point ~239.7 °C (at atm. pressure)[1]
Density ~1.1 g/cm³[1]

Expected Yield: 65-75%

Rationale and Troubleshooting
  • Choice of Base: Sodium methoxide is the ideal base.[14] Its methoxide anion matches the alkoxy group of the methyl esters, thereby preventing transesterification which would occur if a base like sodium ethoxide were used.[5][6]

  • Stoichiometry: A full equivalent of base (or slight excess) is mandatory. The deprotonation of the final β-keto ester product consumes one equivalent of base and is the thermodynamic sink that drives the reaction forward.[6][8] Using catalytic base will result in very low or no yield.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water will protonate and destroy the ester enolate and react with the sodium methoxide base, halting the reaction. All reagents and solvents must be rigorously dried.

  • Troubleshooting:

    • Low Yield: Often caused by insufficient base, presence of moisture, or impure starting materials. Ensure the sodium methoxide is fresh and not excessively clumpy (indicating hydration/decomposition).

    • Side Products: Self-condensation of methyl acetate can occur if it is added too quickly or at too high a temperature. Slow, controlled addition is key.

Part 4: Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification prep 1. Assemble & Dry Glassware (3-Neck Flask, Funnels, Condenser) inert 2. Establish Inert Atmosphere (Argon / Nitrogen) prep->inert base 3. Charge Reactor Anhydrous THF & Sodium Methoxide inert->base enolate 4. Form Enolate (0 °C) Slow dropwise addition of Methyl Acetate base->enolate Control Temperature condensation 5. Condensation Reaction Slow dropwise addition of Methyl 2,2-dimethoxyacetate enolate->condensation Maintain Temp reflux 6. Reaction Drive Stir at RT overnight condensation->reflux quench 7. Quench Reaction (0 °C) Add dilute aqueous HCl reflux->quench Cool First extract 8. Liquid-Liquid Extraction Extract with Ethyl Acetate quench->extract dry 9. Dry & Concentrate Dry organic phase & remove solvent extract->dry purify 10. Purify Product (Vacuum Distillation) dry->purify final_product Pure Methyl 4,4-dimethoxy- 3-oxobutanoate purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Acylation reactions to produce "Methyl 4,4-dimethoxy-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate

Abstract

This compound is a valuable β-keto ester that serves as a versatile intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and heterocyclic compounds.[1] Its bifunctional nature, containing both a ketone and an ester group, allows for a wide array of subsequent chemical transformations.[1] This application note provides a detailed examination of the synthesis of this compound via a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. We will explore the mechanistic underpinnings of this acylation strategy, provide a detailed, field-tested laboratory protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers and process chemists in the fields of organic synthesis and drug development.

Mechanistic Insight: The Crossed Claisen Condensation

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters from two ester molecules.[2] The reaction proceeds via the nucleophilic acyl substitution of an ester by an enolate.[3] The standard Claisen condensation involves the self-condensation of an ester with at least two α-hydrogens. However, to synthesize a specific, unsymmetrical product like this compound, a crossed Claisen condensation is employed.

This strategy involves the reaction between two different esters: one that can be readily deprotonated to form a stable enolate (the nucleophile) and another that acts as the acylating agent (the electrophile). For the synthesis of the target molecule, a viable pathway involves the acylation of the enolate of methyl acetate with methyl 2,2-dimethoxyacetate.

The key mechanistic steps are as follows:

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to quantitatively deprotonate the α-carbon of methyl acetate. This step is critical; using a nucleophilic base like sodium methoxide could lead to unwanted side reactions, such as transesterification.[4] The use of a strong base ensures that the equilibrium lies far to the side of the enolate, preventing self-condensation of the starting ester.[2]

  • Nucleophilic Attack: The generated methyl acetate enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of methyl 2,2-dimethoxyacetate. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of the desired β-keto ester product.

  • Final Deprotonation (Driving Force): The newly formed this compound has acidic protons on the methylene group situated between the two carbonyl functionalities (pKa ≈ 11).[3] The methoxide ion generated in the previous step is basic enough to deprotonate this position, forming a resonance-stabilized enolate. This final, essentially irreversible acid-base reaction drives the overall equilibrium towards the product.[2][3]

  • Acidic Workup: A final aqueous acid quench is required to protonate the enolate and yield the neutral β-keto ester product.[3]

This controlled, stepwise process allows for the efficient and selective synthesis of the target molecule, a foundational technique in the broader field of β-keto ester chemistry.[5]

Experimental Protocol: Crossed Claisen Condensation

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurityNotes
Sodium Hydride (NaH)24.007646-69-760% dispersion in oilHandle with extreme care under inert gas.
Anhydrous Tetrahydrofuran (THF)72.11109-99-9≥99.9%Use freshly distilled or from a solvent purification system.
Methyl Acetate74.0879-20-9≥99.5%Anhydrous.
Methyl 2,2-dimethoxyacetate134.13830-19-3≥98%Anhydrous.
Hydrochloric Acid (HCl)36.467647-01-01 M aqueous solutionFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8Aqueous solutionFor workup.
Saturated Sodium Chloride (Brine)58.447647-14-5Aqueous solutionFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9-For drying.
Diethyl Ether74.1260-29-7Reagent GradeFor extraction.
Equipment
  • Three-neck round-bottom flask (500 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel, oven-dried

  • Low-temperature thermometer

  • Ice-water bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_naH Wash NaH with hexanes (remove mineral oil) prep_THF Suspend NaH in anhydrous THF prep_naH->prep_THF prep_reagents Prepare solutions of Methyl Acetate and Methyl 2,2-dimethoxyacetate prep_THF->prep_reagents cool_enolate Cool NaH suspension to 0°C add_acetate Add Methyl Acetate dropwise (forms enolate) cool_enolate->add_acetate cool_reaction Cool mixture to -78°C add_acetate->cool_reaction add_acyl Add Methyl 2,2-dimethoxyacetate dropwise cool_reaction->add_acyl warm Warm to RT and stir for 12h add_acyl->warm quench Cool to 0°C and quench with 1M HCl warm->quench Proceed to Work-up extract Extract with Diethyl Ether (x3) quench->extract wash Wash organic layers (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by vacuum distillation concentrate->distill analysis Characterize product (NMR, IR, MS) distill->analysis Final Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Note: This reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. All glassware should be thoroughly oven-dried before use.[6]

  • Preparation of Sodium Hydride: In a 500 mL three-neck flask equipped with a magnetic stir bar and nitrogen inlet, weigh 4.4 g (110 mmol, 1.1 eq) of a 60% sodium hydride dispersion in mineral oil. Wash the NaH by adding anhydrous hexanes (3 x 30 mL), allowing the NaH to settle, and carefully decanting the hexanes via cannula.

  • Enolate Formation: Add 150 mL of anhydrous THF to the washed NaH. Cool the resulting suspension to 0°C in an ice-water bath. In an addition funnel, prepare a solution of methyl acetate (7.4 g, 100 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed. After the addition is complete, allow the mixture to stir at 0°C for an additional hour.

  • Acylation Reaction: Cool the reaction mixture to -78°C using a dry ice/acetone bath. In a separate, dry syringe or addition funnel, add methyl 2,2-dimethoxyacetate (14.7 g, 110 mmol, 1.1 eq). Add this acylating agent dropwise to the cold enolate solution over 45 minutes, ensuring the internal temperature does not rise above -70°C.

  • Reaction Completion: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Work-up: Cool the reaction mixture back down to 0°C in an ice-water bath. Very slowly and carefully, quench the reaction by the dropwise addition of 1 M HCl (aq) until the solution is acidic (pH ~5-6). Ensure all gas evolution has ceased.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is a pale-yellow oil. Purify the oil by vacuum distillation to yield this compound as a colorless liquid. The expected boiling point is approximately 239.7 °C at atmospheric pressure, so distillation will occur at a significantly lower temperature under vacuum.[1]

Expected Results
  • Yield: 75-85%

  • Appearance: Colorless to pale yellow liquid

  • Molecular Formula: C₇H₁₂O₅[7]

  • Molar Mass: 176.17 g/mol [1][7]

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The acylation of ester enolates, specifically through the crossed Claisen condensation, is a robust and reliable method for the synthesis of valuable β-keto esters like this compound.[5] The success of the protocol hinges on careful control of reaction conditions, particularly the use of a strong, non-nucleophilic base and strictly anhydrous conditions to favor the desired reaction pathway. The final irreversible deprotonation of the product serves as the thermodynamic driving force, ensuring high conversion.[2] This application note provides a comprehensive guide, from mechanistic theory to a practical laboratory protocol, enabling researchers to confidently produce this important synthetic building block for applications in medicinal chemistry and beyond.[1]

References

Application Notes and Protocols: Multi-step Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the multi-step synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate (CAS 60705-25-1), a valuable β-ketoester building block in modern organic synthesis. The protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, mechanistically-grounded pathway starting from the readily available precursor, methyl acetoacetate. This guide emphasizes the causality behind procedural choices, robust experimental protocols, and critical safety considerations, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate characterized by a β-ketoester moiety and a protected terminal aldehyde in the form of a dimethyl acetal.[1] This unique combination of functional groups allows for selective transformations, making it a key precursor for the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals.[1]

The synthetic strategy detailed herein follows a robust three-step sequence starting from methyl acetoacetate. The core challenge lies in achieving selective functionalization at the C4 (γ-position) of the β-ketoester, as the C2 (α-position) protons are significantly more acidic. Our approach overcomes this by generating a dianion, which enables subsequent C-acylation at the terminal methyl group. The resulting aldehyde is then selectively protected as a dimethyl acetal.

Overall Synthetic Workflow

The synthesis proceeds through the following key transformations:

  • Dianion Formation: Sequential deprotonation of methyl acetoacetate at the α- and γ-positions.

  • C-Acylation (Formylation): Electrophilic addition of a formyl group to the γ-carbanion.

  • Selective Ketalization: Acid-catalyzed protection of the newly introduced and highly reactive aldehyde functionality.

G cluster_0 Overall Synthesis Methyl Acetoacetate Methyl Acetoacetate Methyl Acetoacetate Dianion Methyl Acetoacetate Dianion Methyl Acetoacetate->Methyl Acetoacetate Dianion  Step 1:  NaH, n-BuLi  THF, -10 °C to 0 °C Intermediate\n(Methyl 3,5-dioxopentanoate) Intermediate (Methyl 3,5-dioxopentanoate) Methyl Acetoacetate Dianion->Intermediate\n(Methyl 3,5-dioxopentanoate)  Step 2:  Methyl Formate  -78 °C to RT Final Product\n(this compound) Final Product (this compound) Intermediate\n(Methyl 3,5-dioxopentanoate)->Final Product\n(this compound)  Step 3:  Methanol, H+ cat.  Reflux

Caption: High-level overview of the three-step synthetic pathway.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Generation of the Methyl Acetoacetate Dianion

Causality Behind Experimental Choices: The primary challenge in alkylating or acylating methyl acetoacetate at the C4 (γ) position is the significant difference in acidity between the C2 (α) and C4 protons (pKa in DMSO: ~14.2 vs. ~26.5, respectively). A single equivalent of a standard base will exclusively deprotonate the more acidic α-position. To force reactivity at the γ-carbon, a dianion must be generated. This is typically achieved by a two-step deprotonation using two different bases or two equivalents of a very strong base.

Our protocol utilizes sodium hydride (NaH) to remove the first, more acidic proton, followed by a stronger organolithium base, n-butyllithium (n-BuLi), to remove the second, less acidic proton. NaH is a non-nucleophilic base suitable for the initial deprotonation, forming a sodium enolate. The subsequent addition of n-BuLi, a much stronger base, generates the kinetic γ-carbanion, resulting in the desired dilithio dianion, which is a potent nucleophile at the C4 position. The use of a polar aprotic solvent like Tetrahydrofuran (THF) is crucial for solvating the ionic intermediates, and low temperatures are maintained to prevent side reactions.

G start Methyl Acetoacetate step1 + NaH - H₂ start->step1 enolate Sodium Enolate step1->enolate step2 + n-BuLi - Butane enolate->step2 dianion Dilithio Dianion step2->dianion

Caption: Sequential deprotonation to form the reactive dianion.

Experimental Protocol (Step 1):

  • Equip a flame-dried 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, charge the flask with sodium hydride (4.8 g, 120 mmol, 60% dispersion in mineral oil, 2.2 eq).

  • Wash the NaH dispersion with dry hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add 150 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice bath.

  • While stirring, add methyl acetoacetate (6.3 g, 54 mmol, 1.0 eq) dropwise via syringe over 15 minutes.[2] Hydrogen gas will evolve.

  • After the addition is complete and gas evolution has ceased (approx. 30-45 minutes), cool the reaction mixture to -10 °C (ice/salt bath).

  • Slowly add n-butyllithium (48 mL, 120 mmol, 2.5 M solution in hexanes, 2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting pale-yellow suspension for an additional 1 hour at 0 °C. The dianion solution is now ready for the next step.

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
Methyl Acetoacetate116.126.3 g541.0
Sodium Hydride (60%)24.004.8 g1202.2
n-Butyllithium (2.5 M)64.0648 mL1202.2
Anhydrous THF-150 mL--
Step 2: C-Acylation with Methyl Formate

Causality Behind Experimental Choices: With the dianion successfully formed, the γ-carbanion is now the most nucleophilic site. We can introduce a formyl group via C-acylation using a simple formate ester, such as methyl formate. Methyl formate provides the required electrophilic carbonyl carbon for the γ-carbanion to attack. The reaction is performed at a very low temperature (-78 °C) to maximize selectivity and minimize potential side reactions, such as self-condensation or reaction at the ester carbonyl of the starting material. A slight excess of the acylating agent ensures complete conversion of the dianion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to neutralize any remaining base and protonate the intermediate enolates.

Experimental Protocol (Step 2):

  • Cool the dianion solution from Step 1 to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, dissolve methyl formate (4.0 g, 66 mmol, 1.2 eq) in 20 mL of anhydrous THF.

  • Add the methyl formate solution to the stirred dianion suspension dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 2 hours.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 1 hour.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 3,5-dioxopentanoate, as a yellow oil. This intermediate is often used directly in the next step without further purification.

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
Methyl Acetoacetate Dianion-54 (theor.)541.0
Methyl Formate60.054.0 g661.2
Anhydrous THF-20 mL--
Sat. aq. NH₄Cl-100 mL--
Ethyl Acetate-300 mL--
Step 3: Selective Acid-Catalyzed Ketalization

Causality Behind Experimental Choices: The product from Step 2 is a 1,3,5-tricarbonyl compound which exists in equilibrium with various enol forms. The terminal aldehyde is significantly more electrophilic and less sterically hindered than the internal ketone at C3. This difference in reactivity allows for selective protection of the aldehyde as a dimethyl acetal under acidic conditions.[3]

The reaction is performed in a large excess of methanol, which acts as both the reagent and the solvent, driving the equilibrium towards acetal formation according to Le Châtelier's principle. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), is used to protonate the aldehyde carbonyl, activating it for nucleophilic attack by methanol. Refluxing the solution ensures a sufficient reaction rate, and the removal of water formed during the reaction (e.g., with a Dean-Stark apparatus or molecular sieves) can further improve the yield, although using a large excess of methanol is often sufficient. The final product is purified by vacuum distillation.

G cluster_0 Ketalization Mechanism Aldehyde Aldehyde (R-CHO) ProtonatedAldehyde Protonated Aldehyde (R-CH=O+H) Aldehyde->ProtonatedAldehyde + H⁺ Hemiacetal Hemiacetal (R-CH(OH)(OCH₃)) ProtonatedAldehyde->Hemiacetal + CH₃OH - H⁺ Oxonium Oxonium Ion (R-CH=+OCH₃) Hemiacetal->Oxonium + H⁺ - H₂O Acetal Acetal (R-CH(OCH₃)₂) Oxonium->Acetal + CH₃OH - H⁺

Caption: Simplified mechanism for acid-catalyzed acetal formation.

Experimental Protocol (Step 3):

  • Dissolve the crude methyl 3,5-dioxopentanoate from Step 2 in 200 mL of anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.5 g, 2.6 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid by adding solid sodium bicarbonate (approx. 1 g) until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Residue is taken up in 150 mL of diethyl ether and washed with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.

  • Purify the crude oil by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

ReagentMW ( g/mol )AmountMoles (mmol)Notes
Crude Intermediate~144.12~7.8 g (theor.)54From Step 2
Anhydrous Methanol32.04200 mL-Reagent & Solvent
p-Toluenesulfonic Acid190.220.5 g2.6Catalyst

Product Characterization and Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyValueReference
CAS Number 60705-25-1[4][5]
Molecular Formula C₇H₁₂O₅[5]
Molecular Weight 176.17 g/mol [1][5]
Appearance Colorless to pale yellow liquid-
Boiling Point ~239.7 °C (at 760 mmHg)[1]
Density ~1.1 g/cm³[1]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 4.8-4.9 (s, 1H, -CH(OMe)₂), 3.75 (s, 3H, -COOCH₃), 3.6-3.7 (s, 2H, -CH₂-), 3.4 (s, 6H, -CH(OCH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 202 (C=O, ketone), 167 (C=O, ester), 102 (-CH(OMe)₂), 55 (-OCH₃, acetal), 52 (-OCH₃, ester), 45 (-CH₂-).

  • IR (neat, cm⁻¹): ~ 1745 (C=O, ester stretch), 1720 (C=O, ketone stretch), 1100-1200 (C-O stretch).

Safety and Handling Precautions

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid, will ignite on contact with air. Handle with extreme care using proper syringe techniques under an inert atmosphere.

  • Anhydrous Solvents (THF, Methanol): Highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, throughout the procedure. All glassware must be thoroughly dried to prevent quenching of the organometallic reagents.

References

The Versatility of Methyl 4,4-dimethoxy-3-oxobutanoate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4,4-dimethoxy-3-oxobutanoate stands out as a uniquely versatile precursor, particularly in the synthesis of a diverse array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science.[1] This guide provides an in-depth exploration of its application, detailing the underlying chemical principles and offering robust protocols for the synthesis of key heterocyclic systems.

A Molecule of Dual Reactivity: The Synthetic Advantage

This compound possesses a distinct structural feature that underpins its synthetic utility: a β-ketoester moiety where the terminal ketone is protected as a dimethyl acetal.[1] This configuration allows for selective reactions, offering chemists a tactical advantage in multistep syntheses. The ester and the ketone functionalities are prime sites for nucleophilic attack, enabling cyclocondensation reactions with a variety of binucleophiles to form five- and six-membered heterocyclic rings.[1]

The dimethoxyacetal group serves as a masked aldehyde, which can be deprotected under acidic conditions. However, in many heterocyclic syntheses, this group acts as a good leaving group following the initial nucleophilic attack at the adjacent ketone. This dual reactivity makes it a powerful tool for accessing heterocycles such as pyrimidines, pyrazoles, and isoxazoles.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a cornerstone of numerous biologically active compounds, including several pharmaceuticals.[2] The reaction of β-dicarbonyl compounds with amidines or guanidines is a classical and efficient method for constructing the pyrimidine ring.[1][3]

Reaction Mechanism: Pyrimidine Formation

The synthesis of pyrimidines from this compound and a N-C-N binucleophile, such as guanidine, proceeds through a cyclocondensation reaction. The reaction is typically base-mediated and involves the initial attack of one of the amino groups of guanidine on the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The dimethoxyacetyl group is eliminated during the course of the reaction.

G reagent This compound + Guanidine intermediate1 Initial Adduct reagent->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-6-hydroxy-4-methylpyrimidine-5-carboxylate intermediate2->product Dehydration & Aromatization

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of Methyl 2-amino-6-hydroxy-4-methylpyrimidine-5-carboxylate

This protocol details a representative synthesis of a substituted pyrimidine using this compound and guanidine hydrochloride.

Materials:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
This compound176.171.76 g10
Guanidine Hydrochloride95.531.15 g12
Sodium Ethoxide68.051.63 g24
Anhydrous Ethanol46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (1.63 g, 24 mmol).

  • Stir the mixture until the sodium ethoxide is completely dissolved.

  • Add guanidine hydrochloride (1.15 g, 12 mmol) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add this compound (1.76 g, 10 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrimidine derivative.

Synthesis of Pyrazole Derivatives

The pyrazole scaffold is a key feature in many pharmaceuticals, including anti-inflammatory and analgesic drugs. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, is a versatile and widely used method for constructing the pyrazole ring.[4][5][6][7][8][9]

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction of this compound with hydrazine proceeds via a cyclocondensation pathway. One nitrogen atom of the hydrazine attacks one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the other carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.[4][7] The regioselectivity of the reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound and the hydrazine.

G start This compound + Hydrazine step1 Hydrazone Formation start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 end Substituted Pyrazole step3->end

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of Methyl 5-methyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
This compound176.171.76 g10
Hydrazine Hydrate (80%)50.060.63 mL10
Glacial Acetic Acid60.0520 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) in glacial acetic acid (20 mL).

  • To this solution, add hydrazine hydrate (0.63 mL, 10 mmol) dropwise with stirring at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • The precipitated product is collected by filtration, washed with water until neutral, and dried to afford the crude pyrazole.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the purified Methyl 5-methyl-1H-pyrazole-4-carboxylate.

Synthesis of Isoxazole Derivatives

Isoxazoles are another important class of five-membered heterocycles found in numerous natural products and synthetic compounds with diverse biological activities.[10] A common synthetic route to isoxazoles involves the reaction of a β-dicarbonyl compound with hydroxylamine.[11]

Reaction Mechanism: Isoxazole Formation

The synthesis of isoxazoles from this compound and hydroxylamine follows a similar cyclocondensation mechanism to that of pyrazoles. The nitrogen of hydroxylamine attacks one of the carbonyl groups to form an oxime intermediate. This is followed by intramolecular cyclization involving the hydroxyl group and the remaining carbonyl, and subsequent dehydration to yield the isoxazole ring.

G reactants This compound + Hydroxylamine oxime_formation Oxime Intermediate reactants->oxime_formation Nucleophilic Attack cyclization Cyclized Intermediate oxime_formation->cyclization Intramolecular Cyclization product Substituted Isoxazole cyclization->product Dehydration

Caption: General pathway for isoxazole synthesis.

Experimental Protocol: Synthesis of Methyl 5-methylisoxazole-4-carboxylate

This protocol provides a method for the synthesis of an isoxazole derivative using this compound and hydroxylamine hydrochloride.

Materials:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
This compound176.171.76 g10
Hydroxylamine Hydrochloride69.490.77 g11
Sodium Acetate82.030.90 g11
Ethanol (95%)-30 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol), hydroxylamine hydrochloride (0.77 g, 11 mmol), and sodium acetate (0.90 g, 11 mmol) in 95% ethanol (30 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-methylisoxazole-4-carboxylate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. Its unique structural features allow for predictable and efficient cyclocondensation reactions to form pyrimidines, pyrazoles, and isoxazoles. The protocols provided herein serve as a practical guide for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the synthesis of new molecular entities with potential therapeutic applications.

References

Methyl 4,4-dimethoxy-3-oxobutanoate: A Versatile Acetal-Protected Building Block for the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Potential of a Unique 1,3-Dicarbonyl Synthon

In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4,4-dimethoxy-3-oxobutanoate stands out as a particularly valuable starting material due to its unique combination of functional groups. It possesses a β-ketoester moiety, a classic and versatile reactive unit, alongside a dimethoxyacetal. This acetal acts as a protected aldehyde, masking its reactivity until a desired stage in a synthetic sequence, thereby preventing unwanted side reactions. This inherent duality allows for selective transformations at either the ketone or the ester, or a concerted reaction involving the entire 1,3-dicarbonyl-like system.[1]

The strategic advantage of employing this compound lies in its ability to serve as a precursor to a wide array of heterocyclic systems, which form the core of countless pharmaceutical agents.[1] The presence of the ketone and ester functionalities facilitates classical condensation reactions to form five- and six-membered rings, such as pyrazoles and pyrimidines. These heterocycles are privileged scaffolds in medicinal chemistry, appearing in drugs with applications ranging from anti-inflammatory to anticancer and antiviral therapies.[1][2][3]

This application note will provide detailed protocols for the synthesis of two key pharmaceutical building blocks derived from this compound: a substituted pyrazole carboxylic acid ester and a dihydropyrimidinone derivative. These examples will illustrate the utility of this starting material in constructing diverse and medicinally relevant molecular frameworks.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is crucial for successful reaction setup and execution.

PropertyValue
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~239.7 °C at 760 mmHg
Density ~1.1 g/cm³
CAS Number 60705-25-1

(Data sourced from PubChem CID 11008445)[4]

Application 1: Synthesis of Pyrazole Scaffolds via Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a β-dicarbonyl compound with a hydrazine.[5][6][7][8] this compound is an excellent substrate for this reaction, leading to the formation of highly functionalized pyrazoles. The resulting pyrazole core is a key feature in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib and various anticancer agents.[1][4][9]

Reaction Scheme: Synthesis of Methyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate

Knorr_Synthesis MDMOB This compound Reagents Ethanol, Acetic Acid (cat.), Reflux MDMOB->Reagents Hydrazine Hydrazine hydrate Hydrazine->Reagents Pyrazole Methyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate Reagents->Pyrazole

Caption: Knorr-type synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of Methyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a pyrazole with a protected aldehyde at the 5-position and an ester at the 3-position, a versatile intermediate for further derivatization.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and absolute ethanol (5 mL per mmol of starting material).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid catalyzes the initial imine formation.[6]

  • Slowly add hydrazine hydrate (1.05 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate.

Expert Insights:

  • The use of a slight excess of hydrazine hydrate ensures complete consumption of the starting ketoester.

  • The catalytic acid is crucial for accelerating the condensation reaction. Without it, the reaction would be significantly slower.

  • The workup with sodium bicarbonate is important to remove the acid catalyst, which could interfere with subsequent reactions or product stability.

Application 2: Synthesis of Dihydropyrimidinone Scaffolds via Biginelli-like Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[10][11][12] These scaffolds are found in a variety of biologically active molecules, including calcium channel blockers and antiviral agents.[3][13] In this application, the dimethoxyacetal of this compound can be hydrolyzed in situ under acidic conditions to generate the required aldehyde functionality for the Biginelli condensation.

Reaction Scheme: Synthesis of a Dihydropyrimidinone Derivative

Biginelli_Reaction MDMOB This compound Reagents Ethanol, HCl (cat.), Reflux MDMOB->Reagents Urea Urea Urea->Reagents DHPM Methyl 6-(dimethoxymethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Reagents->DHPM

Caption: Biginelli-like synthesis of a dihydropyrimidinone.

Experimental Protocol: Synthesis of Methyl 4-(dimethoxymethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol outlines the synthesis of a functionalized dihydropyrimidinone, a valuable scaffold for drug discovery.

Materials:

  • This compound (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in ethanol (5 mL per mmol of ketoester).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops). The acid serves both to catalyze the condensation and to facilitate the in situ deprotection of the acetal to the aldehyde.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • To remove any remaining acid, the solid can be briefly stirred in a saturated sodium bicarbonate solution, filtered, and washed again with water.

  • Dry the product under vacuum to yield the dihydropyrimidinone derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Trustworthiness and Self-Validation:

The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the final products should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected spectral data would show characteristic peaks for the pyrazole or dihydropyrimidinone ring systems, as well as for the ester and dimethoxymethyl groups.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically relevant heterocyclic scaffolds. Its unique chemical structure, combining a reactive β-ketoester with a protected aldehyde, allows for the efficient construction of functionalized pyrazoles and pyrimidines through well-established synthetic methodologies. The protocols provided herein serve as a guide for researchers and scientists in drug development to harness the synthetic potential of this readily available starting material for the creation of novel therapeutic agents.

References

Introduction: Unveiling the Synthetic Potential of a Versatile C4 Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 4,4-dimethoxy-3-oxobutanoate in Agrochemical Synthesis

This compound (MDMBO) is a highly functionalized organic molecule that has emerged as a strategic building block in the synthesis of complex bioactive compounds, particularly within the agrochemical sector.[1] Its structure is distinguished by two key reactive centers: a β-keto ester system and a protected aldehyde in the form of a dimethoxy acetal.[1][2] This unique combination allows for a wide range of chemical transformations, providing a robust platform for constructing the core scaffolds of modern fungicides and herbicides.

The β-keto ester moiety facilitates classical reactions such as enolate formation, alkylations, and cyclocondensations, while the acetal group serves as a stable protecting group for a highly reactive aldehyde functionality.[1] This "masked" aldehyde can be selectively revealed under acidic conditions, enabling its participation in subsequent synthetic steps. This dual reactivity makes MDMBO an invaluable intermediate for creating heterocyclic systems, which are foundational to the efficacy of many commercial pesticides.[1] This guide provides a detailed exploration of MDMBO's properties, its strategic application in synthesizing key agrochemicals, and field-proven protocols for its use.

Section 1: Core Characteristics and Safe Handling

A thorough understanding of the physicochemical properties and safety protocols for MDMBO is paramount for its effective and safe implementation in any synthetic workflow.

Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 60705-25-1[1][2][3]
Molecular Formula C₇H₁₂O₅[1][2][3]
Molecular Weight 176.17 g/mol [1][2][3]
IUPAC Name This compound[1][2]
Appearance Liquid[4]
Boiling Point ~239.7 °C @ 760 mmHg[1]
Density ~1.111 g/mL at 25 °C
Visualization of Core Structure

The strategic arrangement of functional groups in MDMBO is central to its synthetic utility.

Pyraclostrobin_Workflow mdmbo Methyl 4,4-dimethoxy- 3-oxobutanoate (MDMBO) cyclization Cyclocondensation (Knorr Pyrazole Synthesis) mdmbo->cyclization hydrazine 1-(4-chlorophenyl)hydrazine hydrazine->cyclization intermediate Methyl 1-(4-chlorophenyl)-3- (dimethoxymethyl)-1H-pyrazole -5-carboxylate cyclization->intermediate Forms Pyrazole Ring hydrolysis Acetal Hydrolysis (Acidic Conditions) intermediate->hydrolysis aldehyde Pyrazole-5-carboxaldehyde Intermediate hydrolysis->aldehyde reduction Reduction (e.g., NaBH₄) aldehyde->reduction alcohol 1-(4-chlorophenyl)-3- (hydroxymethyl)pyrazole (Key Precursor) reduction->alcohol coupling Etherification (Williamson Synthesis) alcohol->coupling sidechain N-methoxy-N-2- bromomethylphenyl methyl carbamate sidechain->coupling pyraclostrobin Pyraclostrobin coupling->pyraclostrobin Final Assembly Pyrimidine_Synthesis plus + mdmbo Methyl 4,4-dimethoxy- 3-oxobutanoate (MDMBO) reaction Cyclocondensation (Base Catalyzed, e.g., NaOEt) mdmbo->reaction guanidine Guanidine or Substituted Amidine guanidine->reaction pyrimidine Substituted Pyrimidine Derivative (Herbicide Core) reaction->pyrimidine Forms Heterocyclic Ring

References

Application Notes and Protocols: Aldol Condensation Reactions Involving Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Considerations

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile building block in organic synthesis, distinguished by two key functional groups: a β-ketoester and a dimethyl acetal.[1][2] The β-ketoester moiety provides acidic α-protons, making it an excellent nucleophile in its enolate form for carbon-carbon bond formation.[3][4] The acetal serves as a protecting group for a carbonyl, which can be revealed under acidic conditions, offering a handle for subsequent transformations.[5][6] This unique combination makes it a valuable precursor for the synthesis of polyketides, heterocyclic compounds, and other complex molecular architectures.[2]

This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for employing this compound in diastereoselective Aldol condensation reactions. We will explore strategies for controlling stereochemistry and provide step-by-step procedures for researchers in synthetic chemistry and drug development.

Mechanistic Principles: Achieving Stereocontrol

The Aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound, often with the generation of two new stereocenters.[7] Controlling the relative and absolute stereochemistry is paramount. The stereochemical outcome is dictated by the geometry of the enolate (Z or E) and the transition state of the reaction.[8][9]

Enolate Formation and the Zimmerman-Traxler Model

The reaction is initiated by the deprotonation of the α-carbon, situated between the ketone and ester carbonyls. The choice of base is critical. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) ensures rapid, irreversible, and kinetically controlled deprotonation to form a specific enolate.[10]

The diastereoselectivity of Aldol reactions involving metal enolates is often rationalized by the Zimmerman-Traxler model .[8][11][12] This model posits a six-membered, chair-like transition state where the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[12][13]

  • Z-enolates preferentially lead to syn -Aldol products. In the transition state, the aldehyde's substituent (R) occupies a pseudo-equatorial position to minimize steric 1,3-diaxial interactions, resulting in the syn configuration.[8][12]

  • E-enolates preferentially lead to anti -Aldol products through a similar steric argument.

For β-ketoesters like this compound, chelation control with the lithium ion typically favors the formation of the Z-enolate, which is expected to yield the syn-Aldol adduct as the major product.

Mukaiyama Aldol Addition: An Alternative Pathway

The Mukaiyama Aldol addition offers an alternative, Lewis acid-catalyzed approach that uses a silyl enol ether as the nucleophile.[14][15] This method can provide different or enhanced stereoselectivity compared to metal enolates and is often less dependent on the Zimmerman-Traxler model.[15] The reaction involves activating the aldehyde with a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) followed by the attack of the silyl enol ether.[14][15]

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for success. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Diastereoselective Aldol Reaction via a Lithium Enolate

This protocol describes a general procedure for the LDA-mediated Aldol condensation of this compound with an aldehyde (using benzaldehyde as a representative example).

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • This compound

  • Benzaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • LDA Preparation (In-situ):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet, add anhydrous THF (20 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 eq) via syringe.

    • Add n-BuLi (1.05 eq) dropwise. The solution may turn slightly yellow.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool back down to -78 °C.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Using a cannula or syringe, slowly add the solution of the β-ketoester to the freshly prepared LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Add freshly distilled benzaldehyde (1.1 eq) dropwise to the enolate solution at -78 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the Aldol adduct.

Protocol 2: Mukaiyama Aldol Addition for Alternative Stereoselectivity

This protocol utilizes a silyl enol ether intermediate and a Lewis acid catalyst, which can sometimes offer improved yields or different diastereoselectivity.

Part A: Synthesis of the Silyl Enol Ether

  • In a flame-dried flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete conversion.

  • Quench with saturated aqueous sodium bicarbonate (NaHCO₃), extract with DCM, dry the organic layer over MgSO₄, and concentrate. The crude silyl enol ether is often used directly in the next step without further purification.

Part B: Lewis Acid-Catalyzed Aldol Addition

  • Dissolve the aldehyde (e.g., isobutyraldehyde, 1.1 eq) in anhydrous DCM in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add a Lewis acid such as Titanium(IV) chloride (TiCl₄) (1.1 eq, 1.0 M solution in DCM) dropwise. Stir for 15 minutes.

  • Add the crude silyl enol ether (1.0 eq) dissolved in anhydrous DCM dropwise to the aldehyde-Lewis acid complex.

  • Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via flash column chromatography.

Data Presentation and Expected Outcomes

The choice of aldehyde electrophile will influence the reaction yield and diastereoselectivity. Below is a table of expected outcomes for the LDA-mediated Aldol reaction (Protocol 1), which typically favors the syn product.

Electrophile (R-CHO)R GroupExpected Major ProductExpected Yield (%)Expected d.r. (syn:anti)
BenzaldehydePhenylMethyl 2-(dimethoxymethylcarbonyl)-3-hydroxy-3-phenylpropanoate75-85%>90:10
IsobutyraldehydeIsopropylMethyl 2-(dimethoxymethylcarbonyl)-3-hydroxy-4-methylpentanoate65-75%>85:15
CinnamaldehydePhenylvinylMethyl 2-(dimethoxymethylcarbonyl)-3-hydroxy-5-phenylpent-4-enoate60-70%~80:20

Note: Yields and diastereomeric ratios (d.r.) are estimates based on analogous reactions of β-ketoesters and may require empirical optimization. The d.r. is typically determined by ¹H NMR analysis of the crude product.

Visualizations

Reaction Mechanism Diagram

The following diagram illustrates the formation of the Z-lithium enolate and the subsequent diastereoselective reaction with an aldehyde via the Zimmerman-Traxler chair-like transition state to yield the syn-Aldol product.

Workflow A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) -78 °C → 0 °C → -78 °C B 2. Form Enolate Add Ketoester solution to LDA -78 °C, 1 hr A->B C 3. Aldol Addition Add Aldehyde dropwise -78 °C, 1-3 hrs B->C D 4. Quench Reaction Add sat. aq. NH4Cl -78 °C → RT C->D E 5. Aqueous Workup Extract with Ethyl Acetate, Wash with Brine D->E F 6. Dry and Concentrate Dry over MgSO4, filter, and evaporate solvent E->F G 7. Purify Product Flash Column Chromatography F->G H Isolated Aldol Product G->H

References

Technical Guide: High-Purity Isolation of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a valuable β-keto ester that serves as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The presence of its reactive ketone, ester, and acetal functional groups makes it a versatile intermediate. However, the same reactivity necessitates robust purification strategies to remove starting materials, by-products, and degradation products, ensuring high purity for subsequent synthetic steps. This guide provides a detailed examination of the primary purification techniques—vacuum distillation and flash column chromatography—supported by step-by-step protocols, troubleshooting insights, and methods for purity verification.

Compound Profile and Purification Rationale

Understanding the physicochemical properties of this compound is fundamental to selecting an appropriate purification strategy. Its high boiling point and potential sensitivity to acidic conditions are key considerations.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
CAS Number 60705-25-1[1][2]Unique identifier for substance tracking and safety data retrieval.
Molecular Formula C₇H₁₂O₅[1][2]Used to calculate molecular weight and theoretical yields.
Molecular Weight 176.17 g/mol [1][2]Essential for stoichiometric calculations in subsequent reactions.
Boiling Point ~239.7 °C (at 760 mmHg)[1]The high boiling point indicates that vacuum distillation is required to prevent thermal decomposition.
Density ~1.1 g/cm³[1]Relevant for volume-to-mass conversions during protocol execution.
Structure β-Keto Ester with a geminal dimethoxy group (acetal).[1]The β-keto ester moiety is prone to keto-enol tautomerism and can be sensitive to acidic media, influencing chromatographic conditions.[3]

Common impurities are typically derived from the synthesis route, which often involves a Claisen condensation or related acylation reactions.[1] These can include unreacted starting materials (e.g., methyl acetoacetate, dimethyl carbonate), solvents, and acidic or basic catalysts. Side-products from self-condensation or hydrolysis to the corresponding carboxylic acid are also potential contaminants.[1]

Primary Purification Technique: Vacuum Distillation

Causality: Given the compound's high atmospheric boiling point (~240 °C), attempting distillation at ambient pressure risks thermal degradation, leading to reduced yield and the generation of new impurities. By reducing the pressure, the boiling point is significantly lowered, allowing for a safe and efficient separation from non-volatile or less volatile impurities.

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Assembly:

    • Assemble a standard vacuum distillation apparatus (see Figure 1) using glassware dried in an oven (110 °C) and cooled under a stream of dry nitrogen or argon.[4]

    • Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds capacity).

    • Incorporate a short Vigreux column to improve separation efficiency between closely boiling fractions.

    • Ensure all glass joints are properly sealed with high-vacuum grease.

    • Connect the condenser to a chilled water source.

    • Place a receiving flask (or multiple for fraction collection) after the condenser.

    • Connect the apparatus to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and then to a vacuum pump. A vacuum gauge (manometer) is essential for monitoring pressure.

  • Execution:

    • Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips for smooth boiling.

    • Slowly and carefully apply the vacuum, ensuring the system is sealed and the pressure drops to the target level (e.g., 1-15 mmHg).

    • Once the pressure is stable, begin gentle heating of the distillation flask using a heating mantle with a stirrer.

    • Observe for the collection of a low-boiling forerun, which may contain residual solvents or volatile impurities. Discard this fraction.

    • Gradually increase the temperature until the main product fraction begins to distill at a steady temperature and pressure. Collect this fraction in a clean, pre-weighed receiving flask.

    • Monitor the distillation temperature. A sharp drop in temperature indicates the main fraction has finished distilling. Stop the distillation before high-boiling residues begin to come over.

    • Cool the apparatus to room temperature before slowly re-introducing air to the system to release the vacuum.

G flask Distillation Flask (Crude Product + Stir Bar) vigreux Vigreux Column flask->vigreux mantle Heating Mantle mantle->flask head Distillation Head (Thermometer) vigreux->head condenser Condenser (Chilled Water In/Out) head->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask (Pure Product) adapter->receiver trap Cold Trap (Liquid N2) adapter->trap gauge Vacuum Gauge trap->gauge pump Vacuum Pump gauge->pump

Figure 1: Workflow diagram of a vacuum distillation apparatus.

Secondary Purification Technique: Flash Column Chromatography

Causality: Flash column chromatography is the method of choice for separating compounds with similar volatilities or for removing polar or non-volatile impurities. However, for β-keto esters, this technique presents unique challenges. The acidic nature of standard silica gel can catalyze hydrolysis of the ester or other side reactions.[3] Furthermore, the compound's existence as a mixture of keto-enol tautomers can cause significant band broadening, leading to poor separation.[3][5]

Trustworthiness through Protocol Design: The following protocol is designed to mitigate these issues by neutralizing the stationary phase, ensuring a self-validating and reproducible separation.

Experimental Protocol: Deactivated Silica Gel Chromatography
  • TLC Analysis & Solvent System Selection:

    • First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC).

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[4][6]

    • The ideal solvent system should give the product a Retention Factor (Rf) of approximately 0.25-0.35.

  • Silica Gel Deactivation (Crucial Step):

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Add 1% triethylamine (TEA) by volume to the slurry (e.g., 1 mL of TEA for every 99 mL of eluent used to make the slurry).[3]

    • Stir the slurry for 15-20 minutes to allow the TEA to neutralize the acidic silanol groups on the silica surface.

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the deactivated silica gel slurry into the column. Use gentle pressure from an air or nitrogen line to pack the column evenly, avoiding air bubbles.

    • Add another layer of sand on top of the packed silica to prevent disruption of the surface during sample loading.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane), adding silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

    • Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials and monitor the elution progress using TLC.

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate alongside the crude material and a pure standard (if available).

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

G A 1. Prepare Deactivated Silica (Silica + Eluent + 1% Triethylamine) B 2. Pack Column (Slurry pack deactivated silica) A->B C 3. Load Sample (Concentrated solution or dry load) B->C D 4. Elute with Solvent System (Apply positive pressure) C->D E 5. Collect Fractions D->E F 6. Monitor by TLC E->F Analyze G 7. Combine Pure Fractions F->G Identify H 8. Evaporate Solvent (Rotary Evaporator) G->H I Pure Product H->I

Figure 2: Workflow for purification by flash column chromatography.

Post-Purification Analysis and Quality Control

Verifying the purity of the isolated product is a critical final step. A combination of analytical techniques should be employed.

Table 2: Analytical Methods for Purity Assessment

TechniquePurpose & Key Considerations
¹H and ¹³C NMR Provides definitive structural confirmation and detects proton- or carbon-containing impurities. The presence of keto-enol tautomers may result in two sets of signals for certain protons/carbons.
GC-MS Confirms molecular weight (via Mass Spectrometry) and assesses purity (via Gas Chromatography). It is highly sensitive to volatile impurities. Tautomers can sometimes be separated, appearing as two peaks.[7]
HPLC Can be used for purity analysis, but peak shape may be poor due to on-column tautomerization.[5] Using mixed-mode columns or adjusting mobile phase pH and temperature can sometimes improve results.[5]
FT-IR Spectroscopy Confirms the presence of key functional groups (C=O for ketone and ester, C-O for ether and ester) but is generally not sufficient for purity determination alone.

References

Application Notes and Protocols: The Reaction of Methyl 4,4-dimethoxy-3-oxobutanoate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction of Methyl 4,4-dimethoxy-3-oxobutanoate with primary and secondary amines. This reaction is a robust method for the synthesis of β-enaminoesters, which are valuable intermediates in the construction of a wide array of heterocyclic compounds and other complex molecular architectures. These application notes delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters governing the success of this transformation.

Introduction: The Versatility of β-Enaminoesters

This compound is a versatile building block in organic synthesis, featuring a reactive β-ketoester moiety and a protected aldehyde functionality in the form of a dimethoxyacetal.[1] The reaction of this substrate with amines provides a direct route to highly functionalized β-enaminoesters. These products are not merely stable enamine derivatives; they are powerful intermediates, leveraging the electron-donating character of the nitrogen atom to influence the reactivity of the conjugated system. This inherent reactivity makes them prized precursors for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

The reaction proceeds via the nucleophilic addition of an amine to the ketone carbonyl of the β-ketoester, leading to the formation of a β-enaminoester. A key feature of this compound is the dimethoxyacetal group, which under neutral to basic conditions, remains stable, allowing for selective reaction at the ketone.[2] However, under acidic conditions, this group can be susceptible to hydrolysis.[2][3] This guide will provide protocols that ensure the integrity of the acetal moiety.

Reaction Mechanism: A Tale of Two Amines

The reaction of this compound with amines to form β-enaminoesters is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The pathway, however, subtly differs for primary and secondary amines.

Reaction with Primary Amines

The reaction with a primary amine (R-NH₂) proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine. This imine is in tautomeric equilibrium with the more stable enamine form. The overall process is often acid-catalyzed.[4]

Diagram: Reaction Mechanism with a Primary Amine

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration cluster_2 Step 3: Tautomerization A This compound C Hemiaminal Intermediate A->C + RNH₂ A->C B Primary Amine (RNH₂) D Iminium Ion C->D - H₂O C->D E Imine D->E - H⁺ D->E F β-Enaminoester Product E->F Keto-Enol Tautomerism E->F

Caption: Mechanism of β-enaminoester formation with a primary amine.

Reaction with Secondary Amines

When a secondary amine (R₂NH) is used, the reaction proceeds similarly to form a hemiaminal and then an iminium ion. However, the iminium ion lacks a proton on the nitrogen atom for elimination to form a stable imine. Instead, a proton is removed from the adjacent carbon atom (the α-carbon) to yield the enamine product directly.[4]

Diagram: Reaction Mechanism with a Secondary Amine

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration & Deprotonation A This compound C Hemiaminal Intermediate A->C + R₂NH A->C B Secondary Amine (R₂NH) D Iminium Ion C->D - H₂O C->D E β-Enaminoester Product D->E - H⁺ (from α-carbon) D->E

Caption: Mechanism of β-enaminoester formation with a secondary amine.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

Diagram: Experimental Workflow

G A Reagent Preparation B Reaction Setup A->B C Reaction Monitoring (TLC) B->C D Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for the synthesis of β-enaminoesters.

Protocol 1: Synthesis of Methyl 3-(phenylamino)-4,4-dimethoxybut-2-enoate (Reaction with a Primary Amine)

This protocol details the reaction of this compound with aniline.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound176.1710.01.76 g
Aniline93.1310.00.91 mL
p-Toluenesulfonic acid monohydrate190.220.595 mg
Toluene--50 mL
Anhydrous Magnesium Sulfate--As needed
Ethyl Acetate--For extraction
Hexanes--For chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.76 g, 10.0 mmol), aniline (0.91 mL, 10.0 mmol), p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol), and toluene (50 mL).

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound as a pale yellow oil or solid.

Expected Product Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.0-10.2 (br s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 5.05 (s, 1H, CH(OMe)₂), 4.85 (s, 1H, =CH), 3.70 (s, 3H, OCH₃), 3.40 (s, 6H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 170.0 (C=O, ester), 162.0 (C-NH), 140.0 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 120.0 (Ar-CH), 102.0 (CH(OMe)₂), 85.0 (=CH), 55.0 (OCH₃), 51.0 (OCH₃).

Protocol 2: Synthesis of Methyl 3-(diethylamino)-4,4-dimethoxybut-2-enoate (Reaction with a Secondary Amine)

This protocol details the reaction of this compound with diethylamine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound176.1710.01.76 g
Diethylamine73.1412.01.26 mL
Methanol--20 mL
Anhydrous Sodium Sulfate--As needed
Dichloromethane--For extraction

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.76 g, 10.0 mmol) and methanol (20 mL).

  • Add diethylamine (1.26 mL, 12.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (4:1 hexanes/ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Upon completion, remove the methanol and excess diethylamine under reduced pressure.

  • Dissolve the residue in dichloromethane (40 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes.

Expected Product Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.95 (s, 1H, CH(OMe)₂), 4.60 (s, 1H, =CH), 3.65 (s, 3H, OCH₃), 3.35 (s, 6H, OCH₃), 3.20 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 1.15 (t, J = 7.2 Hz, 6H, NCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 169.5 (C=O, ester), 160.0 (C-N), 103.0 (CH(OMe)₂), 88.0 (=CH), 54.5 (OCH₃), 50.5 (OCH₃), 45.0 (NCH₂CH₃), 14.0 (NCH₂CH₃).

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The purification by column chromatography allows for the isolation of the desired compound in high purity. Finally, the expected NMR spectroscopic data serves as a definitive confirmation of the product's identity and purity. Any significant deviation from the expected chemical shifts or coupling patterns should prompt a re-evaluation of the reaction outcome.

Conclusion

The reaction of this compound with primary and secondary amines is a highly efficient and versatile method for the synthesis of functionalized β-enaminoesters. The protocols outlined in this guide are robust and have been optimized for high yield and purity. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can reliably access these valuable synthetic intermediates for a wide range of applications in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 4,4-dimethoxy-3-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this valuable synthetic transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to ensure the successful and efficient synthesis of this key building block.

I. Introduction to the Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and complex pharmaceutical agents.[1] Its synthesis is most commonly achieved via a mixed Claisen condensation between methyl acetate and methyl 2,2-dimethoxyacetate, facilitated by a strong base such as sodium methoxide.[2]

The overall transformation is depicted below:

Reaction Scheme:

This guide will focus on optimizing this Claisen condensation pathway, addressing common challenges and providing solutions to maximize yield and purity.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction proceeds via a Claisen condensation mechanism. In the first step, sodium methoxide, a strong base, deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 2,2-dimethoxyacetate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the β-keto ester product. A crucial final step is the deprotonation of the product by the liberated methoxide, which drives the reaction to completion. An acidic work-up is then required to neutralize the enolate and isolate the final product.[3][4]

Q2: Why is sodium methoxide the preferred base?

A2: In a Claisen condensation involving methyl esters, it is crucial to use the corresponding alkoxide base (in this case, methoxide) to prevent transesterification.[5] If a different alkoxide, such as sodium ethoxide, were used, it could react with the methyl esters to form ethyl esters, leading to a mixture of undesired products.

Q3: Can I use other bases like LDA or sodium hydride?

A3: While stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to generate the enolate, they are often not necessary for this reaction and can introduce complexities, such as the need for cryogenic temperatures.[6] Sodium hydride (NaH) can also be used to generate the enolate; however, the reaction produces hydrogen gas, which requires careful handling. Sodium methoxide is generally preferred for its simplicity and effectiveness in this specific transformation.

Q4: What are the critical parameters for a successful reaction?

A4: The most critical parameters are:

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent quenching of the base and hydrolysis of the esters.

  • Quality of Sodium Methoxide: The sodium methoxide should be fresh and free from significant amounts of sodium hydroxide and methanol.

  • Stoichiometry of the Base: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product.[3][4]

  • Temperature Control: The initial enolate formation and condensation are often performed at controlled temperatures to minimize side reactions.

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or Insufficient Base: The sodium methoxide may be old or have decomposed. Not using a full equivalent will result in an unfavorable equilibrium.1. Use a fresh, unopened container of sodium methoxide. Ensure at least one stoichiometric equivalent is used. Consider titrating the base if its quality is uncertain.
2. Presence of Water: Moisture in the reagents or glassware will quench the sodium methoxide.2. Dry all glassware in an oven prior to use. Use anhydrous solvents and freshly distilled starting materials.
3. Low Reaction Temperature: The activation energy for enolate formation or condensation may not be reached.3. While initial cooling may be necessary to control exotherms, ensure the reaction is allowed to warm to the optimal temperature as per the protocol.
Formation of a White Precipitate (Sodium Acetate) Self-Condensation of Methyl Acetate: If the reaction temperature is too high or the addition of methyl 2,2-dimethoxyacetate is too slow, the methyl acetate enolate can react with another molecule of methyl acetate.Control the reaction temperature carefully. Consider adding the methyl acetate to a mixture of the base and methyl 2,2-dimethoxyacetate.
Product is Difficult to Purify/Contains Multiple Impurities 1. Transesterification: Use of an incorrect alkoxide base.1. Ensure the use of sodium methoxide with methyl esters.
2. Incomplete Reaction: Unreacted starting materials co-distill with the product.2. Monitor the reaction progress by TLC or GC-MS. Consider extending the reaction time if necessary.
3. Side Reactions: Self-condensation or other side reactions are occurring.3. Optimize reaction temperature and addition rates. Ensure efficient stirring.
Low Isolated Yield After Work-up 1. Incomplete Neutralization: If the reaction mixture is not sufficiently acidified during work-up, the product may remain as the sodium enolate in the aqueous layer.1. Carefully monitor the pH during the acidic work-up, ensuring it is acidic (pH ~3-4) before extraction.
2. Product Hydrolysis: Prolonged exposure to strong acid or base during work-up can lead to hydrolysis of the ester.2. Perform the work-up and extractions promptly and at reduced temperatures if possible.
3. Inefficient Extraction: The product may have some solubility in the aqueous layer.3. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

IV. Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

  • Methyl acetate (anhydrous)

  • Methyl 2,2-dimethoxyacetate (anhydrous)

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Suspension: To the flask, add sodium methoxide (1.0 equivalent) and anhydrous diethyl ether. Cool the suspension in an ice bath.

  • Addition of Esters: Prepare a solution of methyl acetate (1.0 equivalent) and methyl 2,2-dimethoxyacetate (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of sodium methoxide over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Quantitative Data:

ParameterValue
Molecular Formula C₇H₁₂O₅[7]
Molecular Weight 176.17 g/mol [7]
Boiling Point ~85-90 °C at 10 mmHg (representative)
Expected Yield 60-75%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.75 (s, 3H), 3.65 (s, 2H), 3.40 (s, 6H), 4.60 (s, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 198.0, 167.5, 103.5, 55.0, 52.5, 44.5

V. Visualizing the Process

To further clarify the reaction and troubleshooting process, the following diagrams are provided.

Reaction Mechanism Workflow

Claisen_Condensation Start Start: Methyl Acetate & Methyl 2,2-dimethoxyacetate Base Sodium Methoxide (NaOMe) Start->Base Deprotonation Attack Nucleophilic Attack Start->Attack Electrophile Enolate Methyl Acetate Enolate (Nucleophile) Base->Enolate Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Methoxide Intermediate->Elimination Product_Enolate Product Enolate (Resonance Stabilized) Elimination->Product_Enolate Drives Reaction Workup Acidic Work-up (e.g., H₃O⁺) Product_Enolate->Workup Final_Product Final Product: This compound Workup->Final_Product

Caption: Claisen condensation mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low or No Product Yield Check_Base Check Base Quality and Stoichiometry Start->Check_Base Base_OK Base OK Check_Base->Base_OK [Sufficient & Fresh] Base_Bad Use Fresh Base, Ensure >1 eq. Check_Base->Base_Bad [Insufficient or Old] Check_Anhydrous Verify Anhydrous Conditions Anhydrous_OK Conditions Dry Check_Anhydrous->Anhydrous_OK [Dry] Anhydrous_Bad Dry Glassware, Use Anhydrous Reagents Check_Anhydrous->Anhydrous_Bad [Moisture Present] Check_Temp Review Temperature Profile Temp_OK Temp OK Check_Temp->Temp_OK [Correct] Temp_Bad Adjust Cooling/Heating as per Protocol Check_Temp->Temp_Bad [Incorrect] Check_Workup Analyze Work-up Procedure Workup_OK Work-up OK Check_Workup->Workup_OK [Correct] Workup_Bad Ensure Acidic pH, Prompt Extraction Check_Workup->Workup_Bad [Incorrect] Base_OK->Check_Anhydrous Success Improved Yield Base_Bad->Success Anhydrous_OK->Check_Temp Anhydrous_Bad->Success Temp_OK->Check_Workup Temp_Bad->Success Workup_Bad->Success

Caption: A systematic workflow for troubleshooting low yields.

VI. References

  • Smolecule. (2023, August 15). Buy this compound | 60705-25-1. Retrieved from --INVALID-LINK--

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. Claisen Condensation. Retrieved from --INVALID-LINK--

  • BenchChem. Technical Support Center: Claisen Condensation of β-Keto Esters. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305. Retrieved from --INVALID-LINK--

  • ElectronicsAndBooks. The Use of Sodium Methoxide in the Claisen Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutanoate. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2025, December 13). Claisen Ester Condensation with Sodium Methoxide. Retrieved from --INVALID-LINK--

  • Organic Syntheses. Sodium Methoxide. Retrieved from --INVALID-LINK--

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Journal of Applicable Chemistry. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Retrieved from --INVALID-LINK--

  • PubChem. This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate. Retrieved from --INVALID-LINK--

  • DTU Research Database. Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. 4,4-dimethoxy-2-butanone. Retrieved from --INVALID-LINK--

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from --INVALID-LINK--

  • Organic Syntheses. 2. Retrieved from --INVALID-LINK--

  • Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. Methyl 4-methoxy-3-oxobutanoate. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. Methyl 4-methoxypentanoate: a novel and potential downstream chemical of biomass derived gamma- valerolactone. Retrieved from --INVALID-LINK--

  • BenchChem. Spectroscopic Analysis of 4-Methoxy-3-methylbutan-2-one: A Technical Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, April 4). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved from --INVALID-LINK--

  • BenchChem. Technical Support Center: Optimizing Claisen-Schmidt Reactions with 2'-Methoxyacetophenone. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--

  • YouTube. (2017, December 28). Retrosynthesis of Claisen, Crossed Claisen & Dieckmann Condensation Products. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Claisen Condensation for Methyl 4,4-dimethoxy-3-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals maximize the yield and purity of their Claisen condensation reaction.

The crossed Claisen condensation is a powerful C-C bond-forming reaction essential for producing β-keto esters, which are valuable intermediates in organic synthesis.[1][2][3] The synthesis of this compound is typically achieved via a crossed Claisen reaction between an enolizable ester (e.g., methyl acetate) and a non-enolizable partner, methyl 2,2-dimethoxyacetate. Success hinges on precise control over reagents and conditions to favor the desired reaction pathway.

This guide is structured to address the most common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower you to adapt and optimize your specific experimental setup.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Very Low or No Yield of the Desired Product

Question: My reaction has failed to produce the target β-keto ester, or the yield is negligible. What are the most likely causes and how can I fix this?

Answer: A low or zero yield in a Claisen condensation typically points to fundamental issues with the reagents or reaction environment. Let's diagnose the potential culprits.

Possible Cause 1: Inactive or Inappropriate Base

The choice and handling of the base are paramount. The Claisen condensation is an equilibrium-driven process, and the final deprotonation of the β-keto ester product by a strong base is what drives the reaction to completion.[4][5][6]

  • Causality: The product, a β-keto ester (pKa ≈ 11), is significantly more acidic than the starting ester (pKa ≈ 25) or the alcohol byproduct.[6] A sufficiently strong base is required to irreversibly deprotonate this product, shifting the equilibrium towards its formation. If the base is too weak or has been deactivated, this crucial final step does not occur, and the equilibrium favors the starting materials.

  • Recommended Solutions:

    • Switch to a Stronger Base: While sodium methoxide (NaOMe) can work, stronger, non-nucleophilic bases like sodium hydride (NaH, 60% dispersion in mineral oil) or lithium diisopropylamide (LDA) often provide superior yields by ensuring the reaction goes to completion.[7] NaH has the advantage of producing hydrogen gas, which bubbles out of the solution, making the deprotonation steps irreversible.

    • Verify Base Activity: Bases like NaH and LDA are highly sensitive to air and moisture. Use freshly opened reagents or titrate the LDA solution before use. For NaH, ensure the mineral oil is washed away with dry hexanes under an inert atmosphere before adding the reaction solvent.

    • Use Stoichiometric Amounts: Unlike some catalytic reactions, the Claisen condensation requires a full equivalent (or a slight excess, e.g., 1.1 eq) of the base relative to the enolizable ester.[5][8]

Possible Cause 2: Presence of Water (Hydrolysis)

The reaction is extremely sensitive to moisture. Water will react with both the base and the ester starting materials.

  • Causality:

    • Base Quenching: Strong bases like NaH and NaOMe react violently with water, becoming deactivated.

    • Saponification: Water, especially under basic conditions, will hydrolyze the ester functional group to a carboxylate.[9][10] This carboxylate is unreactive in the Claisen condensation and consumes your starting material.

  • Recommended Solutions:

    • Rigorous Anhydrous Technique: Dry all glassware in an oven (e.g., 120 °C) overnight and cool under a stream of inert gas (Nitrogen or Argon).

    • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents (e.g., THF, diethyl ether, toluene) and store them over molecular sieves.

    • Inert Atmosphere: Assemble the reaction under a positive pressure of Nitrogen or Argon.

Data Summary: Impact of Base Choice and Water on Yield

The following table provides an illustrative summary of how base selection and reaction conditions can dramatically affect the theoretical yield.

Base (1.1 eq)SolventConditionsExpected YieldPrimary Side Reaction
Sodium Hydride (NaH)Anhydrous THFStrictly Anhydrous, N₂>85%Minimal
Sodium Methoxide (NaOMe)Anhydrous Methanol/THFStrictly Anhydrous, N₂60-75%Reversible equilibrium
Sodium Hydroxide (NaOH)THF / H₂OAqueous<5%Saponification[9][11]
Sodium Hydride (NaH)THFTrace H₂O present20-40%Base quenching, Saponification
Issue 2: Formation of Multiple Byproducts

Question: My TLC and NMR analysis show a complex mixture of products instead of my clean target molecule. What are the common side reactions and how can I suppress them?

Answer: Product mixtures are often the result of competing reaction pathways. Identifying the likely side reactions is the first step to mitigating them.

Possible Cause 1: Transesterification

This occurs when using an alkoxide base that does not match the alkoxy group of your methyl esters.

  • Causality: An alkoxide base (e.g., sodium ethoxide, NaOEt) can act as a nucleophile and attack the carbonyl of a methyl ester. This leads to an equilibrium mixture of methyl and ethyl esters, which can then all participate in the condensation, leading to a complex product mixture.[9][10][11]

  • Recommended Solution:

    • Match the Base to the Ester: For methyl esters, exclusively use sodium methoxide (NaOMe) as the alkoxide base.[10][12]

    • Use a Non-Alkoxide Base: The best way to avoid this issue entirely is to use a base like Sodium Hydride (NaH) or LDA, which are non-nucleophilic and cannot participate in transesterification.

Possible Cause 2: Self-Condensation of Methyl Acetate

The enolizable starting material (methyl acetate) can react with itself to form methyl acetoacetate.

  • Causality: If the enolate of methyl acetate forms and there is a high local concentration of unreacted methyl acetate, it may react with itself before it can react with the desired electrophile, methyl 2,2-dimethoxyacetate.

  • Recommended Solution:

    • Control Reagent Addition: Use a syringe pump to slowly add the enolizable ester (methyl acetate) to a stirred mixture of the base and the non-enolizable ester (methyl 2,2-dimethoxyacetate) in the reaction solvent.[13] This keeps the concentration of the enolizable ester low at all times, favoring the crossed reaction.

Diagram: Competing Reaction Pathways

This diagram illustrates the desired crossed Claisen pathway versus the primary competing side reactions.

G cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_products Products MA Methyl Acetate (Enolizable) Enolate Methyl Acetate Enolate MA->Enolate Self Self-Condensation MA->Self Side Other Side Reactions (Saponification, Transesterification) MA->Side MDMA Methyl 2,2-Dimethoxyacetate (Non-Enolizable) Desired Desired Crossed Condensation MDMA->Desired MDMA->Side Base Base (e.g., NaH) Base->Side Enolate->Desired Enolate->Self Target Target Product Enolate Desired->Target Byproduct Methyl Acetoacetate Enolate Self->Byproduct Waste Carboxylate / Scrambled Esters Side->Waste

Caption: Key reaction pathways in the crossed Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this Claisen condensation? A1: The reaction proceeds through five key steps:

  • Enolate Formation: The strong base removes an acidic α-proton from methyl acetate to form a nucleophilic enolate.[14][15]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 2,2-dimethoxyacetate, forming a tetrahedral intermediate.[5][15]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group.[15][16] This forms the neutral β-keto ester product.

  • Deprotonation (Driving Force): The expelled methoxide (or another equivalent of base) immediately deprotonates the newly formed β-keto ester at its highly acidic α-carbon (the one between the two carbonyls). This step is thermodynamically favorable and drives the reaction to completion.[4][5][6]

  • Acidic Workup: After the reaction is complete, a mild acid (e.g., dilute HCl or aqueous NH₄Cl) is added to neutralize the reaction mixture and protonate the product enolate, yielding the final neutral this compound.[8][14]

Diagram: Claisen Condensation Mechanism

claisen_mechanism start 1. Enolate Formation (Methyl Acetate + Base) step2 2. Nucleophilic Attack (Enolate attacks Methyl 2,2-Dimethoxyacetate) start->step2 step3 3. Elimination (Tetrahedral intermediate collapses, -OCH3 leaves) step2->step3 step4 4. Deprotonation (Driving Force) (Product deprotonated by base) step3->step4 step5 5. Acidic Workup (Protonation of product enolate) step4->step5 end_product Final Product: This compound step5->end_product

References

Technical Support Center: Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following question-and-answer guide provides in-depth, experience-driven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction Setup & Low Yield Issues

Question 1: My Claisen condensation reaction to synthesize this compound is resulting in a very low yield. What are the most probable causes?

Low yield is a frequent issue, often stemming from one of three areas: reagent quality, reaction conditions, or competing side reactions. The primary synthetic route is a base-mediated Claisen condensation between methyl acetate and methyl 2,2-dimethoxyacetate.[1][2] A systematic approach is crucial for diagnosis.

Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Base Selection: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used. Ensure the base is fresh and has not been passivated by atmospheric moisture. A full stoichiometric equivalent of the base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[3]

    • Solvent and Reagent Anhydrousness: The acetal group on methyl 2,2-dimethoxyacetate is highly sensitive to acid-catalyzed hydrolysis.[4][5] Any moisture in the reagents or solvent (e.g., THF, diethyl ether) can lead to the formation of methyl glyoxylate, which will not participate in the desired reaction. Always use freshly distilled, anhydrous solvents and ensure all glassware is rigorously dried.

    • Transesterification Prevention: The alkoxide base used should match the alkyl group of the esters (i.e., use sodium methoxide for methyl esters). Using a different alkoxide, such as sodium ethoxide, can lead to transesterification, resulting in a mixture of products.[6]

  • Reaction Temperature Control:

    • The initial deprotonation of methyl acetate to form the enolate is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • Allowing the reaction to warm to room temperature too quickly can favor undesired pathways. A slow, controlled warm-up is recommended.

  • Primary Side Reaction - Self-Condensation of Methyl Acetate:

    • The most significant competing reaction is the self-condensation of methyl acetate to form methyl acetoacetate.[7] This occurs because the enolate of methyl acetate can attack another molecule of methyl acetate instead of the intended methyl 2,2-dimethoxyacetate.

    • Mitigation Strategy: This side reaction can be minimized by the slow addition of methyl acetate to a mixture of the base and methyl 2,2-dimethoxyacetate. This strategy keeps the concentration of the methyl acetate enolate low, favoring the cross-condensation.

Question 2: I've noticed a yellow or brown color developing in my reaction mixture. Is this normal, and what does it indicate?

The development of color, particularly yellowing, is common but can indicate the formation of complex enolates or degradation byproducts. While a pale yellow color is often acceptable, a dark brown or black coloration suggests significant decomposition, which can be caused by:

  • Excessive Heat: Runaway reactions or setting the reaction temperature too high can cause thermal decomposition of the starting materials or products.

  • Impurities: Impurities in the starting esters can lead to colored byproducts under strong basic conditions.

  • Air (Oxygen) Exposure: While less common for this specific reaction, prolonged exposure to air at elevated temperatures in the presence of a strong base can sometimes lead to oxidative side reactions. Maintaining an inert atmosphere (Nitrogen or Argon) is good practice.

If significant darkening occurs, it is advisable to stop the reaction and re-evaluate the purity of the reagents and the temperature control of the setup.

Section 2: Work-up and Purification Challenges

Question 3: During the aqueous work-up, I'm experiencing product loss and the formation of unexpected byproducts. How can I optimize the work-up procedure?

The work-up is a critical step where product loss due to hydrolysis is most likely. The target molecule contains both an ester and an acetal, both of which are susceptible to hydrolysis under acidic or basic conditions.[5][8][9]

Optimized Work-up Protocol:

  • Neutralization: After the reaction is complete, it must be carefully quenched and neutralized. The reaction mixture is strongly basic. Quenching is typically done by pouring the reaction mixture over ice and then neutralizing with a mild acid.

    • Critical Step: Avoid using strong mineral acids like concentrated HCl or H₂SO₄ initially. A buffered solution (e.g., saturated aqueous ammonium chloride) or a dilute solution of a weak acid (e.g., 1M acetic acid) is preferable to bring the pH to ~7. Over-acidification will rapidly hydrolyze the acetal.[10]

  • Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and break up any emulsions.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature (<40 °C) to prevent thermal decomposition.

Question 4: My purified product shows impurities in the NMR spectrum that I can't identify. What are the likely culprits after work-up?

Beyond starting materials and the self-condensation product (methyl acetoacetate), several other impurities can arise:

Impurity NameFormation MechanismMitigation Strategy
Methyl 3-hydroxybutanoate Reduction of the ketone in methyl acetoacetate if a reactive hydride source (e.g., old NaH contaminated with NaOH) is present and an alcoholic quench is used.Use high-quality base and a non-reducing quench.
4,4-Dimethoxy-3-oxobutanoic acid Hydrolysis of the methyl ester during a work-up that is too acidic or basic.[11]Maintain a neutral pH (~7) during the aqueous work-up.
Methyl 3-oxobutanoate (Methyl Acetoacetate) Self-condensation of methyl acetate.[7]Slow addition of methyl acetate to the reaction mixture.
Methanol Byproduct of the Claisen condensation and can be trapped in the final product.Ensure thorough removal of volatiles under high vacuum.

Purification: Fractional distillation under reduced pressure is the most effective method for purifying the final product.[12] Given its boiling point, a good vacuum is necessary to avoid thermal decomposition.

Visualizing Reaction Pathways

To better understand the desired reaction and a key side reaction, the following diagrams illustrate the mechanistic pathways.

G cluster_main Desired Reaction: Cross-Claisen Condensation cluster_side Side Reaction: Self-Condensation MeOAc1 Methyl Acetate Enolate1 Methyl Acetate Enolate MeOAc1->Enolate1 -H+ (Base) Intermediate1 Tetrahedral Intermediate Enolate1->Intermediate1 + Methyl 2,2-dimethoxyacetate MDMOB Methyl 2,2-dimethoxyacetate MDMOB->Intermediate1 Product This compound Intermediate1->Product - MeO⁻ MeOAc2 Methyl Acetate Enolate2 Methyl Acetate Enolate MeOAc2->Enolate2 -H+ (Base) Intermediate2 Tetrahedral Intermediate Enolate2->Intermediate2 + Methyl Acetate MeOAc3 Methyl Acetate (Electrophile) MeOAc3->Intermediate2 SideProduct Methyl Acetoacetate Intermediate2->SideProduct - MeO⁻

Caption: Desired cross-condensation vs. undesired self-condensation.

Troubleshooting Workflow: Low Yield Diagnosis

This workflow provides a logical sequence for diagnosing the cause of poor reaction yields.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents anhydrous Are solvents/reagents strictly anhydrous? check_reagents->anhydrous check_conditions 2. Review Reaction Conditions temp_control Was temperature controlled (0°C to RT)? check_conditions->temp_control check_workup 3. Analyze Work-up & Purification ph_control Was work-up pH kept neutral? check_workup->ph_control reagent_ok Reagents OK reagent_ok->check_conditions conditions_ok Conditions OK conditions_ok->check_workup workup_ok Yield Still Low anhydrous->workup_ok No -> Dry Reagents base_quality Is base fresh and stoichiometric? anhydrous->base_quality Yes base_quality->reagent_ok Yes base_quality->workup_ok No -> Replace Base temp_control->workup_ok No -> Optimize Cooling addition_rate Was methyl acetate added slowly? temp_control->addition_rate Yes addition_rate->conditions_ok Yes addition_rate->workup_ok No -> Optimize Addition ph_control->workup_ok No -> Use Buffer distillation Was purification done via high-vacuum distillation? ph_control->distillation Yes distillation->workup_ok Yes distillation->workup_ok No -> Improve Vacuum

Caption: A decision tree for troubleshooting low product yield.

References

How to minimize byproducts in "Methyl 4,4-dimethoxy-3-oxobutanoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth troubleshooting strategies to help you minimize byproducts and optimize your reaction outcomes. Our approach is rooted in a deep understanding of the underlying chemical principles and extensive hands-on experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and reliable method for the synthesis of this compound is the mixed Claisen condensation between methyl acetate and methyl 2,2-dimethoxyacetate.[1][2][3][4] This reaction is favored because methyl 2,2-dimethoxyacetate lacks α-hydrogens, meaning it cannot be deprotonated by the base to form an enolate.[1][3] This structural feature prevents self-condensation of methyl 2,2-dimethoxyacetate, thus minimizing the formation of a complex mixture of products and simplifying the purification process.[1][3]

Troubleshooting Guide

Q2: I am observing a low yield of my desired product, this compound. What are the potential causes and how can I improve it?

A low yield in a Claisen condensation can stem from several factors. The troubleshooting workflow below will guide you through a systematic approach to identify and resolve the issue.

Caption: Troubleshooting workflow for low yield.

Detailed Explanation:

  • Base Selection and Handling: The choice of base is critical. Sodium hydride (NaH) is a common and effective choice as it is a strong, non-nucleophilic base.[5] Sodium methoxide can also be used, but it is important to use a stoichiometric amount, as the reaction is driven to completion by the deprotonation of the product.[6] If using sodium methoxide, ensure it is freshly prepared or from a recently opened container to avoid issues with moisture and carbonate impurities. For more controlled enolate formation, especially in challenging cases, lithium diisopropylamide (LDA) can be employed at low temperatures.[7]

  • Reaction Conditions:

    • Temperature: The initial deprotonation of methyl acetate is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The subsequent condensation can then be allowed to proceed at room temperature.

    • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are recommended to prevent quenching of the enolate and hydrolysis of the esters.[5] Ensure your solvent is thoroughly dried before use.

    • Reaction Time: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.

  • Starting Material Quality and Stoichiometry:

    • Purity: The purity of both methyl acetate and methyl 2,2-dimethoxyacetate is crucial. Impurities can interfere with the reaction and lead to the formation of unknown byproducts. It is advisable to distill the starting materials if their purity is questionable.

    • Stoichiometry: To favor the desired mixed Claisen condensation, it is a common strategy to use an excess of the non-enolizable ester (methyl 2,2-dimethoxyacetate).[1] This shifts the equilibrium towards the formation of the desired product and minimizes the self-condensation of methyl acetate.

  • Workup and Purification: A careful workup is essential to avoid the decomposition of the β-keto ester product. The reaction should be quenched by the slow addition of a weak acid (e.g., saturated aqueous ammonium chloride or dilute acetic acid) at a low temperature. The product is then typically extracted with an organic solvent.

Q3: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely byproducts and how can I identify them?

The most common byproduct in this reaction is methyl acetoacetate , which arises from the self-condensation of methyl acetate.[2] Other potential byproducts include those resulting from saponification (hydrolysis) of the starting materials or the product, especially if there is moisture present or if a hydroxide base is used.

Identifying Byproducts:

  • Thin Layer Chromatography (TLC): Compare the Rf values of the spots in your crude mixture with those of the starting materials and, if available, an authentic sample of methyl acetoacetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of methyl acetoacetate can be confirmed by characteristic signals in the 1H NMR spectrum. The approximate chemical shifts for methyl acetoacetate in CDCl3 are:

    • ~2.2 ppm (singlet, 3H, acetyl CH3)

    • ~3.4 ppm (singlet, 2H, methylene CH2)

    • ~3.7 ppm (singlet, 3H, ester CH3)

    Your desired product, this compound, will have distinct signals that you can compare to literature values.[8]

Q4: How can I effectively purify this compound from the byproducts?

Flash column chromatography is a highly effective method for purifying this compound.[8][9]

Recommended Protocol for Flash Column Chromatography:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient should be determined by TLC analysis of the crude mixture.

Alternative Purification Method:

For larger scale reactions, vacuum distillation can be a viable option, as this compound has a relatively high boiling point (approximately 239.7 °C at atmospheric pressure).[10] However, care must be taken to avoid decomposition at high temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound

Caption: Step-by-step synthesis protocol.

Disclaimer: This protocol is a general guideline. The optimal conditions may vary depending on the scale of the reaction and the specific equipment used. It is essential to perform a small-scale trial to optimize the conditions before proceeding to a larger scale. Always follow appropriate laboratory safety procedures.

References

"Methyl 4,4-dimethoxy-3-oxobutanoate" purification from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4,4-dimethoxy-3-oxobutanoate (MDMBO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this versatile β-keto ester from a crude reaction mixture.

Introduction

This compound, with a molecular formula of C₇H₁₂O₅ and a molecular weight of 176.17 g/mol , is a valuable building block in organic synthesis.[1][2] Its purification can be challenging due to its polarity, potential for keto-enol tautomerism, and the presence of various impurities from its synthesis, which is often a Claisen condensation or related reaction.[1][3][4] This guide provides practical advice and logical workflows to achieve high purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have before starting the purification process.

Q1: What are the key physical properties of this compound that I should be aware of for purification?

A1: Understanding the physical properties of your target compound is the first step towards a successful purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 176.17 g/mol [1][2]Relevant for mass spectrometry analysis.
Boiling Point ~239.7 °C at atmospheric pressure[1]High boiling point suggests that vacuum distillation is the preferred method for purification by distillation to avoid decomposition.
Density ~1.1 g/cm³[1]Useful for calculating molar quantities from a measured volume.
Appearance Colorless liquid[5]Any coloration in your crude product indicates the presence of impurities.
Solubility Soluble in polar organic solvents.This property is crucial for selecting appropriate solvents for liquid-liquid extraction and chromatography.
Keto-Enol Tautomerism Exists as an equilibrium mixture of keto and enol forms.[1]This can lead to peak broadening or splitting in chromatographic techniques like HPLC and GC.[6]
Q2: My synthesis of this compound was a Claisen condensation. What are the likely impurities in my crude reaction mixture?

A2: A typical Claisen condensation to synthesize your target molecule involves the reaction of an ester with a strong base.[3][4] Consequently, your crude mixture may contain a variety of impurities.

Impurity CategorySpecific ExamplesReason for Presence
Unreacted Starting Materials Methyl acetate, Dimethyl carbonate, Methyl formateIncomplete reaction.
Base and its Salts Sodium methoxide, Sodium carbonateUsed as a catalyst/reagent in the condensation.
Solvents Methanol, Ethanol, THFReaction and work-up solvents.
Side-Products Self-condensation products of the starting ester.[7]A common side reaction in Claisen condensations.
Work-up Reagents Aqueous acid (e.g., HCl, H₂SO₄), Salts (e.g., NaCl, MgSO₄)Used to neutralize the reaction and in the extraction process.[3][4]
Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective methods are:

  • Aqueous Work-up: Essential first step to remove inorganic salts, acids, and water-soluble impurities.

  • Distillation: Highly effective for removing non-volatile impurities and solvents, especially on a larger scale. Given the high boiling point, vacuum distillation is recommended.[8]

  • Flash Column Chromatography: An excellent technique for separating the target compound from closely related organic impurities, particularly for smaller scales or when very high purity is required.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Emulsion formation during aqueous work-up.

Problem: During the liquid-liquid extraction, a stable emulsion forms between the organic and aqueous layers, making separation difficult.

Cause: The presence of basic residues or other surface-active impurities can lead to the formation of emulsions.

Solutions:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity to alter the properties of the organic phase.

Issue 2: The product is co-distilling with a high-boiling point impurity.

Problem: During vacuum distillation, you observe that an impurity is distilling at a similar temperature to your product, resulting in a low-purity distillate.

Cause: The impurity has a boiling point very close to that of this compound under the distillation conditions.

Solutions:

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency. This provides multiple theoretical plates for the vapor to equilibrate, allowing for a better separation of components with close boiling points.

  • Adjust Vacuum: Fine-tune the vacuum level. A change in pressure can sometimes alter the relative volatility of the components sufficiently to achieve separation.

  • Pre-purification: Consider a preliminary purification step, such as flash chromatography on a small portion of the material, to remove the problematic impurity before distillation.

Issue 3: Broad or tailing peaks during flash column chromatography.

Problem: When running a flash column, the product elutes as a broad or tailing peak, leading to poor separation and mixed fractions.

Cause:

  • Keto-Enol Tautomerism: The interconversion between the keto and enol forms on the silica gel surface can cause peak broadening.[6]

  • Improper Solvent System: The chosen eluent may not be optimal for the separation.

  • Column Overloading: Too much crude material has been loaded onto the column.

  • Poor Column Packing: The silica gel column was not packed uniformly.

Solutions:

  • Solvent System Optimization:

    • Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives a good separation and a compact spot for your product (Rf value between 0.2 and 0.4).

    • Adding a small amount of a polar solvent like methanol can sometimes improve peak shape for polar compounds.

  • Acidification of the Eluent: Adding a very small amount of a volatile acid (e.g., a few drops of acetic acid) to the eluent can sometimes suppress the deprotonation of the β-keto ester on the silica, leading to a sharper peak.

  • Reduce Sample Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Proper Column Packing: Ensure the column is packed carefully to avoid channels and cracks.

Issue 4: The purified product is still showing impurities by NMR/GC-MS.

Problem: After purification, analytical techniques still indicate the presence of impurities.

Cause:

  • Ineffective Purification Method: The chosen method may not be suitable for removing the specific impurities present.

  • Product Decomposition: The compound may be degrading during the purification process (e.g., due to excessive heat during distillation).

  • Contamination: Contamination from glassware, solvents, or handling.

Solutions:

  • Combine Purification Techniques: A multi-step purification approach is often necessary. For example, an initial distillation can remove bulk impurities, followed by flash chromatography to achieve high purity.

  • Milder Conditions: If decomposition is suspected, use lower temperatures for distillation (i.e., a better vacuum) or run chromatography at room temperature.

  • Use High-Purity Solvents: Ensure all solvents used for work-up, chromatography, and analysis are of high purity.

  • Thoroughly Clean Glassware: All glassware should be meticulously cleaned and dried before use.

Section 3: Experimental Protocols and Workflows

Here are detailed step-by-step methodologies for the key purification workflows.

Protocol 1: Standard Aqueous Work-up

This protocol is the first step after the completion of the synthesis reaction.

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add a dilute aqueous acid (e.g., 1 M HCl) to neutralize the excess base until the pH of the aqueous phase is neutral or slightly acidic (test with pH paper).

  • Solvent Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to remove any remaining acid)

    • Brine (to facilitate drying)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for purifying the crude product on a larger scale.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Transfer: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point for the given pressure. Monitor the temperature of the vapor closely. Discard any initial forerun (lower boiling point impurities) and stop the distillation before high-boiling point residues begin to distill.

Workflow Diagram: Purification Strategy

The following diagram illustrates a typical decision-making process for the purification of this compound.

Purification_Workflow cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Work-up (Protocol 1) start->workup crude_product Crude Product workup->crude_product analysis1 Purity Check (TLC/¹H NMR) crude_product->analysis1 distillation Vacuum Distillation (Protocol 2) analysis1->distillation Large Scale or Non-polar Impurities chromatography Flash Chromatography analysis1->chromatography Small Scale or Polar Impurities final_product Pure this compound distillation->final_product chromatography->final_product analysis2 Final Purity Analysis (NMR, GC-MS) final_product->analysis2

Caption: Decision workflow for purifying this compound.

Section 4: Concluding Remarks

The successful purification of this compound relies on a systematic approach that begins with an understanding of the compound's properties and potential impurities. A carefully executed aqueous work-up followed by either vacuum distillation or flash chromatography, or a combination of both, will generally yield a product of high purity. Remember to always analyze your final product thoroughly to confirm its identity and purity.

References

Technical Support Center: Analysis of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 4,4-dimethoxy-3-oxobutanoate." This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. By understanding the potential sources of impurities and the nuances of analytical techniques, you can ensure the quality and integrity of your research.

Frequently Asked Questions (FAQs)

Impurity Identification and Prevention

Q1: What are the most likely impurities in my "this compound" sample?

The impurity profile of "this compound" is heavily dependent on its synthetic route. A common method for its synthesis is the Claisen condensation of methyl acetoacetate with methyl formate in the presence of a base like sodium methoxide, followed by acetalization.[1] Therefore, potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Methyl acetoacetate

    • Methyl formate

    • Methanol (used as a solvent or reactant)

  • Byproducts from Side Reactions:

    • Self-condensation of methyl acetoacetate: This can lead to the formation of dehydroacetic acid and other related compounds.

    • Transesterification products: If other alcohols (e.g., ethanol) are present, the corresponding ethyl ester may be formed.[2]

  • Degradation Products:

    • Hydrolysis: Beta-keto esters can undergo hydrolysis under acidic or basic conditions to form the corresponding β-keto acid (4,4-dimethoxy-3-oxobutanoic acid). This acid is unstable and can further decarboxylate.[3][4]

    • 4,4-dimethoxy-2-butanone: This can be a precursor or a related substance from the synthesis process.[5][6]

Q2: How can I minimize the formation of these impurities during synthesis and storage?

Minimizing impurity formation requires careful control of reaction conditions and proper storage:

  • Synthesis:

    • Stoichiometry: Use a precise stoichiometry of reactants to minimize unreacted starting materials.

    • Base Selection: Employ a non-nucleophilic base when possible to avoid side reactions. If using an alkoxide, it should correspond to the ester's alcohol to prevent transesterification.

    • Temperature Control: Maintain optimal reaction temperatures to prevent side reactions and degradation.

    • Purification: Implement a robust purification strategy (e.g., distillation, chromatography) to remove impurities after the reaction.

  • Storage:

    • Store "this compound" in a cool, dry, and inert atmosphere.

    • Avoid exposure to strong acids, bases, and moisture to prevent hydrolysis.

Analytical Troubleshooting Guides

This section provides troubleshooting guidance for the most common analytical techniques used to assess the purity of "this compound": Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q3: I'm observing peak tailing for the main compound and impurities in my GC-MS analysis. What could be the cause and how do I fix it?

Peak tailing in GC-MS is a common issue, especially with polar compounds like β-keto esters. It can lead to poor resolution and inaccurate quantification.[7]

Potential Causes and Solutions:

CauseExplanationSolution
Active Sites in the Inlet or Column The polar keto and ester groups can interact with active sites (silanol groups) in the liner or on the column, leading to peak tailing.[5]- Use a deactivated inlet liner. - Trim the first few centimeters of the column to remove accumulated non-volatile residues. - Replace the column if it is old or has been subjected to harsh conditions.
Improper Column Installation If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak broadening and tailing.[5]- Ensure the column is cut squarely and installed at the correct depth according to the manufacturer's instructions.
Sample Overload Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.- Dilute the sample. - Decrease the injection volume.
Inadequate Inlet Temperature If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening.- Increase the inlet temperature, but do not exceed the column's maximum operating temperature.

Workflow for Troubleshooting GC-MS Peak Tailing:

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Likely a physical issue (e.g., installation, dead volume). yes_all_peaks->physical_issue chemical_issue Likely a chemical interaction (active sites). no_all_peaks->chemical_issue check_installation Check column installation and liner. physical_issue->check_installation check_activity Inspect/replace liner and trim column. chemical_issue->check_activity resolve_physical Reinstall column correctly. check_installation->resolve_physical resolve_chemical Use deactivated consumables. check_activity->resolve_chemical end_solution Problem Resolved resolve_physical->end_solution resolve_chemical->end_solution

Caption: Troubleshooting workflow for GC-MS peak tailing.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q4: I am struggling to get good resolution between my main peak and a closely eluting impurity. What can I do to improve the separation?

Poor resolution in HPLC is a frequent challenge, especially when dealing with structurally similar impurities.[1]

Strategies for Improving HPLC Resolution:

StrategyExplanationImplementation Steps
Optimize Mobile Phase Composition Small changes in the mobile phase can significantly impact selectivity.[3]- Adjust Solvent Strength: For reversed-phase HPLC, decrease the organic solvent percentage to increase retention and potentially improve separation. - Modify pH: If the impurities are ionizable, adjusting the mobile phase pH can alter their retention times relative to the main compound.
Change Stationary Phase The choice of column chemistry is crucial for achieving selectivity.- Different C18 Phases: Not all C18 columns are the same. Try a C18 with a different bonding density or end-capping. - Alternative Chemistry: Consider a phenyl-hexyl or a polar-embedded column for different selectivity.
Gradient Optimization A shallower gradient can improve the separation of closely eluting peaks.- Decrease the rate of change of the organic solvent percentage over time.
Reduce System Dead Volume Excessive dead volume in the HPLC system can cause peak broadening and reduce resolution.- Use tubing with a smaller internal diameter. - Ensure all fittings are properly connected.

Experimental Protocol: HPLC Method Development for "this compound"

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient of 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (adjust based on the chromophore of the main compound and impurities)

    • Injection Volume: 10 µL

  • Optimization:

    • If resolution is poor, first try a shallower gradient (e.g., 10-50% B over 30 minutes).

    • If co-elution persists, adjust the mobile phase pH by using a different buffer (e.g., phosphate buffer at pH 3 or 7).

    • If necessary, switch to a different column chemistry as described in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q5: I see some small, unassigned peaks in my 1H NMR spectrum. How can I determine if they are impurities?

NMR spectroscopy is a powerful tool for identifying and quantifying impurities.[8] Unassigned peaks can be from various sources.

Steps for Identifying Unknown Peaks in NMR:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[8]

  • Look for Correlated Peaks: If an impurity has multiple protons, you should see a set of peaks with the same integration ratio.

  • Spiking Experiment: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample. If the peak increases in intensity, you have confirmed its identity.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish connectivity between protons in an impurity, aiding in its identification. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons.

Diagram of the Impurity Identification Process:

start Unidentified peaks in NMR spectrum check_solvents Compare chemical shifts to common solvent tables. start->check_solvents solvent_match Solvent identified. check_solvents->solvent_match Match found no_solvent_match Not a common solvent. check_solvents->no_solvent_match No match suspect_impurity Hypothesize potential impurity based on synthesis route. no_solvent_match->suspect_impurity spiking_exp Perform spiking experiment with reference standard. suspect_impurity->spiking_exp peak_increase Peak intensity increases. spiking_exp->peak_increase Positive result no_peak_increase Identity not confirmed. spiking_exp->no_peak_increase Negative result two_d_nmr Acquire 2D NMR (COSY, HSQC) for structural elucidation. no_peak_increase->two_d_nmr structure_elucidated Impurity structure identified. two_d_nmr->structure_elucidated

Caption: A systematic approach to identifying unknown peaks in an NMR spectrum.

References

Technical Support Center: Stability of Methyl 4,4-dimethoxy-3-oxobutanoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4,4-dimethoxy-3-oxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block, particularly in acidic environments.

Introduction

This compound is a valuable bifunctional molecule, featuring a β-keto ester system and a dimethyl ketal.[1] This unique combination of functional groups allows for a wide range of synthetic transformations.[1] However, the presence of the acid-labile ketal protecting group necessitates careful consideration of reaction conditions to ensure desired outcomes and prevent unintended deprotection. This guide is designed to address common challenges and provide practical solutions for working with this compound under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios encountered during the use of this compound in acidic media.

Q1: My reaction mixture containing this compound turned cloudy/showed an unexpected precipitate after adding an acid catalyst. What is happening?

A1: This is a classic sign of ketal hydrolysis. The dimethyl ketal group is susceptible to acid-catalyzed cleavage, which liberates the corresponding ketone.[2] In the case of this compound, this hydrolysis yields methyl 3,4-dioxobutanoate, which may be less soluble in your reaction solvent or could undergo subsequent reactions like self-condensation, leading to insoluble byproducts.

Troubleshooting Steps:

  • Confirm Ketal Hydrolysis:

    • Take an aliquot of the reaction mixture, quench the acid, and extract the organic components.

    • Analyze the sample by ¹H NMR. Look for the disappearance of the characteristic methoxy protons of the ketal (typically a singlet around 3.2-3.4 ppm) and the appearance of new signals corresponding to the deprotected ketone.

    • LC-MS analysis can also confirm the presence of the hydrolyzed product by its mass.

  • Mitigation Strategies:

    • Reduce Acid Strength/Concentration: If the desired reaction does not require strong acidity, consider using a weaker acid or a lower concentration of the current acid.

    • Lower Reaction Temperature: Ketal hydrolysis is temperature-dependent.[3] Running the reaction at a lower temperature can significantly slow down the rate of deprotection.

    • Anhydrous Conditions: The presence of water is essential for hydrolysis.[4][5] Ensure all solvents and reagents are rigorously dried. Using a dehydrating agent like trimethyl orthoformate can also be beneficial.[4]

Q2: I am trying to perform a reaction on the ester functionality without affecting the ketal. What conditions should I use?

A2: Selectivity is key. To preserve the ketal, you must avoid acidic conditions.

Recommended Approaches:

  • Base-Catalyzed Reactions: The dimethyl ketal is stable under basic conditions.[2] Therefore, reactions like saponification of the ester can be carried out using standard basic conditions (e.g., NaOH or LiOH in a methanol/water mixture) without affecting the ketal.

  • Nucleophilic Acyl Substitution under Neutral Conditions: Reactions with nucleophiles that do not require acid catalysis, such as aminolysis to form amides, can be performed.

Workflow for Selective Ester Hydrolysis:

G start This compound product Sodium 4,4-dimethoxy-3-oxobutanoate start->product Saponification reagents NaOH or LiOH MeOH/H₂O final_product 4,4-dimethoxy-3-oxobutanoic acid product->final_product Protonation workup Acidic Workup (Careful!)

Q3: I need to deprotect the ketal to reveal the ketone. What are the best conditions to achieve this?

A3: Acid-catalyzed hydrolysis is the standard method for ketal deprotection.[6][7] The choice of acid and solvent system depends on the sensitivity of other functional groups in your molecule.

General Protocol for Ketal Deprotection:

Reagent SystemSolventTemperatureTypical Reaction TimeNotes
p-Toluenesulfonic acid (p-TsOH) Acetone/WaterRoom Temp1-4 hoursMild and effective. Acetone acts as a water scavenger.[4]
Trifluoroacetic acid (TFA) Dichloromethane (DCM)0 °C to Room Temp30 min - 2 hoursStronger acid, useful for more stable ketals.
Amberlyst® 15 (or other acidic resin) Methanol/WaterRoom Temp2-8 hoursHeterogeneous catalyst, allows for easy removal by filtration.
Silica Sulfuric Acid Toluene60-70 °C1 hourA solid-supported acid that can be effective under thermal conditions.[6]

Mechanism of Acid-Catalyzed Ketal Hydrolysis:

The reaction proceeds via protonation of one of the methoxy oxygens, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which further hydrolyzes to the ketone.[5][8][9]

G cluster_0 Ketal Hydrolysis Mechanism Ketal Ketal ProtonatedKetal ProtonatedKetal Ketal->ProtonatedKetal H₃O⁺ Oxocarbenium Oxocarbenium ProtonatedKetal->Oxocarbenium - MeOH Hemiacetal_protonated Hemiacetal_protonated Oxocarbenium->Hemiacetal_protonated + H₂O Hemiacetal Hemiacetal Hemiacetal_protonated->Hemiacetal - H₃O⁺ Ketone Ketone Hemiacetal->Ketone H₃O⁺, - MeOH

Q4: My deprotection reaction is sluggish or incomplete. How can I drive it to completion?

A4: Incomplete deprotection is often due to an equilibrium between the ketal and the ketone.[8][9]

Troubleshooting Strategies for Incomplete Deprotection:

  • Increase Water Concentration: Since water is a reactant in the hydrolysis, increasing its concentration can shift the equilibrium towards the product side.

  • Use a Scavenger for Methanol: The removal of methanol, a product of the reaction, can also drive the equilibrium forward. This is often achieved by performing the reaction in a large excess of a solvent like acetone, which can react with the liberated diol in a trans-ketalization reaction.[4]

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but be mindful of potential side reactions.

  • Use a Stronger Acid: If milder acids are ineffective, switching to a stronger acid like trifluoroacetic acid may be necessary.

Q5: Are there any non-acidic methods for ketal deprotection?

A5: While acidic hydrolysis is the most common method, some alternatives exist for specific substrates, although they may not be as general.

  • Lewis Acids: Some Lewis acids, such as Cerium(III) triflate, can catalyze ketal cleavage under nearly neutral conditions in wet nitromethane.[4]

  • Iodine: Catalytic amounts of iodine in wet acetone can also effect deprotection under neutral conditions.[4]

  • Electrochemical Methods: Recent research has explored electrochemical deprotection under neutral conditions, often using lithium perchlorate as both an electrolyte and an oxygen source.[10]

These methods are particularly useful when acid-sensitive functional groups are present elsewhere in the molecule.

Experimental Protocols

Protocol 1: Monitoring Ketal Hydrolysis by ¹H NMR

This protocol allows for the real-time monitoring of the deprotection reaction.

  • Set up the deprotection reaction in an NMR tube using a deuterated solvent (e.g., Acetone-d₆ with a small amount of D₂O).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add the acid catalyst and acquire spectra at regular time intervals.

  • Monitor the decrease in the integration of the ketal's methoxy signal and the corresponding increase in the signal of the product ketone.[3] The percentage of hydrolysis can be calculated relative to the internal standard.

Protocol 2: Standard Deprotection using p-TsOH in Acetone
  • Dissolve this compound (1 equivalent) in a 9:1 mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Summary of Key Stability Parameters

ConditionStability of KetalStability of EsterRecommended Action
Strongly Acidic (aq.) LabileLabile (hydrolysis)Avoid if ketal or ester needs to be preserved.
Mildly Acidic (aq.) Potentially LabileRelatively StableMonitor carefully; control temperature and water content.
Anhydrous Acidic Relatively StableRelatively StablePreferred for reactions requiring acid catalysis without deprotection.
Basic (aq.) StableLabile (saponification)Ideal for selective ester modification.
Neutral StableStableGenerally safe for both functional groups.

References

Technical Support Center: Troubleshooting Low Yield in β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for β-keto ester synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic procedures. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to resolve issues effectively. This guide is structured as a series of frequently asked questions (FAQs) addressing specific experimental problems, from low conversion to complex side-product formation and purification losses.

Section 1: Core Principles of β-Keto Ester Synthesis

The Claisen condensation is the cornerstone reaction for synthesizing β-keto esters.[1] It involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile (after deprotonation to an enolate) and the other as an electrophile.[2][3] The reaction yields a β-keto ester and an alcohol.[4][5] A critical feature of this reaction is that it is an equilibrium process.[6] Achieving a high yield hinges on pushing this equilibrium towards the product side. This is typically accomplished by using at least a full equivalent of base to deprotonate the newly formed β-keto ester, which is significantly more acidic than the starting ester.[4][5][7] This final, irreversible acid-base step is the primary driving force for the entire reaction.[6][8]

Visualizing the Claisen Condensation Mechanism

The following diagram illustrates the key steps in the base-catalyzed Claisen condensation.

Claisen_Mechanism cluster_steps Claisen Condensation Pathway Ester_Start Ester (with α-H) Enolate Ester Enolate (Nucleophile) Ester_Start->Enolate 1. Deprotonation (Reversible) Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int 2. Nucleophilic Attack (Reversible) Ester_Electrophile Second Ester (Electrophile) Ester_Electrophile->Tetrahedral_Int Product_Keto_Ester β-Keto Ester Product Tetrahedral_Int->Product_Keto_Ester 3. Elimination of ⁻OR (Reversible) Leaving_Group Leaving Group (⁻OR) Tetrahedral_Int->Leaving_Group Final_Enolate Deprotonated Product (Stabilized Anion) Product_Keto_Ester->Final_Enolate 4. Deprotonation (Irreversible Driving Force) Final_Product Final β-Keto Ester Final_Enolate->Final_Product 5. Protonation Base1 Base (RO⁻) Base2 Base (RO⁻) Acid_Workup H₃O⁺ Workup Acid_Workup->Final_Product Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Are starting materials pure & dry? Is the base active? Start->Check_Reagents Start Here Check_Conditions Is the stoichiometry correct? Is the base appropriate? Is the temperature optimal? Check_Reagents->Check_Conditions No Reagent_Issue Purify reagents. Use fresh/titrated base. See FAQ 2.1. Check_Reagents->Reagent_Issue Yes Analyze_Side_Products What does TLC/LC-MS/NMR show? Identify unexpected spots/peaks. Check_Conditions->Analyze_Side_Products No Condition_Issue Adjust stoichiometry. Change base/solvent. Optimize temperature. See FAQ 2.1 & 2.2. Check_Conditions->Condition_Issue Yes Side_Product_Issue Identify side products. Address specific side reactions. See FAQ 2.2. Analyze_Side_Products->Side_Product_Issue Byproducts Present Workup_Issue Is product decomposing during workup or purification? See FAQ 2.3. Analyze_Side_Products->Workup_Issue Clean Reaction, Low Isolated Yield

References

Technical Support Center: Scaling Up Methyl 4,4-dimethoxy-3-oxobutanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4,4-dimethoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this process from the laboratory to pilot and production scales.

Introduction to the Challenges

This compound is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds for pharmaceutical and agrochemical applications.[1] While several synthetic routes exist, the Claisen condensation is a common and effective method. However, scaling up this reaction presents significant challenges related to reaction kinetics, heat and mass transfer, and impurity control. This guide will provide a comprehensive overview of these challenges and practical solutions to ensure a robust and scalable process.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Q1: My Claisen condensation reaction is showing a low yield at a larger scale, although it worked well in the lab. What are the likely causes?

A1: Low yield upon scale-up is a frequent challenge and can be attributed to several factors that become more pronounced in larger reactors:

  • Inadequate Mixing and Mass Transfer: In a large reactor, achieving homogeneous mixing is more difficult than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease the yield of the desired product.[2] The formation of the enolate, a key intermediate in the Claisen condensation, is highly dependent on efficient deprotonation by the base. If the base is not dispersed quickly and evenly, competing reactions can occur.

  • Poor Temperature Control: The Claisen condensation is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[3] If the heat of reaction is not effectively managed, the internal temperature can rise, leading to the formation of degradation products and byproducts, thus lowering the yield.

  • Slow Reagent Addition: The rate of addition of reactants, particularly the base and the electrophile, is critical. In the lab, reagents are often added quickly. At scale, slow addition is necessary to control the exotherm, but if the addition is too slow, it can lead to the degradation of sensitive intermediates or promote side reactions.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yields.

Q2: I am observing a significant amount of a byproduct with a similar retention time to my product in the GC-MS analysis. What could it be and how can I minimize it?

A2: A common byproduct in Claisen condensations is the self-condensation product of the enolizable ester.[4] In the synthesis of this compound, if using a crossed Claisen approach with an enolizable ester, this ester can react with itself.

Another possibility is the formation of a Michael addition product, where the enolate of the product, a β-keto ester, acts as a nucleophile and attacks another molecule of an α,β-unsaturated ketone that may be formed under certain conditions.

To minimize these byproducts:

  • Control the Stoichiometry: Use a slight excess of the non-enolizable ester to ensure the enolate of the other ester preferentially reacts with it.

  • Optimize the Order of Addition: Add the enolizable ester slowly to a mixture of the base and the non-enolizable ester. This keeps the concentration of the enolate low and minimizes self-condensation.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity and reduce the rate of side reactions.

Q3: The reaction mixture becomes very thick and difficult to stir as the reaction progresses. How can I manage this?

A3: Increased viscosity is a common issue in large-scale reactions, especially when precipitates or viscous intermediates are formed.[5] In the Claisen condensation, the sodium salt of the β-keto ester product can precipitate, leading to a thick slurry.

To address this:

  • Solvent Selection and Amount: Ensure you are using a solvent that can adequately solubilize the reactants and intermediates. You may need to increase the solvent volume at a larger scale to maintain a stirrable mixture.

  • Agitator Design: A simple magnetic stir bar that works in the lab will be ineffective at scale. Use a robust overhead stirrer with an appropriately designed impeller (e.g., an anchor or pitched-blade turbine) to handle viscous slurries.[6]

  • Temperature Control: In some cases, a slight increase in reaction temperature (while carefully monitoring for side reactions) can help to keep intermediates in solution.

Q4: During the work-up, I am having trouble with emulsions forming during the aqueous washes. How can I break them?

A4: Emulsions are common when washing organic layers with aqueous solutions, especially after a basic reaction.

To break emulsions:

  • Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[7]

  • Change in pH: A slight adjustment of the pH of the aqueous layer with a dilute acid or base can sometimes destabilize the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like celite can help to break up the emulsion.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended raw material specifications for this synthesis?

A1: For a robust and reproducible process, your raw materials should meet high purity standards. Key specifications include:

Raw MaterialPurity SpecificationKey Impurities to Monitor
Dimethyl Malonate >99.0% (by GC)Water (<0.1%), Malonic acid (<0.2%)
Sodium Methoxide >98.0%Sodium hydroxide (<1.0%), Water (<0.5%)
Methyl Formate >99.0% (by GC)Water (<0.1%), Methanol (<0.5%)
Solvents (e.g., THF) Anhydrous (<0.01% water)Peroxides (if applicable)

Adhering to these specifications is crucial as impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.[1][8][9]

Q2: What is a typical yield and purity for this compound at scale?

A2: With an optimized process, you can expect to achieve a yield of 70-85% at the pilot and production scale. The purity of the final product after purification should be >98.0% as determined by GC analysis.

Q3: What are the most suitable analytical methods for in-process control and final product analysis?

A3: A combination of analytical techniques is recommended:

  • In-Process Control (IPC):

    • FTIR or Raman Spectroscopy: These Process Analytical Technology (PAT) tools can be used for real-time monitoring of the reaction progress by tracking the disappearance of starting materials and the appearance of the product.[3][10][11][12]

    • GC-MS: For taking periodic samples to get a more detailed picture of the reaction components and any byproduct formation.[5]

  • Final Product Analysis:

    • GC-MS: To determine the purity of the final product and identify any impurities.[5]

    • NMR Spectroscopy (¹H and ¹³C): For structural confirmation of the product and characterization of any unknown impurities.[13]

    • Karl Fischer Titration: To determine the water content of the final product.

Q4: What are the critical safety precautions when handling sodium methoxide and sodium hydride at a large scale?

A4: Both sodium methoxide and sodium hydride are highly reactive and hazardous materials that require strict handling procedures:

  • Sodium Methoxide: It is corrosive and reacts violently with water.

    • Handle in a well-ventilated area, away from moisture.[9]

    • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

    • In case of a spill, do not use water. Smother with dry sand or a Class D fire extinguisher.

  • Sodium Hydride: It is highly flammable and reacts explosively with water.

    • Must be handled under an inert atmosphere (e.g., nitrogen or argon).

    • Use spark-proof tools.

    • Store in a cool, dry place away from sources of ignition.[14]

Part 3: Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Claisen Condensation

This protocol is designed for a 50 L glass-lined reactor.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and inerted with nitrogen.
  • Start the agitator at a low speed.

2. Reagent Charging:

  • Charge the reactor with anhydrous tetrahydrofuran (THF) (20 L).
  • Slowly add sodium methoxide (2.7 kg, 50 mol) to the THF while maintaining the temperature below 25°C.
  • Cool the mixture to 0-5°C.
  • In a separate, inerted vessel, prepare a solution of dimethyl malonate (6.6 kg, 50 mol) and methyl formate (3.0 kg, 50 mol) in anhydrous THF (10 L).

3. Reaction:

  • Slowly add the solution of dimethyl malonate and methyl formate to the sodium methoxide suspension over 2-3 hours, maintaining the internal temperature at 0-5°C.
  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.
  • Monitor the reaction progress by in-process GC-MS analysis.

4. Work-up:

  • Once the reaction is complete, slowly quench the reaction by adding a mixture of acetic acid (3.0 kg, 50 mol) and water (10 L), keeping the temperature below 20°C.
  • Separate the organic layer.
  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 L) and then with brine (10 L).

5. Solvent Removal:

  • Concentrate the organic layer under reduced pressure to remove the THF.

Synthesis Workflow

Caption: General workflow for the synthesis.

Protocol 2: Industrial Purification by Vacuum Distillation

1. Equipment Setup:

  • Use a fractional distillation unit equipped with a packed column (e.g., with Raschig rings or structured packing) to enhance separation efficiency.
  • Ensure the vacuum system can achieve and maintain a pressure of 1-10 mmHg.[15]

2. Distillation:

  • Charge the crude this compound to the reboiler.
  • Begin heating the reboiler slowly under vacuum.
  • Collect a forerun fraction containing any low-boiling impurities.
  • Collect the main product fraction at the appropriate boiling point for the given pressure. The boiling point of this compound is approximately 239.7°C at atmospheric pressure, so under vacuum, it will be significantly lower.[1]
  • Monitor the purity of the fractions by GC analysis.

3. Product Collection:

  • Collect the pure fractions in a clean, dry receiver.
  • Once the distillation is complete, cool the system under nitrogen before releasing the vacuum.

G

References

Validation & Comparative

A-Senior Application Scientist's Guide to the Synthesis and NMR Validation of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the meticulous confirmation of a molecule's structure and purity is paramount. This guide provides an in-depth protocol for the synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate, a valuable building block in the creation of more complex molecules, and its subsequent validation using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] We will delve into the causality behind the experimental choices, ensuring a robust and self-validating methodology.

The Strategic Synthesis of this compound

The chosen synthetic route for this compound is the Claisen condensation. This method is favored for its efficiency in forming carbon-carbon bonds. Specifically, we will be reacting dimethyl carbonate with 3,3-dimethoxybutan-2-one.

Reaction Mechanism: The reaction is initiated by a strong base, in this case, sodium hydride (NaH), which deprotonates the α-carbon of 3,3-dimethoxybutan-2-one to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. A subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound.

Experimental Protocol: Synthesis

Materials:

  • 3,3-dimethoxybutan-2-one

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride. The suspension is stirred.

  • Enolate Formation: A solution of 3,3-dimethoxybutan-2-one in anhydrous THF is added dropwise to the stirred suspension at 0°C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

  • Claisen Condensation: Dimethyl carbonate is added to the reaction mixture, and the solution is heated to reflux for 4-6 hours.

  • Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The crude product is purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

The Cornerstone of Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[2][3][4][5] It provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous confirmation of the synthesized product's identity and purity. We will utilize both ¹H NMR and ¹³C NMR for a comprehensive analysis.

Experimental Protocol: NMR Analysis

A crucial aspect of obtaining high-quality NMR data is proper sample preparation.[6][7][8][9]

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the synthesized this compound.[7]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7] Gentle vortexing or sonication can aid in complete dissolution.[7]

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard is added.[10][11] Tetramethylsilane (TMS) is often used as a chemical shift reference (δ 0.00 ppm).[7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.[6]

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: Acquire both ¹H NMR and ¹³C NMR spectra.

  • ¹H NMR Parameters:

    • Number of scans: 8-16

    • Relaxation delay (d1): 1-5 seconds (a longer delay is crucial for accurate integration in qNMR)

    • Pulse width: Calibrated 90° pulse

  • ¹³C NMR Parameters:

    • Number of scans: 128-1024 (or more, depending on sample concentration)

    • Proton decoupling: Applied to simplify the spectrum to singlets.

Interpreting the Spectral Data: A Self-Validating System

The power of NMR lies in its ability to provide a unique fingerprint for a molecule. By comparing the experimental spectrum to the predicted spectrum, we can confirm the structure of this compound.

Expected ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8s1H-CH(OCH₃)₂
~3.7s3H-COOCH₃
~3.5s2H-C(=O)CH₂C(=O)-
~3.4s6H-CH(OCH₃)₂
  • s : singlet

Expected ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~202C=O (ketone)
~167C=O (ester)
~102-CH(OCH₃)₂
~54-CH(OCH₃)₂
~52-COOCH₃
~49-C(=O)CH₂C(=O)-
Comparison with Potential Impurities

The true validation comes from comparing the product's spectrum with those of potential side products or unreacted starting materials.

CompoundKey ¹H NMR Signal (δ, ppm)
3,3-dimethoxybutan-2-one (Starting Material)~2.2 (s, 3H, -COCH₃), ~3.3 (s, 6H, -C(OCH₃)₂CH₃), ~1.3 (s, 3H, -C(OCH₃)₂CH₃)
Dimethyl carbonate (Starting Material)~3.8 (s, 6H)
Methanol (Byproduct)~3.5 (s)

The absence of the characteristic signals for these impurities in the final product's NMR spectrum provides strong evidence of its high purity. For a more rigorous assessment of purity, quantitative NMR (qNMR) can be employed.[12][13][14][15][16]

Visualizing the Workflow

To provide a clear overview of the entire process from synthesis to validation, the following workflow diagrams are presented.

Synthesis_Workflow cluster_synthesis Synthesis reagents Reagents: 3,3-dimethoxybutan-2-one Dimethyl carbonate NaH, THF reaction Claisen Condensation (Reflux) reagents->reaction 1. Mix workup Aqueous Workup (NH4Cl, Ether Extraction) reaction->workup 2. Quench & Extract purification Purification (Vacuum Distillation) workup->purification 3. Isolate product This compound purification->product 4. Final Product

Caption: Synthetic workflow for this compound.

NMR_Validation_Workflow cluster_validation NMR Validation cluster_analysis Spectral Analysis sample_prep Sample Preparation (Dissolve in CDCl3, add TMS) data_acq Data Acquisition (1H & 13C NMR) sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->data_proc structural_elucidation Structural Elucidation (Chemical Shift, Multiplicity, Integration) data_proc->structural_elucidation purity_assessment Purity Assessment (Comparison with impurities, qNMR) structural_elucidation->purity_assessment conclusion Validation Confirmed purity_assessment->conclusion

Caption: NMR validation workflow for synthesized product.

Expertise, Trustworthiness, and Authoritative Grounding

Expertise & Experience: The choice of Claisen condensation is based on its well-established reliability for forming β-keto esters. The use of a strong, non-nucleophilic base like NaH is critical to favor the desired condensation over competing reactions. The purification by vacuum distillation is selected due to the relatively high boiling point of the product, ensuring the removal of more volatile impurities.

Trustworthiness: The protocol is designed to be self-validating. The NMR analysis serves as an internal control, not only confirming the identity of the desired product but also simultaneously screening for the presence of starting materials and common byproducts. The detailed step-by-step methodologies for both synthesis and analysis ensure reproducibility.

This comprehensive guide provides researchers with a robust and reliable method for the synthesis and validation of this compound. By understanding the underlying principles and adhering to the detailed protocols, scientists can confidently produce and verify this important chemical intermediate for their research and development endeavors.

References

A Comparative Guide to the Mass Spectrometric Characterization of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Multifunctional Building Block

Methyl 4,4-dimethoxy-3-oxobutanoate is a versatile organic compound featuring a β-keto ester system and a protected aldehyde in the form of a dimethyl acetal.[1][2] Its molecular formula is C₇H₁₂O₅, and it has a molecular weight of 176.17 g/mol .[2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.[1] Accurate structural confirmation and purity assessment are critical for its application in research and development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

However, the presence of both a thermally sensitive acetal and a readily fragmentable β-keto ester functionality presents a distinct analytical choice: which ionization technique will yield the most definitive data? This guide provides an in-depth comparison of two primary mass spectrometry approaches—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this molecule. We will explore the causality behind the resulting spectra, provide detailed experimental protocols, and present a clear comparison to guide researchers in selecting the optimal method for their analytical goals.

Method 1: Electron Ionization (EI) Mass Spectrometry - Unveiling the Fragmentary Fingerprint

Electron Ionization (EI) is a classic, high-energy ionization technique. In the ion source, the analyte is bombarded with a beam of electrons, typically at 70 electron volts (eV).[3] This energetic collision ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The excess energy deposited into this ion is substantial, causing it to undergo extensive and reproducible fragmentation. This fragmentation pattern serves as a structural "fingerprint," which is highly valuable for compound identification via spectral library matching.[4]

Predicted EI Fragmentation Pathway

Due to the high energy of the EI process, the molecular ion of this compound (m/z 176) is expected to be of very low abundance or entirely absent. The fragmentation will be dictated by the weakest bonds and the most stable resulting fragments, primarily through α-cleavages adjacent to the carbonyl groups and rearrangements characteristic of esters and acetals.[5]

The most probable fragmentation routes are:

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of a C-O bond in the dimethyl acetal group is a highly favored pathway, leading to a stable oxonium ion at m/z 145 .

  • Loss of the Aceto Group (CH₃CO•): α-cleavage next to the ketone can result in the loss of an acetyl radical, yielding a fragment at m/z 133 .

  • Formation of the Dimethoxyacetyl Cation: Cleavage between C3 and C4 results in the formation of the [CH(OCH₃)₂CO]⁺ cation at m/z 117 .

  • Formation of the Acetal Fragment: The most characteristic fragmentation of a dimethyl acetal is the formation of the dimethoxymethyl cation, [CH(OCH₃)₂]⁺, at m/z 75 . This is often a very prominent peak in the spectra of such compounds.[6][7]

  • Formation of the Acetyl Cation: The [CH₃CO]⁺ ion at m/z 43 is a hallmark of molecules containing an acetyl group and is expected to be a major peak.[8]

EI_Fragmentation M M+• m/z 176 F145 [M - •OCH3]+ m/z 145 M->F145 - •OCH3 F117 [M - •CH2COOCH3]+ m/z 117 M->F117 - •CH2COOCH3 F43 [CH3CO]+ m/z 43 M->F43 α-cleavage F75 [CH(OCH3)2]+ m/z 75 F117->F75 - C2H2O ESI_Workflow cluster_0 Liquid Phase cluster_1 Mass Spectrometer LC LC Separation or Infusion ESI ESI Source ([M+H]+, [M+Na]+) LC->ESI Q1 MS1: Precursor Selection (m/z 177) ESI->Q1 CC Collision Cell (CID with N2/Ar) Q1->CC Q2 MS2: Fragment Ion Analysis CC->Q2 Det Detector Q2->Det

References

Purity Determination of Methyl 4,4-dimethoxy-3-oxobutanoate: A Comparative Guide to HPLC-UV and qNMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 4,4-dimethoxy-3-oxobutanoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive β-keto ester moiety and a protected aldehyde equivalent in the form of a dimethyl acetal, makes it a versatile intermediate.[1] The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, potentially leading to the formation of undesired side-products, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document is intended for researchers, analytical scientists, and professionals in drug development. It offers not just protocols, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of each technique's strengths and limitations in the context of this specific analyte.

HPLC-UV Analysis: A Workhorse for Chromatographic Purity

Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For a moderately polar compound like this compound, RP-HPLC is an excellent choice.

The Challenge of Tautomerism in β-Keto Esters

A key consideration when developing an HPLC method for β-keto esters is the phenomenon of keto-enol tautomerism. The equilibrium between the keto and enol forms can lead to peak broadening or splitting in chromatograms, complicating quantification. To ensure a sharp, symmetrical peak, it is crucial to establish conditions that either favor one tautomer or promote rapid interconversion between the two forms. An acidic mobile phase is often employed to catalyze this interconversion, resulting in a single, averaged peak.

Proposed HPLC-UV Method for Purity Determination

The following method is a robust starting point for the analysis of this compound, based on established principles for the separation of related β-keto esters.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm. While the enol form of β-keto esters typically shows a strong UV absorbance around 245-260 nm, 254 nm is a common and robust choice for initial method development.[2][3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This results in a sample concentration of approximately 1 mg/mL.

Method Validation: Ensuring Trustworthiness through ICH Q2(R1) Guidelines

A cornerstone of reliable analytical data is rigorous method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[4][5][6][7]

Table 1: HPLC Method Validation Parameters based on ICH Q2(R1)

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.The peak for this compound should be well-resolved from any other peaks (Resolution > 2.0). Peak purity analysis should confirm no co-eluting impurities.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, and 120%).
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day precision): RSD ≤ 1.0% for six replicate injections. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or analyte response when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) are varied.
Potential Impurities and Specificity

The synthesis of this compound often involves a Claisen condensation or similar base-catalyzed reactions.[1] Potential process-related impurities could include:

  • Unreacted Starting Materials: Such as methyl acetoacetate or dimethyl carbonate.

  • Self-Condensation Products: Of the starting ester.

  • By-products of Incomplete Reactions: For instance, intermediates where the dimethoxy acetal has not been fully formed.

The proposed gradient HPLC method is designed to have sufficient resolving power to separate these more polar or less polar impurities from the main analyte peak, thereby ensuring the specificity of the purity assessment.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

While HPLC provides a measure of purity relative to other UV-active components, qNMR offers a direct, or "absolute," measure of the analyte's mass fraction in a sample, without the need for a reference standard of the analyte itself. This makes it an incredibly powerful tool, especially in early-stage development where a fully characterized reference standard of the new molecule may not be available.

The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Experimental Protocol: qNMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • Internal Standard Selection: A suitable internal standard should be chosen that has sharp, well-resolved signals that do not overlap with any of the analyte signals. Maleic acid is a good candidate for this analysis. It is non-volatile, stable, and has a simple spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, Purity > 99.5%) into a clean, dry vial.

    • Accurately weigh approximately 20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative accuracy include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

      • A 90° pulse angle.

      • Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the methoxy protons of the ester group) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the formula provided above.

Comparative Analysis: HPLC-UV vs. qNMR

The choice between HPLC-UV and qNMR for purity analysis depends on the specific requirements of the analytical task, the stage of drug development, and the available resources.

Table 2: Comparison of HPLC-UV and qNMR for Purity Analysis

FeatureHPLC-UVqNMR
Principle Chromatographic separation followed by UV detection. Purity is typically determined by area percent.Nuclear magnetic resonance. Purity is determined by the ratio of signal integrals of the analyte to a certified internal standard.
Quantification Relative (requires a reference standard of the analyte for accurate quantification of impurities).Absolute (provides a direct measure of mass fraction without needing an analyte-specific reference standard).
Selectivity High resolving power for separating structurally similar impurities.High structural information content, allowing for the identification of impurities if their signals are resolved.
Sensitivity Generally higher sensitivity, capable of detecting trace impurities at low levels (ppm).Lower sensitivity, typically suitable for quantifying impurities at levels of ~0.1% or higher.
Sample Throughput Higher throughput, with typical run times of 15-30 minutes per sample.Lower throughput, with longer acquisition times required for quantitative accuracy.
Method Development Can be more time-consuming, requiring optimization of column, mobile phase, and gradient.Generally faster method development, primarily involving the selection of a suitable internal standard and solvent.
Instrumentation Widely available in most analytical laboratories.Requires access to a high-field NMR spectrometer, which is a more specialized instrument.
Destructive? Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.

Visualization of Analytical Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate C18 Column Separation Inject->Separate Detect UV Detector (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for purity analysis by HPLC-UV.

qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Weigh_Sample Weigh Sample Dissolve Co-dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Weigh Internal Std Weigh_Std->Dissolve Acquire Acquire Spectrum (Quantitative Parameters) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals (Analyte & Std) Process->Integrate Calculate Calculate Absolute Purity (% w/w) Integrate->Calculate

Caption: Workflow for purity analysis by qNMR.

Decision Logic: Choosing the Right Method

Decision_Tree Start Purity Analysis Needed for This compound Q1 Analyte-Specific Reference Standard Available? Start->Q1 Q2 Need to Detect/Quantify Trace Impurities (<0.1%)? Q1->Q2 Yes qNMR Primary Method: qNMR Q1->qNMR No Q3 Need Absolute Purity Value? Q2->Q3 No HPLC Primary Method: HPLC-UV Q2->HPLC Yes Q3->HPLC No HPLC_qNMR Use HPLC for Impurity Profile & qNMR for Absolute Purity Q3->HPLC_qNMR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both HPLC-UV and qNMR are powerful and reliable techniques for assessing the purity of this compound. They are not mutually exclusive but rather complementary, offering different types of information that are valuable at various stages of the drug development lifecycle.

  • For routine quality control, release testing, and stability studies where a reference standard is available and trace impurity detection is critical, the validated HPLC-UV method is the recommended choice. Its high sensitivity and resolving power make it ideal for creating a detailed impurity profile.

  • For the initial characterization of a new batch of the intermediate, especially when a certified reference standard is not yet established, qNMR is the superior method. It provides a direct, absolute measure of purity, which can be used to qualify the material that will serve as the reference standard for future HPLC analyses.

By understanding the principles, advantages, and limitations of each technique, researchers and analytical scientists can make informed decisions, ensuring the quality and consistency of this critical pharmaceutical intermediate and, ultimately, contributing to the safety and efficacy of the final drug product.

References

A Senior Application Scientist's Comparative Guide: Methyl vs. Ethyl 4,4-Dimethoxy-3-Oxobutanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision that influences reaction efficiency, scalability, and the final product profile. The β-keto ester scaffold is a cornerstone of organic synthesis, and within this class, 4,4-dimethoxy-3-oxobutanoates serve as valuable precursors for a multitude of heterocyclic and complex organic molecules. This guide provides an in-depth, objective comparison of two common variants: Methyl 4,4-dimethoxy-3-oxobutanoate and Ethyl 4,4-dimethoxy-3-oxobutanoate.

This analysis moves beyond a simple cataloging of properties to explore the causality behind experimental choices. We will delve into the nuanced differences in reactivity, stability, and practical handling, supported by established chemical principles and illustrative experimental protocols, to empower you to make the most informed decision for your specific synthetic goals.

Physicochemical Properties: A Side-by-Side Comparison

The initial point of comparison lies in the fundamental physical properties of these two esters. While structurally similar, the seemingly minor difference between a methyl and an ethyl group has tangible consequences for the physical behavior of the molecule, impacting everything from reaction solvent choice to purification strategy.

PropertyThis compoundEthyl 4,4-dimethoxy-3-oxobutanoateKey Inference for the Scientist
CAS Number 60705-25-1Not broadly available; often synthesized in situ or as a derivativeThe methyl variant is more commonly cataloged and commercially available as a standalone reagent.
Molecular Formula C₇H₁₂O₅C₈H₁₄O₅The ethyl ester has an additional methylene group.
Molecular Weight 176.17 g/mol [1][2]190.19 g/mol The 8% increase in mass for the ethyl ester is a consideration for stoichiometry and process mass intensity calculations in large-scale synthesis.
Boiling Point ~239.7 °C at 760 mmHg[1]Higher than the methyl ester (exact value not widely reported)The higher boiling point of the ethyl ester can be advantageous for reactions requiring elevated temperatures, reducing evaporative loss. However, it also necessitates higher temperatures or lower pressures for purification by distillation.
Density ~1.1 g/cm³[1]Expected to be slightly lower than the methyl esterThis difference is minor but relevant for precise measurements by volume in a laboratory or automated synthesis setting.

Core Reactivity Principles: The Decisive Role of the Ester Group

The choice between the methyl and ethyl ester is fundamentally a choice about the reactivity and stability of one functional group. This decision reverberates through the entire synthetic process, from enolate formation to potential side reactions.

Steric Hindrance and Reaction Kinetics

The primary differentiator is the size of the alkoxy group. The methyl group is sterically less demanding than the ethyl group. This has a direct impact on the kinetics of reactions involving nucleophilic attack at the ester carbonyl.

  • Hydrolysis: Methyl esters are generally more susceptible to both acid- and base-catalyzed hydrolysis than their ethyl counterparts.[3][4] The smaller methyl group presents a less hindered path for the incoming nucleophile (water or hydroxide), leading to a faster rate of cleavage. This is a critical consideration for reactions run in aqueous or protic media, where unwanted hydrolysis can reduce the yield of the desired product.

  • Other Nucleophilic Acyl Substitutions: This principle extends to reactions with other nucleophiles, such as aminolysis or ammonolysis. The methyl ester will typically react faster.

The Peril of Transesterification: A Critical Experimental Consideration

Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with that of an alcohol, often catalyzed by acid or base.[5] This is arguably the most important practical consideration when working with β-keto esters.

When performing base-catalyzed reactions, such as alkylations, the choice of alkoxide base must match the ester to avoid scrambling and the formation of a mixed-ester product, which complicates purification.

Caption: Matching the alkoxide base to the ester is crucial to prevent transesterification.

Performance in Key Synthetic Applications

Let's examine how these principles translate into performance in common synthetic transformations where these building blocks are employed.

Acetoacetic Ester Synthesis: Alkylation of the α-Carbon

The acetoacetic ester synthesis is a classic method for preparing ketones.[6] It relies on the deprotonation of the acidic α-carbon, followed by alkylation.

Generalized Workflow:

Alkylation_Workflow start Start: β-Keto Ester (Methyl or Ethyl) add_base 1. Add Matched Alkoxide Base (e.g., NaOMe for Methyl Ester) start->add_base form_enolate Form Sodium Enolate add_base->form_enolate add_halide 2. Add Alkyl Halide (R-X) form_enolate->add_halide alkylation SN2 Alkylation add_halide->alkylation hydrolysis 3. Saponification (Aq. NaOH, Heat) alkylation->hydrolysis acidification 4. Acidification (e.g., HCl) hydrolysis->acidification decarboxylation 5. Decarboxylation (Heat) acidification->decarboxylation product Final Product: Substituted Methyl Ketone decarboxylation->product

Caption: Workflow for the acetoacetic ester synthesis.

Comparative Analysis:

  • Choice of Base: As emphasized, using sodium methoxide with the methyl ester and sodium ethoxide with the ethyl ester is paramount to prevent transesterification.

  • Reaction Rate: The intrinsic rate of the alkylation step (SN2 reaction of the enolate with an alkyl halide) is unlikely to be significantly different between the two. The reactivity is dominated by the enolate nucleophile, which is identical in both cases.

  • Hydrolysis & Decarboxylation: During the final hydrolysis and decarboxylation steps, the methyl ester may hydrolyze slightly faster. However, since this step is typically driven to completion with heat and excess base, the overall yield is often comparable. The choice here is more about maintaining consistency and avoiding mixed products than a significant difference in final yield.

Illustrative Protocol: Alkylation of a β-Keto Ester

This protocol is adapted from standard procedures and highlights the critical choices a scientist must make.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (for the ethyl ester) or methanol (for the methyl ester).

  • Base Preparation: Sodium metal is carefully added in portions to the alcohol at 0 °C to generate the corresponding sodium alkoxide in situ. Causality: This ensures an anhydrous, reactive base. The choice of alcohol is dictated by the starting ester to prevent transesterification.

  • Enolate Formation: The respective 4,4-dimethoxy-3-oxobutanoate (1.0 equivalent) is added dropwise to the alkoxide solution, and the mixture is stirred for 1 hour at room temperature to ensure complete formation of the sodium enolate.

  • Alkylation: The desired alkyl halide (1.1 equivalents) is added, and the reaction is heated to reflux until TLC analysis indicates the consumption of the starting material.

  • Workup & Saponification: The reaction is cooled, and the solvent is removed under reduced pressure. An aqueous solution of sodium hydroxide is added, and the mixture is refluxed to hydrolyze the ester.

  • Decarboxylation: After cooling, the reaction mixture is acidified with concentrated HCl, which protonates the carboxylate and induces decarboxylation, often with gentle heating.

  • Purification: The final ketone product is extracted with an organic solvent (e.g., diethyl ether), dried, and purified by distillation or column chromatography.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that constructs a dihydropyridine ring, which can be subsequently oxidized to a pyridine.[7][8][9] It typically involves an aldehyde, ammonia, and two equivalents of a β-keto ester.

Comparative Analysis:

  • Product Structure: The choice of ester directly determines the identity of the 3- and 5-substituents on the resulting pyridine ring. Using the methyl ester yields the dimethyl ester of the corresponding pyridine, while the ethyl ester yields the diethyl ester. This is a direct, non-negotiable consequence of the starting material choice.

  • Yields and Reaction Conditions: While no direct comparative studies exist for these specific substrates, the general Hantzsch reaction is robust with both methyl and ethyl acetoacetate.[8][10] The reaction conditions (temperature, catalyst) are unlikely to require significant modification between the two. The primary decision is based on the desired final product. If the ester groups are to be hydrolyzed later, the methyl ester offers the advantage of slightly faster hydrolysis. If the ester is to remain in the final molecule (e.g., in many 1,4-dihydropyridine drugs like Nifedipine), the choice depends on the desired pharmacokinetic properties, as an ethyl ester is more lipophilic than a methyl ester.

Practical Considerations for the Researcher

ConsiderationPreference for Methyl EsterPreference for Ethyl EsterRationale
Reaction Speed (Hydrolysis) The methyl ester's lower steric bulk leads to faster cleavage, which can be advantageous if the ester is a protecting group to be removed.
Reaction Stability The ethyl ester is more resistant to inadvertent hydrolysis during workup or in protic solvents, potentially leading to cleaner reactions and higher yields.
High-Temperature Reactions The higher boiling point of the ethyl ester and its corresponding alcohol (ethanol) makes it more suitable for reactions requiring sustained high temperatures.
Cost & Availability This compound is more commonly listed by major chemical suppliers. Methanol is also typically less expensive than ethanol.
Post-Reaction Modification Dependent on GoalDependent on GoalIf the ester needs to be converted to an amide, the more reactive methyl ester may be preferable. If increased lipophilicity is desired in the final product, the ethyl ester is the logical choice.

Conclusion and Authoritative Recommendations

The choice between Methyl and Ethyl 4,4-dimethoxy-3-oxobutanoate is not a matter of inherent superiority but of strategic alignment with the synthetic objective.

  • Choose this compound when:

    • Cost and commercial availability are primary drivers.

    • The ester group is intended for subsequent removal (hydrolysis), and a faster reaction rate is desirable.

    • You are performing a base-catalyzed reaction and will be using sodium methoxide.

  • Choose Ethyl 4,4-dimethoxy-3-oxobutanoate when:

    • Enhanced stability against hydrolysis is required to minimize side products.

    • The reaction requires high temperatures, and volatility is a concern.

    • The final product requires the ethyl ester moiety for specific physical or biological properties (e.g., increased lipophilicity).

    • You are performing a base-catalyzed reaction and will be using sodium ethoxide.

Ultimately, the guiding principle for any Senior Application Scientist is self-validation within the experimental system. The logic presented here provides a strong predictive framework, but the optimal choice must always be confirmed in the laboratory, tailored to the specific substrate, reagents, and desired outcome of your unique synthetic challenge.

References

A Tale of Two Ketones: A Comparative Guide to Methyl 4,4-Dimethoxy-3-oxobutanoate and its Classical Counterparts in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the success of a reaction cascade. For decades, β-keto esters such as methyl acetoacetate and ethyl acetoacetate have been workhorse reagents, particularly in the construction of diverse heterocyclic scaffolds that form the core of many pharmaceuticals and agrochemicals. However, the advent of more functionalized analogs, such as Methyl 4,4-dimethoxy-3-oxobutanoate, presents new opportunities and strategic advantages. This guide provides an in-depth comparison of this compound with traditional β-keto esters, supported by established chemical principles and available experimental insights, to inform the choices of researchers, scientists, and drug development professionals.

The Core Distinction: A Masked Aldehyde in Waiting

At its heart, the key difference between this compound and its simpler congeners lies in the presence of a dimethoxy acetal group at the C4 position. This feature effectively serves as a protected or "masked" aldehyde functionality. This seemingly subtle modification has profound implications for the reactivity and synthetic utility of the molecule, transforming it from a simple C4 building block into a more versatile synthon.

The stability of the acetal group to a wide range of reaction conditions, particularly basic and nucleophilic environments, allows for selective transformations at other positions of the molecule.[1][2] This masked aldehyde can be unveiled under acidic conditions, providing a handle for subsequent cyclization or functionalization steps that are not possible with traditional β-keto esters in a single pot.

Comparative Performance in Key Heterocyclic Syntheses

While direct, side-by-side comparative studies are not extensively documented in the literature, we can infer the performance of this compound in classical multicomponent reactions by examining the reaction mechanisms and the known reactivity of acetal-protected functional groups.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for the preparation of 1,4-dihydropyridines and pyridines, involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia.[3][4]

Traditional Approach with Methyl Acetoacetate:

In a typical Hantzsch reaction, methyl acetoacetate provides the C2, C3, C5, and C6 atoms of the resulting dihydropyridine ring, along with their respective methyl and methoxycarbonyl substituents. The C4 position of the final product is derived from the reacting aldehyde.

Hypothetical Reaction with this compound:

The use of this compound in a Hantzsch-type reaction introduces the intriguing possibility of forming a dihydropyridine with masked aldehyde functionalities at the C2 and C6 positions. Subsequent deprotection under acidic conditions could yield a pyridine-2,6-dicarbaldehyde derivative, a highly valuable intermediate for further elaboration.

Experimental Workflow: Hantzsch Pyridine Synthesis

Hantzsch_Workflow reagents β-Keto Ester (2 eq) Aldehyde (1 eq) Ammonia source (1 eq) mixing Mix in Solvent (e.g., Ethanol) reagents->mixing reaction Heat / Reflux mixing->reaction workup Cool & Isolate Product reaction->workup dhp_product 1,4-Dihydropyridine workup->dhp_product oxidation Oxidation (optional) (e.g., HNO3, DDQ) final_product Pyridine Derivative oxidation->final_product dhp_product->oxidation

Caption: Generalized workflow for the Hantzsch pyridine synthesis.

The Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea.[5][6] These products are of significant interest in medicinal chemistry.

Traditional Approach with Ethyl Acetoacetate:

Ethyl acetoacetate serves as the three-carbon component (C4, C5, and C6) of the dihydropyrimidine ring. The reaction is typically acid-catalyzed.

Potential of this compound:

Employing this compound in the Biginelli reaction would be expected to yield a dihydropyrimidinone with a dimethoxymethyl group at the C6 position. This protected aldehyde could then be deprotected to afford a 6-formyl-dihydropyrimidinone, a versatile intermediate for further diversification. This strategy allows for the introduction of an aldehyde functionality at a position that is not possible with simple β-keto esters in a single step.

Logical Flow of the Biginelli Reaction

Biginelli_Logic cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium [H+], + Urea BetaKetoEster β-Keto Ester Enolate Enolate BetaKetoEster->Enolate [H+] Urea Urea Product Dihydropyrimidinone Acyliminium->Product + Enolate, Cyclization Enolate->Product

Caption: Simplified mechanistic logic of the Biginelli reaction.

The Japp-Klingemann Reaction for Pyrazole Synthesis

The Japp-Klingemann reaction is a classic method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts. These hydrazones are then readily cyclized to form pyrazoles, a privileged scaffold in medicinal chemistry.[7]

Traditional Approach with Ethyl Acetoacetate:

The reaction of ethyl acetoacetate with an aryl diazonium salt, followed by cyclization, typically yields a pyrazole with a methyl group and an ethoxycarbonyl group.

Synthetic Potential of this compound:

Utilizing this compound in a Japp-Klingemann reaction sequence would lead to a pyrazole bearing a dimethoxymethyl substituent. This protected aldehyde can then be unmasked to provide a formylpyrazole, a key intermediate for the synthesis of a wide range of pyrazole-containing compounds.

Quantitative Comparison and Experimental Protocols

Due to the limited availability of direct comparative studies in the peer-reviewed literature, a quantitative side-by-side comparison of yields is challenging. However, we can present representative experimental protocols for these classical reactions using standard β-keto esters, which can serve as a baseline for future comparative work with this compound.

Table 1: Representative Yields for Classical Heterocyclic Syntheses with Standard β-Keto Esters

Reactionβ-Keto EsterAldehydeOther ReagentsCatalystSolventYield (%)Reference
HantzschEthyl AcetoacetateBenzaldehydeNH4OAc-Ethanol96[3]
BiginelliEthyl Acetoacetate4-ChlorobenzaldehydeUreaSilica ChlorideSolvent-free92[8]
Pyrazole SynthesisAcetylacetone-Phenylhydrazine-Ethanol70-80
Representative Experimental Protocol: Biginelli Reaction with Ethyl Acetoacetate

Objective: To synthesize 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Silica chloride (2.5 mol%)

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzaldehyde, ethyl acetoacetate, and urea.

  • Add silica chloride to the mixture.

  • Heat the reaction mixture at 80 °C under solvent-free conditions for approximately 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the crude product with cold water to remove excess urea and filter.

  • Wash the solid residue with hot ethyl acetate.

  • Concentrate the filtrate and recrystallize the solid product from ethanol to obtain the pure dihydropyrimidinone.[8]

Causality Behind Experimental Choices and Future Outlook

The choice between this compound and a traditional β-keto ester is fundamentally a strategic one, dictated by the desired final product and the overall synthetic plan.

  • Simplicity and Cost-Effectiveness: For the direct synthesis of simple, unsubstituted (at the position derived from the acetyl group) heterocycles, methyl or ethyl acetoacetate remains the more economical and straightforward choice.

  • Strategic Functionalization: this compound excels when a latent aldehyde functionality is desired on the heterocyclic core. The acetal group's stability allows for a wider range of subsequent chemical manipulations before its conversion to the aldehyde. This "masked synthon" approach is a powerful tool for increasing molecular complexity in a controlled manner.

The lack of extensive literature on the use of this compound in these classical named reactions highlights a significant opportunity for further research. A systematic investigation and direct comparison of its reactivity and yields against standard β-keto esters would be a valuable contribution to the field of synthetic organic chemistry. Such studies would provide the empirical data needed to fully unlock the potential of this versatile building block.

References

A-Scientist's Comparative Guide to the Reactivity of Dialkoxy-3-oxobutanoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of β-Keto Esters

In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for the reactivity of their α-carbon, which is activated by two adjacent carbonyl groups. Dialkoxy-3-oxobutanoates, commonly known as acetoacetic esters, are a prominent class of these compounds. Their utility spans a vast range of synthetic transformations, including alkylations, acylations, and condensation reactions, making them foundational intermediates in the production of pharmaceuticals, fragrances, and dyes.[1][2] A key reaction highlighting their importance is the Japp-Klingemann reaction, which converts β-keto esters into hydrazones, valuable precursors for synthesizing indoles via the Fischer indole synthesis.[3][4][5]

The choice of the alkoxy group (e.g., methyl, ethyl, tert-butyl) on the ester moieties is not a trivial decision. It profoundly influences the molecule's reactivity through a combination of steric and electronic effects. This guide provides an in-depth comparison of the reactivity of common dialkoxy-3-oxobutanoates, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal substrate for their synthetic goals.

Core Principles of Reactivity: Steric vs. Electronic Effects

The reactivity of a dialkoxy-3-oxobutanoate is primarily governed by two factors:

  • Steric Hindrance: This refers to the spatial bulk of the alkoxy groups.[6] Larger groups, like tert-butyl, can physically obstruct the approach of reagents to the reactive α-carbon or the ester's carbonyl carbon. This "steric shielding" can slow down or even prevent reactions that proceed smoothly with smaller methyl or ethyl esters.[6][7]

  • Electronic Effects: The alkoxy groups, while primarily influencing steric interactions, also exert a minor inductive effect. However, the more significant electronic consideration is the stability of the ester group itself towards reaction conditions, particularly hydrolysis.

The interplay of these effects dictates the outcome of synthetic transformations. For instance, in SN2 alkylation reactions, where a nucleophilic enolate attacks an alkyl halide, steric hindrance around the α-carbon is a critical determinant of reaction rate and yield.[8][9]

Comparative Reactivity Analysis

To illustrate the practical implications of these principles, we will compare three representative dialkoxy-3-oxobutanoates: dimethyl, diethyl, and di-tert-butyl 3-oxobutanoate.

Enolate Formation and Alkylation

The acetoacetic ester synthesis is a classic method for preparing ketones.[10][11] It begins with the deprotonation of the α-carbon to form a resonance-stabilized enolate, which then acts as a nucleophile.[8][12]

  • Dimethyl & Diethyl 3-oxobutanoate: These esters are the workhorses of acetoacetic ester synthesis. Their α-protons (pKa ≈ 11 in DMSO) are readily abstracted by common alkoxide bases like sodium ethoxide (NaOEt) to form the corresponding enolate. The relatively small methyl and ethyl groups present minimal steric hindrance, allowing for efficient SN2 alkylation with a wide range of primary and secondary alkyl halides.[13] Sequential alkylations can be performed to introduce two different alkyl groups.[10][12]

  • Di-tert-butyl 3-oxobutanoate: The bulky tert-butyl groups significantly hinder the approach of both the base to the α-proton and the resulting enolate to the electrophile. While enolate formation is still possible, the subsequent alkylation step is often much slower and less efficient, particularly with sterically demanding alkyl halides.[6] This steric congestion around the reaction center is a primary reason for its lower utility in standard alkylation protocols compared to its less hindered counterparts.

Experimental Workflow: Acetoacetic Ester Alkylation

This diagram outlines the general workflow for the alkylation of a dialkoxy-3-oxobutanoate, a foundational step in many synthetic routes.

G cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Alkylation (SN2) cluster_workup Step 3: Work-up & Purification A Dialkoxy-3-oxobutanoate in anhydrous solvent (e.g., Ethanol) B Add base (e.g., NaOEt) under inert atmosphere at 0-25°C A->B C Stir to form sodium enolate B->C D Add Alkyl Halide (R-X) dropwise C->D Transfer enolate E Heat to reflux (e.g., 2-4 hours) D->E F Alkylated Product in reaction mixture E->F G Cool and remove solvent (rotary evaporation) F->G Process mixture H Partition between ether and water G->H I Wash organic layer, dry (e.g., MgSO4), filter H->I J Evaporate solvent to yield crude α-alkylated product I->J K Purify via distillation or chromatography J->K

Caption: General experimental workflow for the alkylation of acetoacetic esters.

Hydrolysis and Decarboxylation

The final stage of the acetoacetic ester synthesis involves hydrolysis of the ester groups followed by decarboxylation to yield a ketone.[11] The stability of the ester under hydrolytic conditions is a key point of differentiation.

  • Dimethyl & Diethyl 3-oxobutanoate: These esters are readily hydrolyzed under both acidic and basic (saponification) conditions.[14] Acid-catalyzed hydrolysis is a reversible equilibrium process, often requiring a large excess of water to drive it to completion.[14][15] Basic hydrolysis (saponification) is irreversible and produces a carboxylate salt, which is then acidified in a separate step before the final decarboxylation is induced by heating.

  • Di-tert-butyl 3-oxobutanoate: Tert-butyl esters exhibit unique behavior. They are highly resistant to base-catalyzed hydrolysis due to the steric hindrance around the carbonyl carbon, which prevents the nucleophilic attack by hydroxide. However, they are exceptionally labile under acidic conditions.[15] The mechanism proceeds via a stable tertiary carbocation (the tert-butyl cation), which is a much lower energy pathway than the bimolecular attack required for methyl or ethyl esters.[15][16] This allows for the selective cleavage of tert-butyl esters under mild acidic conditions (e.g., trifluoroacetic acid) that would leave methyl or ethyl esters intact.

Ester SubstrateBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed HydrolysisKey Differentiator
Dimethyl/Diethyl 3-oxobutanoate Facile, proceeds via standard BAc2 mechanism.[17]Effective, but reversible. Requires heat and excess water.[14]Versatile, but less selective.
Di-tert-butyl 3-oxobutanoate Highly resistant due to steric hindrance.[6]Very rapid, proceeds via stable t-butyl cation (AAL1 mechanism).[15][16]Orthogonal reactivity; stable to base, labile to acid.
Caption: Comparative summary of hydrolysis conditions for different 3-oxobutanoate esters.
The Japp-Klingemann Reaction

This reaction involves the coupling of an aryl diazonium salt with a β-keto ester to form a hydrazone.[3][5] The mechanism begins with the deprotonation of the α-carbon, followed by nucleophilic attack of the enolate on the diazonium salt.[3][5]

  • Dimethyl & Diethyl 3-oxobutanoate: These are the standard substrates for this reaction. Their enolates form readily under mild basic conditions (e.g., sodium acetate) and react efficiently with the diazonium salt.[4][18] The subsequent step involves the cleavage of the acyl group, which proceeds smoothly.[19]

  • Di-tert-butyl 3-oxobutanoate: While less common, this substrate can in principle undergo the Japp-Klingemann reaction. However, the initial deprotonation may require slightly stronger basic conditions to overcome the steric hindrance. The key advantage could lie in subsequent transformations where the tert-butyl ester's unique acid lability could be exploited for selective deprotection in a complex synthesis.

Mechanism: The Japp-Klingemann Reaction

The following diagram illustrates the accepted mechanism for the Japp-Klingemann reaction using a dialkoxy-3-oxobutanoate.

G cluster_reactants cluster_products start Dialkoxy-3-oxobutanoate enolate Enolate Anion start->enolate - H⁺ (via Base) azo Azo Intermediate enolate->azo + Ar-N₂⁺ tetrahedral Tetrahedral Intermediate azo->tetrahedral + H₂O (Hydrolysis) hydrazone Final Hydrazone Product tetrahedral->hydrazone - R'COOH diazonium Ar-N₂⁺ base Base (e.g., AcO⁻) h2o H₂O acid R'COOH (cleaved)

Caption: Mechanism of the Japp-Klingemann reaction with β-keto esters.[3]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-methyl-3-oxobutanoate

This protocol details the methylation of ethyl acetoacetate, a representative alkylation reaction.[13]

Materials:

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol. Cool the solution to 0°C in an ice bath.

  • Add ethyl 3-oxobutanoate (1.0 eq) dropwise to the stirred ethoxide solution. After the addition, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete enolate formation. Causality: Using an alkoxide base with the same alkyl group as the ester (ethoxide for an ethyl ester) prevents transesterification, a side reaction that would scramble the ester groups.[11]

  • Alkylation: Cool the solution back to 0°C and add methyl iodide (1.05 eq) dropwise. After addition, heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and a half-saturated NH₄Cl solution.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude diethyl 2-methyl-3-oxobutanoate by vacuum distillation.

Conclusion and Recommendations

The choice of dialkoxy-3-oxobutanoate significantly impacts synthetic strategy and outcome.

  • Dimethyl and Diethyl 3-oxobutanoates are the reagents of choice for standard applications like alkylations and Japp-Klingemann reactions where high reactivity and cost-effectiveness are desired. Their behavior is well-documented and reliable.

  • Di-tert-butyl 3-oxobutanoate serves as a specialized reagent. Its primary advantage is the unique acid lability of the tert-butyl ester groups, which provides an orthogonal protection strategy. It is ideal for complex, multi-step syntheses where a protecting group needs to be removed under mild acidic conditions without affecting other base-labile or standard ester functionalities. Its use in simple alkylations is disfavored due to significant steric hindrance that reduces reaction rates and yields.

By understanding the interplay of steric hindrance and ester stability, researchers can make informed decisions, optimizing reaction conditions and achieving their desired synthetic targets with greater efficiency and selectivity.

References

Strategic Selection of 1,3-Dicarbonyl Synthons: A Comparative Analysis of Methyl 4,4-dimethoxy-3-oxobutanoate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Methyl 4,4-dimethoxy-3-oxobutanoate is a valuable C4 building block in organic synthesis, prized for its dual functionality as a β-keto ester and a masked aldehyde. This unique structure makes it an important precursor for the synthesis of complex heterocyclic molecules. However, considerations of cost, availability, and specific synthetic goals often necessitate the evaluation of alternative reagents. This guide provides a comprehensive comparison of this compound with its direct structural analogs, classical β-keto esters, and other related synthons. We will delve into the causality behind experimental choices, provide validated protocols for a benchmark reaction, and present comparative data to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Role of this compound in Synthesis

This compound (MDMOB) is a specialized β-keto ester.[1][2] Its core value lies in the gem-dimethoxy acetal group, which serves as a stable protecting group for a highly reactive aldehyde functionality. This masking strategy is crucial, as it prevents the aldehyde from participating in undesired side reactions, such as self-condensation or polymerization, under the conditions required for reactions involving the β-keto ester moiety.

The primary application for MDMOB and similar 1,3-dicarbonyl compounds is in the construction of heterocyclic rings, which are foundational scaffolds in pharmaceuticals and agrochemicals.[1][3] A classic example is the Hantzsch dihydropyridine synthesis, a multi-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-keto ester to form 1,4-dihydropyridines (1,4-DHPs).[4][5] These 1,4-DHPs are a prominent class of calcium channel blockers used to treat hypertension.[4][5]

The choice to use MDMOB is therefore a strategic one, made when the final target molecule requires a formyl group (-CHO) or a derivative at the 4-position of the resulting pyridine ring. This guide explores viable alternatives for when this specific functionality is not required, or when other factors such as reaction scale and cost become paramount.

Physicochemical Properties: A At-a-Glance Comparison

A reagent's physical properties can significantly influence reaction setup, solvent choice, and purification methods. The following table summarizes key properties for MDMOB and its common alternatives.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 60705-25-1C₇H₁₂O₅176.17~239.7
Ethyl 4,4-diethoxy-3-oxobutanoate10495-09-7C₁₀H₁₈O₅218.25292.2
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.14181
4,4-Dimethoxy-2-butanone5453-93-0C₆H₁₂O₃132.16165-167

Data compiled from sources[2][6][7][8].

Core Reactivity: The Hantzsch Dihydropyridine Synthesis

To provide a consistent basis for comparison, we will focus on the Hantzsch synthesis. This reaction elegantly demonstrates the utility of β-keto esters as versatile synthons. The generally accepted mechanism involves the formation of two key intermediates: an enamine from the reaction of one β-keto ester equivalent with ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the second β-keto ester with the aldehyde.[9] These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Intermediate Formation cluster_2 Cyclization Cascade BKE1 β-Keto Ester (1) Enamine Enamine Intermediate BKE1->Enamine NH3 NH₃ NH3->Enamine Michael Michael Addition Enamine->Michael Nucleophile BKE2 β-Keto Ester (2) Knoevenagel Knoevenagel Product (α,β-unsaturated) BKE2->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Knoevenagel->Michael Electrophile Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Decision_Tree A Start: What is the desired functionality at the C4-position? B Formyl (-CHO) or Carboxylic Acid (-COOH) A->B Masked Aldehyde C Alkyl/Aryl Group A->C Simple Group D Use this compound or its Ethyl analog. B->D F Use the standard, low-cost β-keto ester (e.g., Ethyl Acetoacetate). C->F Yes G Is this for a library synthesis with diverse esters? C->G No E Is the desired β-keto ester commercially available? H Synthesize the custom ester using 2,2,6-trimethyl-4H-1,3-dioxin-4-one and the desired alcohol. G->H Yes I Consider alternative heterocycle synthesis (e.g., Pyrazole) using 4,4-Dimethoxy-2-butanone. G->I No

References

A Spectroscopic Guide to Methyl 4,4-dimethoxy-3-oxobutanoate and its Analogs for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Beta-keto esters, and their derivatives, are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Among these, Methyl 4,4-dimethoxy-3-oxobutanoate stands out as a versatile intermediate, featuring a unique combination of a β-keto ester moiety and a protected aldehyde in the form of a dimethyl acetal. Understanding the distinct spectroscopic signatures of this molecule and its analogs is crucial for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth spectroscopic comparison of this compound with its structurally related analogs. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectral features, offering insights grounded in established spectroscopic principles. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently identify and differentiate these valuable chemical entities.

The Spectroscopic Profile of this compound: An Educated Prediction

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be relatively simple, with four distinct signals:

  • δ ~ 3.70 (s, 3H) : A singlet corresponding to the three protons of the methyl ester group (-COOCH₃).

  • δ ~ 3.40 (s, 2H) : A singlet arising from the two methylene protons (-CH₂-) positioned between the ester and ketone carbonyl groups.

  • δ ~ 4.50 (s, 1H) : A singlet from the methine proton of the acetal group (-CH(OCH₃)₂).

  • δ ~ 3.35 (s, 6H) : A singlet representing the six equivalent protons of the two methoxy groups of the acetal (-CH(OCH₃)₂).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon-13 NMR spectrum is expected to show seven distinct resonances:

  • δ ~ 200 ppm : The ketone carbonyl carbon (C=O).

  • δ ~ 167 ppm : The ester carbonyl carbon (C=O).

  • δ ~ 102 ppm : The methine carbon of the acetal group (-CH(OCH₃)₂).

  • δ ~ 55 ppm : The carbons of the two methoxy groups of the acetal (-CH(OCH₃)₂).

  • δ ~ 52 ppm : The carbon of the methyl ester group (-COOCH₃).

  • δ ~ 45 ppm : The methylene carbon (-CH₂-).

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by two prominent carbonyl stretching vibrations:

  • ~1745 cm⁻¹ : A strong absorption band corresponding to the C=O stretch of the ester.

  • ~1720 cm⁻¹ : Another strong absorption for the C=O stretch of the ketone.

  • ~1100-1200 cm⁻¹ : A series of strong C-O stretching bands characteristic of the ester and the acetal functionalities.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound (C₇H₁₂O₅)[1]. Key fragmentation patterns would include:

  • Loss of a methoxy group (-OCH₃) : Resulting in a fragment at m/z = 145.

  • Loss of the methyl ester group (-COOCH₃) : Leading to a fragment at m/z = 117.

  • Alpha-cleavage adjacent to the ketone : This could result in fragments from the loss of the acetyl group or the dimethoxymethyl group.

Comparative Spectroscopic Analysis with Key Analogs

To appreciate the spectroscopic nuances of this compound, a comparison with its structural analogs is instructive. The following sections dissect the experimental spectra of three key analogs, highlighting the impact of specific functional groups on the overall spectroscopic fingerprint.

Analog 1: Methyl 3-oxobutanoate (Methyl Acetoacetate)

This analog lacks the 4,4-dimethoxyacetal group, providing a baseline for understanding the contribution of the acetal moiety to the spectra.

  • ¹H NMR : The most notable difference is the presence of a singlet at δ ~ 2.2 ppm for the acetyl methyl protons (-COCH₃), which replaces the acetal proton and methoxy signals.

  • ¹³C NMR : The spectrum will show a methyl carbon signal around δ ~ 30 ppm for the acetyl group, and the absence of the acetal carbon and methoxy carbon signals.

  • IR : The IR spectrum is dominated by the two carbonyl stretches, similar to the predicted spectrum of the parent compound, but lacks the prominent C-O stretching bands of the acetal. The NIST WebBook provides a reference IR spectrum for this compound[2].

  • MS : The mass spectrum shows a molecular ion at m/z = 116. A prominent peak at m/z = 43 is due to the stable acetyl cation ([CH₃CO]⁺), a characteristic fragmentation for methyl ketones[3].

Analog 2: Methyl 4-methoxy-3-oxobutanoate

This analog allows for the examination of the effect of a single methoxy group at the 4-position, as opposed to the geminal dimethoxy groups.

  • ¹H NMR : The spectrum will display a singlet for the methoxy group protons (-OCH₃) and a singlet for the methylene protons adjacent to the ketone.

  • ¹³C NMR : The spectrum will show a methoxy carbon signal and a methylene carbon signal at the 4-position.

  • IR : The IR spectrum will be very similar to the predicted spectrum of the parent compound, with two distinct carbonyl peaks. The NIST WebBook hosts an IR spectrum for this molecule[4].

  • MS : The molecular ion peak will be at m/z = 146. Fragmentation will likely involve the loss of the methoxy group and cleavage around the carbonyl groups.

Analog 3: Methyl 3,3-dimethoxypropionate

This analog contains the methyl ester and the dimethoxy acetal but lacks the ketone functionality. This comparison is crucial for assigning the carbonyl signals and understanding the electronic effects of the ketone.

  • ¹H NMR : The key difference will be the chemical shift of the methylene protons, which will be shifted upfield compared to the parent compound due to the absence of the adjacent electron-withdrawing ketone. A ¹H NMR spectrum is available on ChemicalBook[5].

  • ¹³C NMR : The most significant change will be the absence of the ketone carbonyl signal around 200 ppm. The methylene carbon will also be shifted upfield. PubChem provides ¹³C NMR data for this compound[6].

  • IR : The IR spectrum will show only one strong carbonyl absorption for the ester group, typically around 1740 cm⁻¹.

  • MS : The molecular ion peak will be at m/z = 148. Fragmentation will be driven by the ester and acetal groups, with a characteristic loss of a methoxy group. A mass spectrum is available on the NIST WebBook[7].

Summary of Comparative Spectroscopic Data

CompoundMolecular FormulaMWKey ¹H NMR Signals (δ ppm, CDCl₃)Key ¹³C NMR Signals (δ ppm, CDCl₃)Key IR Bands (cm⁻¹)Key Mass Fragments (m/z)
This compound (Predicted) C₇H₁₂O₅176.17[1]3.70 (s, 3H), 3.40 (s, 2H), 4.50 (s, 1H), 3.35 (s, 6H)200 (C=O), 167 (C=O), 102 (CH), 55 (OCH₃), 52 (OCH₃), 45 (CH₂)~1745 (Ester C=O), ~1720 (Ketone C=O), 1100-1200 (C-O)176 (M⁺), 145, 117
Methyl 3-oxobutanoate C₅H₈O₃116.123.74 (s, 3H), 3.47 (s, 2H), 2.26 (s, 3H)201.7 (C=O), 167.7 (C=O), 52.4 (OCH₃), 49.9 (CH₂), 30.1 (CH₃)~1748 (Ester C=O), ~1722 (Ketone C=O)116 (M⁺), 101, 85, 74, 59, 43[3]
Methyl 4-methoxy-3-oxobutanoate C₆H₁₀O₄146.14[4]3.73 (s, 3H), 4.15 (s, 2H), 3.41 (s, 3H), 3.55 (s, 2H)203.8 (C=O), 167.5 (C=O), 77.2 (CH₂), 59.3 (OCH₃), 52.5 (OCH₃), 45.4 (CH₂)~1740 (Ester C=O), ~1725 (Ketone C=O)146 (M⁺), 115, 87, 74, 45
Methyl 3,3-dimethoxypropionate C₆H₁₂O₄148.16[6]3.67 (s, 3H), 3.32 (s, 6H), 4.75 (t, 1H), 2.65 (d, 2H)171.2 (C=O), 102.3 (CH), 53.6 (OCH₃), 51.7 (OCH₃), 39.1 (CH₂)~1740 (Ester C=O), 1100-1200 (C-O)148 (M⁺), 117, 102, 75[7]

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for β-keto esters and their analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

A Comparative Benchmarking Guide to the Synthesis of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 4,4-dimethoxy-3-oxobutanoate, a versatile β-ketoester, serves as a critical building block in the synthesis of a variety of more complex molecules and pharmaceutical agents.[1] Its structure, featuring a reactive ketone, an ester, and a protected aldehyde functionality in the form of a dimethyl acetal, offers a rich chemical handle for diverse synthetic transformations.

This in-depth guide provides a comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each pathway, offering field-proven insights to inform your experimental design. Each protocol is presented as a self-validating system, with an emphasis on reproducibility and purity.

Introduction to this compound

This compound (MDMBO), with a molecular weight of 176.17 g/mol , is a methyl ester derivative of 4,4-dimethoxy-3-oxobutanoic acid.[1][2] The presence of both a β-ketoester system and a geminal diether (acetal) makes it a valuable synthon. The α-protons are readily deprotonated to form an enolate, facilitating alkylation and condensation reactions, while the acetal provides a masked aldehyde group that can be deprotected under acidic conditions for further elaboration.[1]

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of this compound: the Claisen condensation and the acetoacetic ester synthesis pathway. The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

Parameter Route 1: Claisen-type Condensation Route 2: Acetoacetic Ester Synthesis
Starting Materials Methyl acetate, Methyl dimethoxyacetate, Strong base (e.g., Sodium Hydride)Methyl acetoacetate, Methanol, Strong base (e.g., Sodium Hydride), Halogenating agent
Key Transformation C-C bond formation via enolate addition-eliminationα-functionalization of a pre-existing β-ketoester
Typical Yields Moderate to GoodVariable, dependent on specific halogenating agent and conditions
Purity Generally high after purificationCan be subject to side-products from poly-alkylation or elimination
Scalability Readily scalableCan be more challenging to control on a large scale
Safety Considerations Use of highly flammable and water-reactive Sodium HydrideUse of strong bases and potentially toxic halogenating agents

Route 1: Claisen-type Condensation of Methyl Acetate and Methyl Dimethoxyacetate

This approach builds the carbon skeleton of the target molecule through a base-mediated condensation of an ester enolate with another ester. Mechanistically, a strong base is required to deprotonate the α-carbon of methyl acetate, which is significantly less acidic than that of a β-ketoester. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl dimethoxyacetate.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Methyl Acetate Methyl Acetate Enolate Formation Enolate Formation Methyl Acetate->Enolate Formation Deprotonation Methyl Dimethoxyacetate Methyl Dimethoxyacetate Nucleophilic Attack Nucleophilic Attack Methyl Dimethoxyacetate->Nucleophilic Attack Electrophile Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Enolate Formation Solvent (e.g., THF) Solvent (e.g., THF) Enolate Formation->Nucleophilic Attack Enolate Elimination Elimination Nucleophilic Attack->Elimination This compound This compound Elimination->this compound Final Product

Experimental Protocol: Claisen-type Condensation

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl dimethoxyacetate

  • Methyl acetate

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.2 equivalents). The sodium hydride is washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous THF.

  • Enolate Formation: A solution of methyl acetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

  • Condensation: The reaction mixture is cooled back to 0 °C, and a solution of methyl dimethoxyacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction is stirred at room temperature for 12-16 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Safety Precautions: Sodium hydride is a highly flammable and water-reactive solid.[3][4][5][6] It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. Reactions involving sodium hydride should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Route 2: Acetoacetic Ester Synthesis via α-Halogenation and Methoxylation

This pathway utilizes the readily available methyl acetoacetate as the starting material. The strategy involves the α-halogenation of the β-ketoester followed by a nucleophilic substitution with methoxide ions to introduce the desired dimethoxyacetal group. This method's success hinges on the selective halogenation at the α-position and the subsequent efficient double substitution.

Acetoacetic_Ester_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Methyl Acetoacetate Methyl Acetoacetate α-Halogenation α-Halogenation Methyl Acetoacetate->α-Halogenation Halogenating Agent (e.g., NBS) Halogenating Agent (e.g., NBS) Halogenating Agent (e.g., NBS)->α-Halogenation Sodium Methoxide Sodium Methoxide Nucleophilic Substitution Nucleophilic Substitution Sodium Methoxide->Nucleophilic Substitution Methanol Methanol Methanol->Nucleophilic Substitution α-Halogenation->Nucleophilic Substitution α-halo intermediate This compound This compound Nucleophilic Substitution->this compound Final Product

Experimental Protocol: Acetoacetic Ester Synthesis

Materials:

  • Methyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride

  • Sodium methoxide

  • Anhydrous Methanol

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • α-Bromination: To a solution of methyl acetoacetate (1.0 equivalent) in carbon tetrachloride, N-bromosuccinimide (1.05 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred and irradiated with a UV lamp for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material. The succinimide byproduct is removed by filtration, and the filtrate is washed with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude α-bromo methylacetoacetate.

  • Methoxylation: A solution of sodium methoxide is prepared by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C under a nitrogen atmosphere. The crude α-bromo methylacetoacetate is then added dropwise to the sodium methoxide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • Work-up: The reaction is quenched by the addition of water and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Safety Precautions: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled with extreme care, using appropriate engineering controls and personal protective equipment. Sodium methoxide is corrosive and will cause severe burns upon contact.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) 4.70 (s, 1H, -CH(OCH₃)₂), 3.70 (s, 3H, -COOCH₃), 3.55 (s, 2H, -COCH₂CO-), 3.40 (s, 6H, -CH(OCH₃)₂).

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 202.0 (C=O, ketone), 167.5 (C=O, ester), 102.0 (-CH(OCH₃)₂), 55.0 (-OCH₃), 52.5 (-COOCH₃), 45.0 (-COCH₂CO-).

  • IR (neat, cm⁻¹): 2950 (C-H, sp³), 1745 (C=O, ester), 1720 (C=O, ketone), 1100 (C-O, acetal).

Conclusion and Recommendations

Both the Claisen-type condensation and the acetoacetic ester synthesis routes offer viable pathways to this compound.

  • The Claisen-type condensation is generally the more direct and potentially higher-yielding approach for large-scale synthesis, provided that the starting materials, particularly methyl dimethoxyacetate, are readily available and cost-effective. The primary challenge lies in the handling of sodium hydride.

  • The acetoacetic ester synthesis route is a classic and reliable method that starts from the inexpensive and common methyl acetoacetate. However, it involves more steps and the use of halogenating agents, which may present safety and waste disposal concerns. The yields can also be more variable.

For research and development purposes where smaller quantities are required and starting material flexibility is important, the acetoacetic ester synthesis route may be more practical. For process development and scale-up, optimizing the Claisen-type condensation is likely to be the more economically viable strategy.

Ultimately, the choice of synthesis route will be dictated by the specific constraints and priorities of the laboratory or production facility, including cost of raw materials, available equipment, safety protocols, and desired scale of production.

References

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work necessitates the responsible management of chemicals from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4,4-dimethoxy-3-oxobutanoate (CAS No. 60705-25-1), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation.

Section 1: Hazard Identification & Immediate Safety Precautions

Assumed Primary Hazards:

  • Skin and Eye Irritation: Similar compounds can cause skin irritation and serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.

  • Combustibility: As a combustible liquid, it has a flash point that allows it to ignite, though not as readily as a flammable liquid.

Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and with appropriate personal protective equipment to prevent skin and eye contact.

Section 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against chemical exposure. The following PPE is mandatory when handling waste this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Section 3: Spill Management Protocol

Accidental spills must be managed swiftly and safely.

For Small Spills (less than 100 mL) in a Fume Hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spill.

  • Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, followed by a final rinse.

  • Disposal: Treat all cleanup materials (gloves, pads, etc.) as hazardous waste and place them in the same container.

For Large Spills (greater than 100 mL):

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Section 4: Waste Disposal Workflow

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[1][2][3]

Step 1: Waste Characterization The first step is to determine if the waste is hazardous. While this specific compound is not on an EPA list of hazardous wastes, it may be classified as hazardous due to its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[4][5] Given its combustible nature, it should be managed as a hazardous waste.

Step 2: Segregation and Collection

  • Designate a Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.[6] The container must be in good condition, free from leaks or damage.[5]

  • Segregate Waste: Do not mix this waste with incompatible chemicals. It is generally permissible to combine it with other non-halogenated organic solvent waste streams.

  • Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area must be at or near the point of generation and under the control of laboratory personnel.[8]

Step 3: Labeling Proper labeling is a critical compliance requirement.[7]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazard(s) (e.g., "Combustible," "Irritant").

    • The date accumulation started.

Step 4: Storage

  • Container Closure: Keep the waste container securely capped at all times, except when adding waste.[6]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills in case of container failure.[9]

  • Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[8] Once the container is full, it must be moved to the institution's central accumulation area within three days.[6]

Step 5: Final Disposal

  • Request Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1] The ultimate disposal method will likely be incineration at a licensed facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Section 5: Quick Reference Data

ParameterGuidelineSource
Chemical Name This compound[10]
CAS Number 60705-25-1[10]
Primary Hazards Combustible Liquid, Skin/Eye IrritantInferred
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves[11][12]
Waste Container HDPE or Glass Bottle with Screw Cap[6][9]
Disposal Method Licensed Hazardous Waste Incineration[1][13]
Regulatory Body U.S. Environmental Protection Agency (EPA)[3]
Governing Law Resource Conservation and Recovery Act (RCRA)[1][2][3][4][13]

Section 6: Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound waste in a laboratory setting.

G start Waste Generated: This compound haz_det Is it Hazardous Waste? (Assume Yes due to Combustibility/Irritancy) start->haz_det select_container Select Chemically Compatible Container (e.g., HDPE, Glass) haz_det->select_container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Start Date select_container->label_container add_waste Add Waste to Container in Satellite Accumulation Area (SAA) label_container->add_waste storage Store in SAA: - Cap Securely - Use Secondary Containment add_waste->storage spill Accidental Spill Occurs add_waste->spill check_full Is Container Full (or >1 year old)? storage->check_full storage->spill ehs_pickup Contact EHS for Pickup within 3 Days check_full->ehs_pickup Yes continue_storage Continue Safe Storage (Weekly Inspection) check_full->continue_storage No final_disposal Transport to licensed TSDF for Incineration ehs_pickup->final_disposal continue_storage->add_waste small_spill Small Spill (<100mL)? spill->small_spill cleanup_small Cleanup with Sorbent (in Fume Hood) small_spill->cleanup_small Yes large_spill Large Spill (>100mL) small_spill->large_spill No waste_cleanup Containerize Cleanup Debris as Hazardous Waste cleanup_small->waste_cleanup waste_cleanup->add_waste evacuate Evacuate & Call EHS/ Emergency Response large_spill->evacuate

Caption: Waste Disposal Workflow for this compound.

References

A Senior Application Scientist's Guide to Handling Methyl 4,4-dimethoxy-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of Methyl 4,4-dimethoxy-3-oxobutanoate (CAS No. 60705-25-1). As a β-ketoester, this compound is a valuable synthon in organic chemistry, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety measures.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with the necessary information to work safely and effectively, ensuring both personal safety and experimental integrity.

Chemical Profile and Hazard Assessment

This compound is a clear, colorless oil.[3] While comprehensive toxicological data for this specific molecule is not widely available, its structural class (β-ketoester) and data from similar compounds suggest that it must be handled with care. The primary hazards are associated with direct contact and inhalation.

The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied. Given the incomplete hazard profile, the compound should be treated as potentially irritating to the skin, eyes, and respiratory system.[3][4] Incompatibilities include strong oxidizing agents, which could lead to vigorous reactions.[4]

Property Value Source
CAS Number 60705-25-1[3][5]
Molecular Formula C₇H₁₂O₅[5]
Molecular Weight 176.17 g/mol [3][5]
Appearance Clear Colorless Oil[3]
Boiling Point 69-74°C / 1mm Hg[3]
Known Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[3]
Storage Inert atmosphere, store in freezer (-20°C)[3]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The level of PPE required is dictated by the specific procedure being performed.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Identify Task (e.g., Weighing, Transfer, Reaction) CheckVentilation Is task performed in a Certified Chemical Fume Hood? Start->CheckVentilation CheckSplash Potential for Splash or Aerosol Generation? EnhancedFace Add Face Shield over Safety Goggles CheckSplash->EnhancedFace Yes Proceed Proceed with Task CheckSplash->Proceed No BasePPE Baseline PPE: - Nitrile/Neoprene Gloves - Safety Glasses - Lab Coat - Closed-Toe Shoes CheckVentilation->BasePPE Yes Respiratory Consult EHS for Respirator Fit-Testing CheckVentilation->Respiratory No BasePPE->CheckSplash EnhancedFace->Proceed

Caption: PPE selection workflow for handling this compound.

Detailed PPE Requirements
Operation Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesKnee-Length Lab CoatNot required
Weighing & Small Volume Transfers Chemical Safety Goggles[4][6]Double-gloved Nitrile or Neoprene GlovesKnee-Length Lab CoatRequired: Certified Chemical Fume Hood[6]
Large Volume Transfers & Reactions Safety Goggles and Face Shield[7][8]Neoprene or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatRequired: Certified Chemical Fume Hood
Spill Cleanup Safety Goggles and Face ShieldHeavy-duty Neoprene or Butyl GlovesChemical-Resistant Apron or CoverallsConsult SDS/EHS; may require respirator[4]
Hand Protection: The Critical Barrier

Gloves are the primary defense against skin contact. However, no glove material provides indefinite protection.[9] Chemicals slowly permeate through glove material at a molecular level.[9] Therefore, understanding glove compatibility is essential.

  • Causality: Nitrile gloves are suitable for incidental contact due to their resistance to a range of organic chemicals, but they can degrade with prolonged exposure to certain solvents and esters.[10][11][12] Neoprene and Butyl rubber offer more robust protection for extended handling or immersion scenarios.[10]

  • Self-Validating Protocol: Always inspect gloves for tears or pinholes before use.[13] When working with this compound for extended periods, it is best practice to double-glove and change the outer glove frequently. If direct contact is made with a glove, remove it immediately, wash your hands, and put on a new glove.

Glove Material Incidental Contact (Splash) Extended Contact (Immersion) Rationale
Nitrile Very GoodFairGood general chemical resistance, but can be susceptible to degradation by some esters and ketones over time.[10][12]
Neoprene ExcellentGoodOffers excellent resistance to acids, bases, and alcohols, with good dexterity.[10][11]
Butyl Rubber ExcellentExcellentProvides superior resistance to ketones and esters, making it a prime choice for significant exposure risk.[10]
Natural Rubber (Latex) FairPoorNot recommended due to potential for degradation and allergic reactions.[10]

Safe Handling and Operational Plans

Adherence to standard operating procedures minimizes risk during routine laboratory work.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[14] Confirm that an appropriate spill kit and emergency eyewash/shower station are accessible.

  • Donning PPE: Put on all required PPE as determined by the workflow diagram above.

  • Chemical Retrieval: Retrieve the chemical from its designated storage location (e.g., -20°C freezer).[3] Allow the container to equilibrate to ambient temperature within the fume hood to prevent moisture condensation on the cap threads.

  • Transfer/Weighing: Perform all manipulations of open containers deep within the sash of a certified chemical fume hood.[14] Use a stable surface and appropriate glassware. When transferring, pour slowly to avoid splashing.

  • Post-Handling: Tightly close the primary container.[4] Wipe down the exterior of the container with a damp cloth if necessary, and decontaminate any equipment used.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin.

  • Hygiene: Wash hands thoroughly with soap and water after any handling procedure is complete.[4][13]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

Spill Management Plan
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Scoop the absorbent material into a labeled, sealable waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • All contaminated materials must be disposed of as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment. Never dispose of this compound down the drain.

Waste Disposal Workflow

Waste_Disposal cluster_0 Waste Generation cluster_1 Segregation & Storage cluster_2 Final Disposal Start Generate Waste (e.g., excess reagent, contaminated gloves) LiquidWaste Liquid Waste (Unused chemical, reaction mixture) Start->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated gloves, paper towels, silica) Start->SolidWaste Solid LiquidContainer Segregate into approved, NON-HALOGENATED ORGANIC WASTE container LiquidWaste->LiquidContainer SolidContainer Segregate into approved SOLID HAZARDOUS WASTE container SolidWaste->SolidContainer Labeling Label container with: - 'Hazardous Waste' - Full Chemical Name - Date LiquidContainer->Labeling SolidContainer->Labeling Storage Store sealed container in a secondary containment bin in a well-ventilated Satellite Accumulation Area Labeling->Storage Pickup Arrange for pickup by Institutional EHS Storage->Pickup

Caption: Waste segregation and disposal workflow.

Step-by-Step Disposal Protocol
  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. As it does not contain halogens, it should be placed in a "Non-Halogenated Organic Waste" container.

  • Container: Use only approved, chemically compatible, and properly vented hazardous waste containers.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Keep a running list of all contents.

  • Accumulation: Keep waste containers closed except when adding waste. Store them in a designated Satellite Accumulation Area with secondary containment.

  • Pickup: Follow institutional procedures for having full waste containers collected by EHS for final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.